4,6-diphenyl-2H-pyran-2-one
Description
Properties
IUPAC Name |
4,6-diphenylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-17-12-15(13-7-3-1-4-8-13)11-16(19-17)14-9-5-2-6-10-14/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGIHXFDWLCKRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC(=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304743 | |
| Record name | 4,6-diphenyl-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17372-52-0 | |
| Record name | 17372-52-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167136 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-diphenyl-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Diphenyl-2H-pyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
Introduction: The Significance of the 2H-Pyran-2-one Scaffold
An In-depth Technical Guide to the Synthesis and Characterization of 4,6-diphenyl-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
The 2H-pyran-2-one (or α-pyrone) ring system is a privileged heterocyclic scaffold found in a multitude of natural products and synthetic molecules of significant biological importance.[1] These compounds exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anti-HIV, and cytotoxic properties.[2] The unique conjugated lactone structure imparts specific chemical reactivity, making them versatile building blocks for the synthesis of more complex molecular architectures.[3]
This guide provides a detailed examination of 4,6-diphenyl-2H-pyran-2-one, a representative member of this class. We will explore its synthesis from readily available precursors, delve into the underlying reaction mechanism, provide a robust experimental protocol, and detail the comprehensive characterization required to verify its structure and purity.
Part 1: Synthesis of 4,6-diphenyl-2H-pyran-2-one
Synthetic Strategy: A Convergent Approach
The most direct and efficient pathway to 4,6-diphenyl-2H-pyran-2-one involves a base-catalyzed condensation reaction. The core strategy is a convergent synthesis that constructs the heterocyclic ring from two key fragments: an α,β-unsaturated ketone and a β-ketoester.
-
Fragment A: Benzalacetophenone (1,3-diphenyl-2-propen-1-one), commonly known as chalcone.
-
Fragment B: Ethyl benzoylacetate.
This approach begins with a Michael addition, a powerful carbon-carbon bond-forming reaction, followed by an intramolecular cyclization and elimination to yield the final pyranone ring.[4][5]
Reaction Mechanism
The formation of the pyranone ring proceeds through a well-established domino reaction sequence. The causality of each step is critical for understanding reaction control and potential side products.
-
Enolate Formation: A base, typically a metal alkoxide like sodium ethoxide (NaOEt), abstracts the acidic α-proton from the active methylene group of ethyl benzoylacetate, generating a resonance-stabilized enolate.
-
Michael Addition (1,4-Conjugate Addition): The nucleophilic enolate attacks the electrophilic β-carbon of the chalcone. This conjugate addition breaks the π-bond of the chalcone's alkene, forming a new carbon-carbon bond and a 1,5-dicarbonyl intermediate.[6]
-
Intramolecular Cyclization (Dieckmann-type Condensation): The 1,5-dicarbonyl intermediate, under the influence of the base, forms another enolate which then attacks the electrophilic carbonyl carbon of the ester group. This step forms a six-membered ring.
-
Elimination: The resulting cyclic intermediate collapses, eliminating the ethoxide (⁻OEt) leaving group to form the stable, conjugated 2H-pyran-2-one ring system.
Caption: Synthetic workflow for 4,6-diphenyl-2H-pyran-2-one.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating purification and characterization checkpoints to ensure the integrity of the final product.
Precursor Synthesis (Optional but Recommended):
-
Benzalacetophenone (Chalcone): Synthesized via a Claisen-Schmidt condensation of benzaldehyde and acetophenone using aqueous alkali (e.g., NaOH or KOH) in ethanol.[3] The product is typically a pale-yellow solid that can be purified by recrystallization from ethanol.
-
Ethyl Benzoylacetate: Prepared via a Claisen condensation between ethyl acetate and ethyl benzoate using a strong base like sodium ethoxide.[7]
Synthesis of 4,6-diphenyl-2H-pyran-2-one:
-
Reaction Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.
-
Reagents:
-
Benzalacetophenone (Chalcone): 10.4 g (50 mmol)
-
Ethyl Benzoylacetate: 9.6 g (50 mmol)
-
Sodium Ethoxide (NaOEt): 3.4 g (50 mmol)
-
Absolute Ethanol: 100 mL
-
-
Procedure: a. To the flask, add the benzalacetophenone and ethyl benzoylacetate, followed by 100 mL of absolute ethanol. b. Stir the mixture until all solids are dissolved. c. Carefully add the sodium ethoxide powder to the solution in portions. An exothermic reaction may be observed. d. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Workup and Isolation: a. After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation. b. Pour the cooled mixture into 200 mL of cold, dilute hydrochloric acid (~2% HCl) with stirring. This neutralizes the remaining base and protonates any phenoxide intermediates. c. A solid precipitate of the crude product will form. Collect the solid by vacuum filtration using a Büchner funnel. d. Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold ethanol to remove impurities.
-
Purification: a. Recrystallize the crude solid from a suitable solvent, such as glacial acetic acid or ethanol, to yield the pure 4,6-diphenyl-2H-pyran-2-one as a crystalline solid. b. Dry the purified crystals in a vacuum oven.
Part 2: Characterization and Structural Elucidation
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are expected for 4,6-diphenyl-2H-pyran-2-one.
Physical Properties
-
Appearance: Off-white to pale yellow crystalline solid.
-
Molecular Formula: C₁₇H₁₂O₂
-
Molecular Weight: 248.28 g/mol
-
Melting Point: A sharp melting point is indicative of high purity. The literature value should be consulted for comparison.
Spectroscopic Analysis
The combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation.[8][9]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| ~3060-3030 | C-H Aromatic Stretch | Confirms the presence of the phenyl rings. |
| ~1720-1700 | C=O Lactone Stretch | Characteristic, strong absorption for the α,β-unsaturated pyran-2-one ring. |
| ~1640-1580 | C=C Stretch | Corresponds to the conjugated double bonds in the pyranone and phenyl rings. |
| ~1250-1150 | C-O Lactone Stretch | Indicates the ester C-O single bond stretch. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in CDCl₃ or DMSO-d₆.
¹H NMR Spectroscopy:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 7.3 | Multiplet | 10H | Aromatic protons (C₆H₅) at C4 and C6. |
| ~6.8 | Singlet | 1H | Vinylic proton at C5 (H-5). |
| ~6.3 | Singlet | 1H | Vinylic proton at C3 (H-3). |
¹³C NMR Spectroscopy:
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~162 | Quaternary | Carbonyl carbon of the lactone (C-2). |
| ~155-150 | Quaternary | Olefinic carbons C-4 and C-6. |
| ~135-125 | Quaternary/CH | Phenyl ring carbons. |
| ~115 | CH | Olefinic carbon C-5. |
| ~105 | CH | Olefinic carbon C-3. |
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
-
Expected M⁺ Peak: A prominent molecular ion peak (M⁺) should be observed at m/z = 248, corresponding to the molecular formula [C₁₇H₁₂O₂]⁺.
Caption: Key steps in the mechanism for pyran-2-one formation.
Conclusion
The synthesis of 4,6-diphenyl-2H-pyran-2-one via the base-catalyzed condensation of benzalacetophenone and ethyl benzoylacetate is a reliable and efficient method for accessing this important heterocyclic scaffold. The reaction proceeds through a sequential Michael addition and intramolecular cyclization, demonstrating key principles of modern organic synthesis. The structural integrity of the final product can be unequivocally confirmed through a combination of spectroscopic techniques, including IR, ¹H NMR, ¹³C NMR, and mass spectrometry. This guide provides the foundational knowledge and practical steps for researchers to successfully synthesize and characterize this versatile compound, enabling further exploration of its chemical and biological properties.
References
- BenchChem. (2025). literature review of 2H-pyran-2-one synthesis. BenchChem.
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Cimarelli, C. (2018). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 23(7), 1648. Available from: [Link]
- Hantzsch, A. (1881). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637-1638.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
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Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Ketonen. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619. Available from: [Link]
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Organic Syntheses. Acetic acid, benzoyl-, ethyl ester. Org. Synth. Coll. Vol. 4, 415. Available from: [Link]
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Al-Jaber, N. A., et al. (2011). Study of Michael addition on chalcones and or chalcone analogues. Journal of Saudi Chemical Society, 15(4), 327-336. Available from: [Link]
-
ResearchGate. Reaction of ethyl benzoylacetate. Available from: [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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Al-Zaydi, K. M. (2022). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Semantic Scholar. Available from: [Link]
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Morsy, N. M., & Hassan, A. S. (2022). Synthesis, reactions, and applications of chalcones: A review. European Journal of Chemistry, 13(3), 241-252. Available from: [Link]
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Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS OF ALPHA, BETA UNSATURATED CYCLIC KETONES VIA ROBINSON ANNULATION REACTION. Journal of Pharmaceutical Negative Results, 13(Special Issue 7), 3295-3303. Available from: [Link]
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Wahyuningsih, S. P. D., et al. (2021). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Jurnal Ilmu Farmasi dan Farmasi Klinik, 18(01), 27-36. Available from: [Link]
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Rossi, D., et al. (2022). Total Synthesis of the Natural Chalcone Lophirone E, Synthetic Studies toward Benzofuran and Indole-Based Analogues, and Investigation of Anti-Leishmanial Activity. Molecules, 27(2), 481. Available from: [Link]
-
ResearchGate. (2006). Natural and Synthetic 2H-Pyran-2-ones and Their Versatility in Organic Synthesis. ChemInform, 37(33). Available from: [Link]
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- 4. researchgate.net [researchgate.net]
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- 9. forskning.ruc.dk [forskning.ruc.dk]
Unveiling the Solid-State Architecture of a Privileged Scaffold: A Technical Guide to the Crystal Structure Analysis of 4,6-diphenyl-2H-pyran-2-one
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, the 2H-pyran-2-one scaffold stands out as a "privileged structure," a molecular framework that repeatedly appears in a multitude of biologically active compounds and functional materials. The strategic placement of substituents onto this core can dramatically influence its physicochemical properties and biological targets. Among its many derivatives, 4,6-diphenyl-2H-pyran-2-one (C₁₇H₁₂O₂) serves as a quintessential model for understanding the fundamental principles of its solid-state behavior.[1][2] This guide provides a comprehensive, in-depth analysis of its crystal structure, moving beyond a mere recitation of data to offer insights into the experimental rationale and the synergistic interplay between empirical data and computational validation. Our intended audience—researchers, scientists, and drug development professionals—will find within this document not just a protocol, but a foundational understanding of crystallographic analysis as a predictive tool in molecular design.
I. The Genesis of a Crystal: Synthesis and Single Crystal Growth
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The synthesis of 4,6-diphenyl-2H-pyran-2-one is well-established in the literature, often proceeding through a condensation reaction.
Experimental Protocol: Synthesis of 4,6-diphenyl-2H-pyran-2-one
A common synthetic route involves the reaction of an appropriate precursor, such as a chalcone derivative, with a suitable reagent in the presence of a catalyst. The specific conditions, including solvent, temperature, and reaction time, are optimized to maximize yield and purity.
Step-by-Step Synthesis:
-
Reactant Preparation: A mixture of a benzoyl-substituted precursor and a suitable active methylene compound is prepared in a round-bottom flask.
-
Solvent and Catalyst Addition: An appropriate solvent, such as ethanol or acetic acid, is added, followed by a catalytic amount of a base (e.g., piperidine) or acid.
-
Reaction: The mixture is refluxed for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the crude product is precipitated, filtered, and washed. Recrystallization from a suitable solvent system (e.g., ethanol/water) is performed to obtain the purified 4,6-diphenyl-2H-pyran-2-one.
Single Crystal Growth: The Art of Patience
The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. The primary principle is to allow the molecules to slowly and orderly arrange themselves into a crystalline lattice.
Methodology: Slow Evaporation
-
Saturated Solution Preparation: A saturated solution of the purified 4,6-diphenyl-2H-pyran-2-one is prepared in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents) at a slightly elevated temperature.
-
Controlled Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent at a constant temperature. This process can take several days to weeks.
-
Crystal Harvesting: Once well-formed, single crystals of sufficient size and quality are carefully harvested from the solution.
II. Probing the Crystal Lattice: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The interaction of X-rays with the electron clouds of the atoms in the crystal produces a unique diffraction pattern, from which the crystal structure can be solved.
Experimental Workflow: From Crystal to Structure
The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.
Sources
Spectroscopic Characterization of 4,6-diphenyl-2H-pyran-2-one: A Technical Guide
This technical guide provides an in-depth analysis of the core spectroscopic data for the characterization of 4,6-diphenyl-2H-pyran-2-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a comprehensive analytical profile of the compound. The focus is not merely on data presentation but on the causal logic behind spectral interpretation, ensuring a self-validating framework for compound identification and verification.
Introduction and Molecular Identity
4,6-diphenyl-2H-pyran-2-one is a heterocyclic compound belonging to the α-pyrone class. The structural rigidity and conjugated system conferred by the pyrone core and appended phenyl rings make it a valuable scaffold in medicinal chemistry and materials science. Accurate and unambiguous structural confirmation is the bedrock of any scientific investigation involving this molecule. Spectroscopic techniques provide a non-destructive means to elucidate the molecular structure, confirm purity, and understand the electronic environment of the constituent atoms.
Key identifiers for 4,6-diphenyl-2H-pyran-2-one are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 4,6-diphenylpyran-2-one | [PubChem][1] |
| CAS Number | 17372-52-0 | [PubChem][1] |
| Molecular Formula | C₁₇H₁₂O₂ | [PubChem][1] |
| Molecular Weight | 248.27 g/mol | [PubChem][1] |
| Monoisotopic Mass | 248.08373 Da | [PubChem][2] |
The structural formula provides the basis for interpreting the spectroscopic data that follows.
Caption: Molecular structure of 4,6-diphenyl-2H-pyran-2-one.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental formula of a compound. Electron Ionization (EI) is a common method that imparts significant energy, leading to characteristic fragmentation patterns that offer valuable structural clues.
Data Summary: Electron Ionization Mass Spectrum
| m/z (Daltons) | Relative Intensity (%) | Proposed Fragment Identity |
| 248 | High | [M]⁺˙ (Molecular Ion) |
| 220 | High | [M - CO]⁺˙ |
| 191 | Moderate | [M - CO - CHO]⁺ or [C₁₅H₁₁]⁺ |
| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | High | [C₆H₅]⁺ (Phenyl cation) |
Data sourced from PubChem and NIST Mass Spectrometry Data Center.[1][3]
Interpretation and Mechanistic Insight
The mass spectrum is dominated by the molecular ion peak [M]⁺˙ at m/z 248 , consistent with the molecular formula C₁₇H₁₂O₂. The presence of an even-numbered molecular ion peak is in accordance with the nitrogen rule, as the molecule contains no nitrogen atoms.
The fragmentation pattern is highly informative. A prominent peak at m/z 220 corresponds to the loss of a neutral carbon monoxide (CO) molecule (28 Da), a classic fragmentation pathway for α-pyrones. This retro-Diels-Alder-type cleavage is characteristic and strongly supports the presence of the lactone ring system. Subsequent fragmentations can be complex, but the peak at m/z 105 is readily assigned to the stable benzoyl cation, while the peak at m/z 77 represents the phenyl cation, both confirming the presence of unsubstituted phenyl rings.
Caption: Plausible MS fragmentation pathway for 4,6-diphenyl-2H-pyran-2-one.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve approximately 1 mg of 4,6-diphenyl-2H-pyran-2-one in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the prepared solution into the GC inlet, typically set to a temperature of 250-280°C to ensure rapid volatilization. A split injection mode is often used to prevent column overloading.
-
Chromatographic Separation: Utilize a non-polar capillary column (e.g., DB-5ms). Program the oven temperature with an initial hold at a lower temperature (e.g., 100°C) followed by a ramp (e.g., 10-20°C/min) to a final temperature (e.g., 300°C) to ensure elution of the compound.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. For EI, the standard electron energy is 70 eV. This energy is chosen because it provides reproducible fragmentation patterns that are suitable for library matching.
-
Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: Ions are detected, and the signal is processed to generate the mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds.
Data Summary: Key FTIR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3060 | Medium-Weak | C-H Stretch (Aromatic) |
| ~1730 | Very Strong | C=O Stretch (α,β-Unsaturated Lactone) |
| ~1620 & ~1530 | Strong | C=C Stretch (Pyrone Ring) |
| ~1590, ~1490, ~1450 | Medium | C=C Stretch (Aromatic Rings) |
| ~760 & ~690 | Strong | C-H Out-of-Plane Bend (Monosubstituted Phenyl) |
Note: Precise peak positions can vary slightly. The listed values are based on typical ranges and data from structurally similar compounds.[4]
Interpretation and Mechanistic Insight
The IR spectrum provides definitive evidence for the key functional groups.
-
Lactone Carbonyl: The most characteristic absorption is the intense band around 1730 cm⁻¹ . This frequency is typical for an α,β-unsaturated six-membered lactone (ester). The conjugation with the ring's double bonds slightly lowers the frequency from that of a saturated ester. This is a critical diagnostic peak.
-
Alkene and Aromatic Systems: A series of sharp bands between 1620 cm⁻¹ and 1450 cm⁻¹ confirms the presence of C=C double bonds within both the pyrone and the phenyl rings.
-
Aromatic Substitution: The strong absorptions around 760 cm⁻¹ and 690 cm⁻¹ are highly indicative of monosubstituted benzene rings, arising from C-H out-of-plane bending vibrations. The presence of these two distinct bands strongly supports the proposed structure.
-
Aromatic C-H Stretch: The weaker absorptions observed above 3000 cm⁻¹ (around 3060 cm⁻¹) are characteristic of C-H stretching vibrations where the carbon is sp² hybridized, confirming the aromatic and vinylic protons.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
-
Sample Preparation: Grind a small amount (1-2 mg) of the crystalline 4,6-diphenyl-2H-pyran-2-one with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The goal is to create a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pellet press. Apply pressure (typically several tons) to form a thin, transparent or translucent pellet. The transparency is crucial to allow infrared light to pass through.
-
Background Spectrum: Place the empty pellet holder (or a pure KBr pellet) in the spectrometer and run a background scan. This is essential to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any impurities in the KBr.
-
Sample Spectrum: Place the sample pellet in the spectrometer and acquire the spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. While experimental data for this specific compound is not available in publicly accessible, peer-reviewed literature at the time of this writing, a predicted spectrum based on established chemical shift principles can be outlined.
Predicted ¹H NMR Data (in CDCl₃)
| Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| 7.8 - 7.6 | Multiplet | 4H | Aromatic H (ortho positions of both phenyl rings) |
| 7.5 - 7.3 | Multiplet | 6H | Aromatic H (meta/para positions of both phenyl rings) |
| ~6.8 | Doublet (d) | 1H | Vinylic H (Position 5) |
| ~6.4 | Doublet (d) | 1H | Vinylic H (Position 3) |
Interpretation and Rationale
-
Aromatic Protons (7.8 - 7.3 ppm): The ten protons of the two phenyl rings are expected to resonate in the downfield aromatic region. The protons ortho to the pyrone ring are likely to be the most deshielded due to proximity to the electron-withdrawing system.
-
Vinylic Protons (~6.8 and ~6.4 ppm): The two protons on the pyrone ring (H3 and H5) are in a vinylic environment. They would appear as distinct signals, likely doublets due to coupling with each other. H5 is expected to be slightly further downfield than H3 due to its proximity to the deshielding phenyl group at position 6.
Predicted ¹³C NMR Data (in CDCl₃)
| Predicted δ (ppm) | Assignment |
| ~162 | C2 (Carbonyl) |
| ~160 | C6 |
| ~155 | C4 |
| 135 - 125 | Phenyl Carbons |
| ~110 | C5 |
| ~105 | C3 |
Interpretation and Rationale
-
Carbonyl Carbon (~162 ppm): The lactone carbonyl carbon (C2) is expected to be the most downfield signal.
-
Oxygenated/Substituted Carbons (~160, ~155 ppm): The carbons attached to oxygen (C6) and the phenyl group (C4) will also be significantly deshielded.
-
Phenyl Carbons (135 - 125 ppm): The twelve carbons of the two phenyl rings will appear in this characteristic range. At least four distinct signals are expected (ipso, ortho, meta, para).
-
Vinylic Carbons (~110, ~105 ppm): The unsubstituted vinylic carbons of the pyrone ring (C3 and C5) are expected to resonate in the upfield region of the sp² carbons.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C) and the magnetic field is "locked" onto the deuterium signal of the solvent to correct for any field drift. The sample is "shimmed" to optimize the homogeneity of the magnetic field, resulting in sharp, well-resolved peaks.
-
¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a sample of this concentration, 8 to 16 scans are usually sufficient.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is standard. This removes C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet. Due to the low natural abundance of ¹³C and its longer relaxation times, significantly more scans (hundreds to thousands) and a longer acquisition time are required compared to ¹H NMR.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the frequency-domain NMR spectrum. This is followed by phase correction, baseline correction, and integration (for ¹H NMR).
Conclusion
The collective analysis of Mass Spectrometry, IR Spectroscopy, and predicted NMR data provides a robust and self-consistent spectroscopic profile for 4,6-diphenyl-2H-pyran-2-one. The molecular weight is unequivocally confirmed by the molecular ion at m/z 248, with fragmentation patterns logically supporting the α-pyrone and phenyl substructures. IR spectroscopy validates the presence of the key α,β-unsaturated lactone carbonyl and monosubstituted aromatic rings. While awaiting experimental verification, predicted NMR spectra offer a reliable template for the expected chemical shifts and structural assignments. Together, these techniques form an essential toolkit for the unambiguous identification and quality control of this important heterocyclic compound.
References
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PubChem. (n.d.). 4,6-diphenyl-2H-pyran-2-one. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
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PubChemLite. (n.d.). 4,6-diphenyl-2h-pyran-2-one (C17H12O2). Retrieved January 4, 2026, from [Link]
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PubChem. (n.d.). 4,6-diphenyl-2H-pyran-2-one, Mass Spectrometry. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
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Introduction: The Versatile Scaffold of 4,6-Diphenyl-2H-pyran-2-one
An In-Depth Technical Guide to the Biological Activity of 4,6-Diphenyl-2H-pyran-2-one Derivatives
The 2H-pyran-2-one moiety, a six-membered oxygen-containing heterocycle, represents a privileged scaffold in medicinal chemistry. Its derivatives are found in numerous natural products and synthetic compounds, exhibiting a vast array of pharmacological properties.[1][2] The strategic placement of phenyl groups at the C4 and C6 positions creates the 4,6-diphenyl-2H-pyran-2-one core, a structure that has garnered significant attention for its potent and diverse biological activities. This guide provides a detailed exploration of these activities, focusing on the underlying mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. Designed for researchers and drug development professionals, this document synthesizes current knowledge to illuminate the therapeutic potential of this remarkable class of compounds.
Anti-inflammatory Activity: Modulating Key Signaling Pathways
Chronic inflammation is a hallmark of numerous diseases, making the development of effective anti-inflammatory agents a critical research objective. Derivatives of pyran-2-one have emerged as promising candidates, demonstrating significant efficacy in preclinical models of inflammation.[3][4] Their mechanism of action often involves the suppression of key pro-inflammatory mediators and the modulation of intracellular signaling cascades.
A primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway.[5] By selectively targeting COX-2 over its constitutive isoform COX-1, these derivatives can reduce inflammation while minimizing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Furthermore, studies have shown that certain pyran derivatives can suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2 in lipopolysaccharide (LPS)-stimulated macrophages.[6] This suppression is achieved by interfering with critical upstream signaling pathways. Specifically, these compounds have been shown to inhibit the phosphorylation of Akt and key members of the mitogen-activated protein kinase (MAPK) family, such as JNK and ERK.[6] The p38 MAPK pathway, however, appears to be unaffected by some of these derivatives, suggesting a degree of signaling specificity.[6]
Signaling Pathway of Pyran-2-one Anti-inflammatory Action
Caption: Inhibition of inflammatory pathways by pyran-2-one derivatives.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol describes a common method for evaluating the COX-2 inhibitory potential of synthesized compounds.
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is pre-incubated at 25°C. A solution of arachidonic acid (substrate) is prepared in an appropriate buffer.
-
Compound Incubation: The test compounds (e.g., 4,6-diphenyl-2H-pyran-2-one derivatives) are dissolved in DMSO and added to the enzyme solution at various concentrations. A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control.
-
Reaction Initiation: The reaction is initiated by adding the arachidonic acid substrate to the enzyme-inhibitor mixture.
-
Prostaglandin Measurement: The reaction is allowed to proceed for a specified time (e.g., 10 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the vehicle control (DMSO). The IC50 value (the concentration required to inhibit 50% of the enzyme activity) is then determined by plotting the percent inhibition against the log of the compound concentration.[5]
Antimicrobial and Antifungal Activities
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyran-2-one derivatives have demonstrated promising activity against a range of bacteria and fungi.[7] Specifically, certain 4-(4-nitrophenyl)-5,6-diphenyl-pyran-2-ones and their corresponding 1H-pyridin-2-one analogs have shown potent antibacterial and antifungal effects.[7]
The antimicrobial spectrum can be broad, with some derivatives showing efficacy against both Gram-positive and Gram-negative bacteria.[8] For instance, 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one exhibits a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus.[8] The α,β-unsaturated ketone (enone) system within the pyran-2-one ring is considered essential for this activity, likely acting as a Michael acceptor that can covalently modify biological nucleophiles in pathogens.[8]
Structure-activity relationship (SAR) studies indicate that the nature and size of substituents at the C2 and C6 positions significantly influence antimicrobial potency.[8] Lipophilicity also plays a role, as increasing the lipophilicity of the disubstituted-2(1H)-pyridinone scaffold can enhance activity.[7]
Table 1: Antimicrobial Activity of Selected Pyran-2-one Analogs
| Compound ID | Target Organism | Activity Metric | Value (µg/mL) | Reference |
| 8a | Staphylococcus aureus | MIC | 1.56 | [8] |
| 9 | Streptococcus sp. | MIC | 0.75 | [8] |
| Compound 8 ¹ | Broad Spectrum | N/A | Potent Activity | [7] |
| Compound 23 ² | Pseudomonas aeruginosa | N/A | 4x > Ampicillin | [7] |
¹ 1-hydroxy-4-(4-nitrophenyl)-5,6-diphenyl-1H-pyridin-2-one ² A related pyridine derivative from the same study
Anticancer and Cytotoxic Potential
The pyran scaffold is a key component of many compounds with antitumoral properties.[2][9] Derivatives of 4,6-diphenyl-2H-pyran-2-one have been evaluated for their cytotoxicity against a wide range of human cancer cell lines, demonstrating significant growth inhibitory potential.[2][7]
The mechanisms underlying their anticancer effects are multifaceted. Some derivatives function as inhibitors of DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the DNA repair pathway.[10] By inhibiting DNA-PK, these compounds can sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy. Libraries of 6-aryl-2-morpholin-4-yl-4H-pyran-4-ones have yielded potent DNA-PK inhibitors with IC50 values in the sub-micromolar range, comparable to established inhibitors.[10]
Another identified target is Cyclin-Dependent Kinase 2 (CDK2), a pro-tumorigenic enzyme involved in cell cycle regulation.[11] Molecular docking studies have shown that 4H-pyran derivatives can fit into the ATP binding pocket of CDK2, and subsequent in vitro assays have confirmed their inhibitory activity.[11]
Experimental Workflow for Anticancer Drug Screening
Caption: General workflow for screening pyran-2-one derivatives for anticancer activity.
Table 2: Cytotoxic Activity (IC50) of 4H-Pyran Derivatives Against HCT-116 Cells
| Compound ID | IC50 (µM) | Reference |
| 4d | 10.10 | [11] |
| 4g | 16.30 | [11] |
| 4j | 16.10 | [11] |
| 4k | 10.40 | [11] |
Additional Biological Activities
Beyond the major areas discussed, 4,6-diphenyl-2H-pyran-2-one derivatives have shown potential in other therapeutic fields.
-
Antioxidant Activity: Certain 4H-pyran derivatives are effective scavengers of free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.[11] This antioxidant capability is valuable for combating oxidative stress, which is implicated in numerous pathologies, including cancer and neurodegenerative diseases.[1]
-
Neuroprotective Effects: The pyran heterocycle has recently attracted attention for its neuroprotective properties.[1] While research is ongoing, the ability of these compounds to inhibit cholinesterases and reduce amyloid-β accumulation suggests potential applications in treating neurodegenerative conditions like Alzheimer's disease.[1]
Conclusion
The 4,6-diphenyl-2H-pyran-2-one core is a versatile and highly valuable scaffold for the development of new therapeutic agents. The derivatives of this structure exhibit a remarkable breadth of biological activities, including potent anti-inflammatory, antimicrobial, and anticancer effects. Their ability to modulate specific and critical cellular targets, such as COX-2, MAP kinases, and DNA-PK, underscores their potential for rational drug design. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of novel, highly effective drugs based on this privileged heterocyclic system.
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Abdel-Aziz, M., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. National Institutes of Health (PMC). Available at: [Link]
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Obo, I., et al. (2020). Synthesis and antimicrobial activities of 4,6-diphenyl-2-((2-substitutedthio)-1,6-dihydropyrimidine. ResearchGate. Available at: [Link]
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Kumar, A., et al. (2025). Synthesis and anti-inflammatory-analgesic activities of some new 6-aryl-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3- yl)-2-S-benzylthiopyrimidines. ResearchGate. Available at: [Link]
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Gevorgyan, A., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. National Institutes of Health (PMC). Available at: [Link]
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Saleh, N.M., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. National Institutes of Health (PMC). Available at: [Link]
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Ghorab, M.M., et al. (n.d.). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Semantic Scholar. Available at: [Link]
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McCord, R.S., et al. (1976). Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds. PubMed. Available at: [Link]
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Mojarrad, J.S., et al. (2007). Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones. National Institutes of Health (PMC). Available at: [Link]
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Li, J., et al. (2020). Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. SciELO. Available at: [Link]
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Rivera-Sánchez, M., et al. (2024). Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. MDPI. Available at: [Link]
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Mahdavi, S.M., et al. (2014). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). National Institutes of Health (PMC). Available at: [Link]
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Ghorab, M.M., et al. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Allied Academies. Available at: [Link]
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Knaus, E.E., et al. (2003). Design, synthesis, and biological evaluation of 6-substituted-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-ones: a novel class of diarylheterocyclic selective cyclooxygenase-2 inhibitors. PubMed. Available at: [Link]
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Jilalat, I. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. Available at: [Link]
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Ghorab, M.M., et al. (2025). Anticancer activity of some newly synthesized pyrano[2,3-d][1][6][12]triazine derivatives using 1-(7-hydroxy-2,2-dimethylchroman-6-yl)ethanone as synthon. ResearchGate. Available at: [Link]
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Hollick, J.J., et al. (2003). 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK). PubMed. Available at: [Link]
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Introduction: The Rising Prominence of Pyranone-Based Fluorophores
An In-depth Technical Guide to the Photophysical Properties of Novel Pyranone Compounds
The pyranone scaffold, a six-membered oxygen-containing heterocycle, is a privileged structure found in numerous natural products and biologically active compounds.[1][2] Beyond their pharmacological significance, the conjugated π-system inherent to pyranones makes them an attractive core for the development of novel functional organic materials.[2] In recent years, research has increasingly focused on harnessing their unique photophysical properties, leading to the design of advanced fluorophores with applications ranging from organic light-emitting diodes (OLEDs) and fluorescent whitening agents to sophisticated probes for bioimaging and sensing.[3][4][5][6]
Unlike many traditional fluorophores that are often based on complex, multi-ring systems, pyranones offer a versatile and synthetically accessible platform. The strategic introduction of electron-donating and electron-accepting groups onto the pyranone core allows for the fine-tuning of their electronic structure, leading to compounds that exhibit a wide range of emission colors, large Stokes shifts, and high fluorescence quantum yields.[1][7] Many derivatives display pronounced solvatochromism—a significant shift in emission color in response to solvent polarity—making them exquisite sensors of their local microenvironment.[1][8]
This guide provides a comprehensive exploration of the core principles and methodologies involved in the study of novel pyranone compounds. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the underlying causality—the "why" behind the "how"—that governs experimental design and data interpretation. We will journey from the rational synthesis of these molecules to their detailed photophysical characterization and computational validation, equipping researchers and drug development professionals with the knowledge to innovate in this exciting field.
Part 1: Rational Synthesis of Pyranone Fluorophores
The foundation of any photophysical study is the molecule itself. The synthetic strategy employed is critical as it dictates the final structure and, consequently, the electronic and optical properties of the compound. Domino reactions and methodologies utilizing versatile intermediates like α-oxoketene dithioacetals (OKDTAs) have emerged as powerful tools for constructing highly functionalized pyranone systems from readily available starting materials.[2]
The key to designing highly fluorescent pyranones often lies in creating a molecule with a strong intramolecular charge transfer (ICT) character. This is typically achieved by incorporating an electron-donating group (Donor, D) and an electron-accepting group (Acceptor, A) at different positions on the pyranone ring, creating a D-π-A architecture.[2][7] Upon photoexcitation, an electron is promoted from a donor-rich highest occupied molecular orbital (HOMO) to an acceptor-rich lowest unoccupied molecular orbital (LUMO), resulting in a highly polar excited state that is fundamental to their fluorescent properties.
Exemplary Synthetic Protocol: Domino Synthesis of a 2H-Pyranone Derivative
This protocol describes a base-promoted domino reaction for the synthesis of a 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile, a versatile intermediate for fluorescent dyes.[2]
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve α-aroylketene dithioacetal (AKDTA, 1.0 mmol) and malononitrile (1.0 mmol) in 10 mL of dimethylformamide (DMF).
-
Base Addition: Add powdered potassium hydroxide (KOH, 2.2 mmol) to the solution portion-wise while stirring at room temperature. The causality here is that the base is required to deprotonate the active methylene group of malononitrile, generating a nucleophile that initiates the reaction cascade.[2]
-
Reaction Execution: Heat the reaction mixture to 100 °C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion (typically 2-4 hours), cool the mixture to room temperature and pour it into 50 mL of ice-cold water.
-
Precipitation: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it thoroughly with water and then with a small amount of cold ethanol to remove impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to yield the pure 2H-pyranone derivative.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
This self-validating protocol ensures that the initial nucleophilic attack is followed by an intramolecular cyclization and subsequent hydrolysis to furnish the desired pyranone product in a single, efficient operation.[2]
Caption: General workflow for the synthesis and validation of novel pyranone compounds.
Part 2: A Validated Workflow for Photophysical Characterization
A thorough understanding of a novel fluorophore requires a multi-faceted experimental approach. Each technique provides a piece of the puzzle, and together they create a complete picture of the molecule's behavior upon interaction with light.
UV-Visible Absorption and Fluorescence Spectroscopy
These are the foundational experiments for any photophysical study. Absorption spectroscopy reveals the wavelengths of light a molecule can absorb to reach an excited state, while fluorescence spectroscopy shows the wavelengths of light emitted as the molecule returns to the ground state.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the synthesized pyranone compound in a high-purity spectroscopic grade solvent (e.g., DMSO or acetonitrile).
-
Working Solution Preparation: From the stock solution, prepare a dilute working solution (e.g., 1-10 µM) in the solvent of interest. The causality for using a dilute solution is to avoid inner filter effects and aggregation-caused quenching (ACQ), which can distort spectral shapes and intensities.[9]
-
Solvent Blank: Record the absorption and emission spectra of the pure solvent first. This will serve as a baseline and must be subtracted from the sample spectra.
-
Absorption Spectrum Acquisition: Using a dual-beam UV-Vis spectrophotometer, record the absorption spectrum of the working solution in a 1 cm path length quartz cuvette. Identify the wavelength of maximum absorption (λabs,max).
-
Emission Spectrum Acquisition: Using a spectrofluorometer, excite the sample at its λabs,max. Record the emission spectrum, ensuring the emission scanning range is set to higher wavelengths than the excitation. Identify the wavelength of maximum emission (λem,max).
-
Stokes Shift Calculation: The Stokes shift, a critical parameter indicating the energy difference between absorption and emission, is calculated as the difference between λem,max and λabs,max (often expressed in nanometers or converted to wavenumbers).[8] Large Stokes shifts are highly desirable for applications like bioimaging to minimize self-absorption and improve signal-to-noise.
Determination of Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. A high quantum yield is a hallmark of a superior fluorophore. The relative method, using a well-characterized fluorescent standard, is a common and reliable approach.[10][11]
Experimental Protocol:
-
Standard Selection: Choose a quantum yield standard whose absorption and emission spectra overlap with the sample compound. For pyranones emitting in the blue-green region, quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common choice. For orange-red emitters, Rhodamine 6G in ethanol (ΦF ≈ 0.95) is often used.[10]
-
Absorbance Matching: Prepare a series of dilute solutions of both the pyranone sample and the standard in the same solvent (if possible). Adjust their concentrations so that their absorbance values at the excitation wavelength are below 0.1. This is a critical self-validating step to ensure a linear relationship between absorbance and fluorescence intensity and to minimize reabsorption errors.
-
Data Acquisition:
-
Measure the absorbance of both the sample and standard solutions at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra for both the sample and the standard, using the same excitation wavelength and instrument settings (e.g., slit widths).
-
-
Calculation: The quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity (the area under the emission curve).
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts 's' and 'r' denote the sample and the reference standard, respectively.
-
Measurement of Fluorescence Lifetime (τF)
Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state.[12] This parameter is intrinsic to the molecule in a given environment and is crucial for applications in fluorescence lifetime imaging microscopy (FLIM). Time-Correlated Single Photon Counting (TCSPC) is the gold standard for these measurements.
High-Level Protocol:
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or Ti:Sapphire laser) and a sensitive, high-speed detector.
-
Sample Preparation: Prepare a dilute solution of the pyranone compound as described for spectroscopy.
-
Data Acquisition: The sample is excited by the pulsed laser, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated for millions of events to build a histogram of photon arrival times.
-
Data Analysis: The resulting decay curve is fitted to an exponential or multi-exponential function to extract the fluorescence lifetime(s) (τF).[13]
From the quantum yield (ΦF) and lifetime (τF), the radiative (kr) and non-radiative (knr) decay rates can be calculated:
-
kr = ΦF / τF
-
knr = (1 - ΦF) / τF
This analysis provides deep insight into the kinetics of the excited-state deactivation pathways.
Caption: A comprehensive workflow for characterizing the key photophysical parameters of a novel fluorophore.
Summary of Photophysical Data for Exemplary Pyranone Derivatives
The following table summarizes typical photophysical data for novel pyranone compounds, illustrating the diversity achievable through synthetic modification.
| Compound Class | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Reference |
| Enamino-substituted 4-Pyrone | 334-363 | ~500-550 | up to 204 | up to 0.28 | [1][8] |
| Pyrano[3,2-f] & [2,3-g]indoles | ~350-450 | ~500-550 | 9000–15,000 cm-1 | 0.30 - 0.89 | [14][15] |
| Dimethylamino-substituted α-Pyrone | Varies | Red-shifted | Pronounced | up to 0.99 | [7] |
| Fused Pyridopyrimidine Pyranone | 350-370 | 400-425 | ~50-75 | Not specified |
Part 3: The Critical Role of the Environment and Computational Modeling
Solvatochromism: Pyranones as Environmental Probes
A key feature of many D-A substituted pyranones is their sensitivity to the polarity of their environment.[1] This phenomenon, known as solvatochromism, arises because the dipole moment of the fluorophore often increases significantly upon excitation to the ICT state.[16][17]
In polar solvents, the solvent molecules can reorient themselves around the excited-state dipole, a process called solvent relaxation.[17] This stabilizes the excited state, lowering its energy level. The ground state is less affected. Consequently, the energy gap for fluorescence emission is reduced, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum as solvent polarity increases.[9][17] This relationship can be modeled by the Lippert-Mataga equation, which correlates the Stokes shift to the dielectric constant and refractive index of the solvent, providing a quantitative framework for understanding these interactions.[9][15]
Jablonski Diagram of Key Photophysical Processes
The interplay of absorption, relaxation, and emission is best visualized with a Jablonski diagram.
Caption: A simplified Jablonski diagram illustrating the primary photophysical pathways in a pyranone fluorophore.
Computational Modeling: The In Silico Laboratory
Computational chemistry provides an indispensable tool for rationalizing experimental findings and predicting the properties of yet-to-be-synthesized compounds.[18][19] Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are workhorse methods for modeling the photophysics of organic dyes.[20]
Typical Computational Workflow:
-
Ground-State Optimization: The molecular geometry of the pyranone is optimized using DFT to find its lowest energy conformation.
-
Excited-State Calculations: TD-DFT is then used on the optimized geometry to calculate the vertical excitation energies (corresponding to light absorption) and oscillator strengths (related to absorption intensity).
-
Excited-State Optimization: The geometry of the first excited state (S₁) is then optimized to account for structural relaxation after excitation.
-
Emission Energy Calculation: A final TD-DFT calculation on the S₁ optimized geometry provides the emission energy.
-
Solvent Effects: The influence of different solvents can be simulated using continuum models like the Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium with a specific dielectric constant.
This workflow allows for the direct comparison of theoretical absorption and emission maxima with experimental results, providing validation for both. Furthermore, analysis of the molecular orbitals (HOMO and LUMO) involved in the electronic transitions can confirm the presence and nature of ICT character, guiding further synthetic efforts.
Caption: A standard workflow for the computational prediction of pyranone photophysical properties using DFT/TD-DFT.
Conclusion and Future Outlook
The study of novel pyranone compounds resides at a vibrant intersection of synthetic chemistry, spectroscopy, and computational science. Their synthetic tractability and highly tunable photophysical properties have established them as a compelling class of fluorophores. The methodologies outlined in this guide—from rational design and synthesis to rigorous characterization and in silico validation—form a robust framework for advancing the field.
Future research will likely focus on developing pyranones with even more sophisticated functionalities. This includes probes with turn-on fluorescence responses to specific biological analytes,[6][21] molecules designed for two-photon absorption microscopy for deep-tissue imaging, and materials with aggregation-induced emission (AIE) properties for solid-state lighting and sensing applications.[7] By integrating the principles of causality and self-validation into our experimental and theoretical workflows, the scientific community is well-positioned to unlock the full potential of these remarkable heterocyclic dyes.
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An In-depth Technical Guide to 4,6-diphenyl-2H-pyran-2-one: Synthesis, Reactivity, and Therapeutic Potential
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4,6-diphenyl-2H-pyran-2-one, a key heterocyclic scaffold with significant potential in organic synthesis and drug discovery. The α-pyrone motif is prevalent in numerous biologically active natural products, and synthetic derivatives are of great interest to researchers in medicinal chemistry.[1][2] This document details the fundamental physicochemical properties, a robust synthetic protocol, spectroscopic characterization, chemical reactivity, and known biological applications of this compound, intended for an audience of researchers, chemists, and professionals in drug development.
Core Compound Identification
-
Chemical Name: 4,6-diphenyl-2H-pyran-2-one
-
Synonyms: 4,6-diphenyl-α-pyrone, 4,6-diphenylpyran-2-one[1]
-
CAS Number: 17372-52-0[3]
-
Molecular Formula: C₁₇H₁₂O₂[4]
Physicochemical and Spectroscopic Data
The structural integrity and purity of 4,6-diphenyl-2H-pyran-2-one are confirmed through a combination of physical property measurements and spectroscopic analysis.
Physicochemical Properties
Quantitative data for 4,6-diphenyl-2H-pyran-2-one are summarized in the table below. These properties are crucial for predicting its behavior in various solvent systems and its potential for oral bioavailability in drug development contexts.
| Property | Value | Source |
| Molecular Weight | 248.28 g/mol | [1] |
| Melting Point | 135-138 °C | [1] |
| Boiling Point (Predicted) | 462.2 ± 45.0 °C | [1] |
| Density (Predicted) | 1.211 ± 0.06 g/cm³ | [1] |
| XlogP (Predicted) | 3.6 | [5] |
Spectroscopic Characterization
Spectroscopic methods provide unambiguous structural confirmation. The ¹H NMR spectrum is particularly informative, showing characteristic shifts for the vinyl and aromatic protons.
-
¹H NMR (400 MHz, CDCl₃): δ 7.93-7.88 (m, 2H), 7.67-7.64 (m, 2H), 7.52-7.48 (m, 6H), 6.97 (d, J = 1.6 Hz, 1H), 6.48 (d, J = 1.6 Hz, 1H).[2]
-
Interpretation: The multiplets between δ 7.48 and 7.93 correspond to the ten protons of the two phenyl rings. The two downfield doublets at δ 6.97 and δ 6.48, with a small coupling constant (J = 1.6 Hz), are characteristic of the two vinyl protons on the pyran-2-one ring at positions 5 and 3, respectively. This small coupling constant confirms their meta-relationship.
Synthesis Protocol: Perkin-Type Condensation
The synthesis of 4,6-diphenyl-2H-pyran-2-one can be efficiently achieved via a Perkin-type condensation reaction. This classic method involves the reaction of a phenylacetic acid derivative with a cinnamoyl derivative, typically under basic conditions with a dehydrating agent like acetic anhydride. The causality behind this choice lies in its reliability and the ready availability of the starting materials.[3][6]
Reaction Scheme
Caption: Synthetic workflow for 4,6-diphenyl-2H-pyran-2-one.
Step-by-Step Methodology
Disclaimer: This protocol is intended for qualified professionals and should be performed in a suitable fume hood with appropriate personal protective equipment.
-
Reactant Preparation: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of phenylacetic acid (1.0 eq) and cinnamoyl chloride (1.0 eq).[6][7]
-
Solvent and Catalyst Addition: Add acetic anhydride (approx. 1.5-2.0 eq) to serve as both a solvent and a dehydrating agent. Add a catalytic amount of a suitable base, such as triethylamine or sodium acetate, to facilitate the initial condensation.
-
Reaction Execution: Heat the mixture to reflux (typically 120-140 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Scientific Rationale: The heat provides the necessary activation energy for the condensation and subsequent intramolecular cyclization (lactonization). The acetic anhydride removes the water formed during the reaction, driving the equilibrium towards the product.
-
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture slowly into a beaker of cold water or ice to precipitate the crude product and hydrolyze the excess acetic anhydride.
-
Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with water, followed by a cold, non-polar solvent like hexane to remove non-polar impurities.
-
Recrystallization: Further purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the final product as a crystalline solid.
Chemical Reactivity and Mechanistic Insights
The 2H-pyran-2-one ring system exhibits a dual nature in its reactivity, behaving as both an aromatic-like system and a conjugated diene.[6]
Nucleophilic and Electrophilic Sites
The pyran-2-one ring is susceptible to nucleophilic attack at positions C2 (carbonyl carbon), C4, and C6 due to the electron-withdrawing effect of the carbonyl group and the ring oxygen. These reactions often lead to ring-opening, providing a versatile pathway to other heterocyclic or carbocyclic systems.[6] Conversely, electrophilic substitution reactions, such as halogenation or nitration, typically occur at the C3 and C5 positions, demonstrating the ring's partial aromatic character.[6]
Diels-Alder Reactivity
A cornerstone of 2-pyrone chemistry is its participation as the 4π-electron component (diene) in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction.[8][9][10] This reactivity provides a powerful method for constructing complex six-membered rings.
-
Mechanism: 4,6-diphenyl-2H-pyran-2-one can react with a dienophile (a 2π-electron component, typically an alkene or alkyne with electron-withdrawing groups) under thermal conditions. The initial cycloaddition forms a bicyclic lactone intermediate. This intermediate often undergoes a retro-Diels-Alder reaction by extruding carbon dioxide (CO₂) to yield a substituted benzene ring.[11] This transformation is a synthetically valuable method for converting a heterocyclic ring into a carbocyclic aromatic system.
Caption: Generalized Diels-Alder reaction pathway for 2-pyrones.
Applications in Drug Development and Biological Activity
The 2H-pyran-2-one scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous natural products with diverse pharmacological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties.[12]
-
Anticancer Potential: Numerous studies have demonstrated the cytotoxic effects of pyrone derivatives against various cancer cell lines.[1][12][13] For instance, synthetic 4-alkynyl-6-methyl-2-pyrones showed promising cytotoxicity against human ovarian carcinoma (A2780) and chronic myelogenous leukemia (K562) cell lines.[13] While specific data for 4,6-diphenyl-2H-pyran-2-one is limited, its structural similarity to other bioactive pyrones suggests it is a strong candidate for anticancer screening programs.
-
Antimicrobial Activity: The pyrone core is also associated with significant antimicrobial and antifungal activity.[14] A study on 4-(4-nitrophenyl)-5,6-diphenyl-pyran-2-one, a close analog, revealed promising activity, suggesting that the diphenyl-pyran-2-one framework is amenable to modifications that enhance antimicrobial potency.[14] Other synthetic pyrones have shown efficacy against pathogenic fungi like Sclerotium rolfsii and bacteria such as Bacillus subtilis and Staphylococcus aureus.[12][15]
-
Scaffold for Further Synthesis: Beyond its intrinsic activity, 4,6-diphenyl-2H-pyran-2-one serves as a versatile building block for creating more complex molecules. Its reactivity allows for transformations into various other heterocyclic systems, such as pyridinones, which also possess a wide range of biological activities.[14]
Safety and Handling
As a research chemical, 4,6-diphenyl-2H-pyran-2-one must be handled with appropriate care in a laboratory setting.
-
GHS Hazard Statements:
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[5]
-
P270: Do not eat, drink or smoke when using this product.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
4,6-diphenyl-2H-pyran-2-one is a heterocyclic compound of significant academic and industrial interest. Its straightforward synthesis, well-defined spectroscopic signature, and versatile chemical reactivity make it a valuable tool for organic chemists. The established biological activities of the broader pyran-2-one class, particularly in oncology and infectious diseases, highlight the potential of this specific molecule as a scaffold for the development of novel therapeutic agents. This guide provides the foundational knowledge required for researchers to confidently synthesize, handle, and explore the applications of this promising compound.
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Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). National Institutes of Health (NIH). [Link]
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PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. (2022). ResearchGate. [Link]
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The Synthesis and Investigation of Impurities found in Clandestine Laboratories: Baeyer-Villiger Route Part II; Synthesis of Phenyl-2-propanone (P2P) analogues from Substituted Benzaldehydes. (2014). ResearchGate. [Link]
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Part 1: The Pyranone Core: A Ubiquitous and Versatile Scaffold in Nature
An In-depth Technical Guide to the Discovery and Natural Occurrence of Pyranone Scaffolds
The pyranone ring system, a six-membered oxygen-containing heterocycle, represents a fundamental structural motif found in a vast and diverse array of natural products.[1] These scaffolds are broadly classified into two isomeric forms: the α-pyrones (2H-pyran-2-ones) and the γ-pyrones (4H-pyran-4-ones).[2][3] The α-pyrone contains a lactone (cyclic ester) moiety and a conjugated diene system, rendering it a versatile building block in organic synthesis and a reactive participant in biochemical interactions.[4][5] The γ-pyrone isomer is a cyclic ketone with conjugated double bonds.[3][6]
The significance of the pyranone core extends far beyond its chemical structure, as these compounds exhibit a remarkable spectrum of biological activities.[7] Natural products containing pyranone scaffolds have been identified as potent antimicrobial, antifungal, cytotoxic, anti-inflammatory, and neuroprotective agents.[8][9] This wide range of pharmacological properties has established pyranone-containing molecules as crucial lead compounds in drug discovery and as inspirations for the development of novel synthetic methodologies.[7][10][11]
| Pyranone Isomer | Core Structure | Key Features |
| α-Pyrone (2-Pyrone) | C₅H₄O₂ | Unsaturated lactone, conjugated diene system.[2] |
| γ-Pyrone (4-Pyrone) | C₅H₄O₂ | Unsaturated cyclic ketone, conjugated system.[3] |
| A summary of the two core pyranone isomers. |
Part 2: A Journey of Discovery: Pyranones Across the Kingdoms of Life
The discovery of pyranone scaffolds is a story woven through the exploration of natural sources, from terrestrial fungi and plants to unique marine ecosystems.
Fungal Metabolites: A Prolific Source
Fungi are exceptionally prolific producers of pyranone-containing secondary metabolites.[12] Organisms from genera such as Aspergillus, Penicillium, and Trichophyton have yielded a multitude of structurally diverse pyranones.[12][13] One of the earliest and most commercially significant discoveries was kojic acid, a γ-pyrone first isolated in 1907 from Aspergillus oryzae.[5] It is widely used in the cosmetics industry for its tyrosinase-inhibiting properties.[5] Fungal pyranones are often polyketides, and their structures can range from simple monocyclic rings to complex, fused polycyclic systems like xanthomegnin, a metabolite from Trichophyton megnini with antibiotic activity.[12][13]
Table 1: Representative Pyranone Scaffolds from Fungal Sources
| Compound | Pyranone Type | Fungal Source | Noted Biological Activity |
| Kojic Acid | γ-Pyrone | Aspergillus species | Tyrosinase inhibitor, antioxidant[5] |
| Triacetic Acid Lactone | α-Pyrone | Penicillium species | Biosynthetic precursor[14] |
| Xanthomegnin | Naphtho-γ-pyrone | Trichophyton megnini | Antibiotic, antifungal[12][13] |
| Mellein | Dihydro-isocoumarin | Aspergillus melleus | Mycotoxin, phytotoxin[15] |
| Radicinin | α-Pyrone derivative | Cochliobolus species | Inhibits gram-positive bacteria[9] |
Plant-Derived Pyranones: From Simple Lactones to Complex Flavonoids
The plant kingdom provides a rich diversity of pyranone structures. These can be simple α-pyrones found in various plant tissues or complex fused systems like coumarins, flavonoids, and xanthones, where the pyranone ring is annulated to a benzene ring.[1][8] For instance, 5-hydroxy-4-(hydroxylmethyl)-pyran-2-one was isolated from the bark of Engelhardia spicata, a plant used in traditional medicine.[16][17] The vast class of flavonoids, which are central to plant pigmentation and defense, are derivatives of a benzo-γ-pyrone core.[1][18] Similarly, kavalactones, found in the kava plant (Piper methysticum), contain an α-pyrone scaffold and are known for their anxiolytic effects.[2]
Marine and Bacterial Origins: A Frontier of Novelty
Marine environments, including fungi, bacteria (particularly actinomycetes), and molluscs, are a frontier for the discovery of novel pyranone natural products.[5] Marine-derived fungi, such as Aspergillus flavus, have been found to produce simple pyranones.[5][16] Actinomycetes are responsible for producing α-pyrone compounds like salinipyrones and violapyrones.[5] The structural complexity of marine pyranones is often remarkable, inspiring new avenues in chemical synthesis and drug development.[10][19]
Part 3: Unveiling Nature's Blueprint: Biosynthesis of Pyranone Scaffolds
The vast majority of naturally occurring pyranone scaffolds are assembled via the polyketide pathway.[14] This fundamental biosynthetic route is orchestrated by large, multifunctional enzymes known as polyketide synthases (PKSs).[20] In bacteria, fungi, and plants, PKSs catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a manner analogous to fatty acid synthesis.[14][20]
The formation of the α-pyrone moiety generally involves the cyclization of a triketide intermediate (a six-carbon chain with three keto groups).[14] This process is a conserved biosynthetic logic where the intramolecular annulation also serves to release the polyketide chain from the enzyme.[14][20] Further modifications, such as reductions, can lead to saturated lactones instead of pyrones.[14]
Part 4: From Source to Substance: A Practical Guide to Isolation and Characterization
The successful isolation and structural elucidation of pyranone natural products is a cornerstone of natural product chemistry. The process requires a systematic approach, beginning with extraction from the source material and culminating in detailed spectroscopic analysis.
Experimental Protocol: Isolation of a Pyranone from a Fungal Culture
This protocol provides a generalized, self-validating workflow for the isolation of a pyranone metabolite from a fungal source, such as Aspergillus or Penicillium. The choice of solvents and chromatographic phases is critical and is based on the expected polarity of the target pyranone.
Step 1: Fungal Cultivation and Extraction
-
Cultivation: Grow the selected fungal strain in a suitable liquid or solid medium (e.g., Potato Dextrose Broth or Rice Medium) until sufficient biomass and secondary metabolite production is achieved. The fermentation conditions (temperature, pH, aeration) are critical variables that must be optimized.
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Exhaustively extract the culture filtrate with a water-immiscible organic solvent such as ethyl acetate (EtOAc). Ethyl acetate is chosen for its ability to extract a wide range of medium-polarity compounds, which includes many pyranones, while minimizing the extraction of highly polar primary metabolites.
-
Separately, dry and pulverize the mycelium and extract it with a more polar solvent system like methanol (MeOH) or a mixture of dichloromethane/methanol to capture intracellular compounds.
-
Combine the organic extracts and evaporate the solvent in vacuo to yield a crude extract.
-
Step 2: Chromatographic Fractionation and Purification
-
Initial Fractionation (VLC/Column Chromatography):
-
Subject the crude extract to Vacuum Liquid Chromatography (VLC) or traditional Column Chromatography over silica gel.
-
Elute the column with a stepwise gradient of increasing polarity, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, and then methanol.
-
Rationale: This step separates the complex crude extract into simpler fractions based on polarity, which is a self-validating check. Fractions containing the target compound (monitored by Thin Layer Chromatography, TLC) will show a characteristic spot.
-
-
Purification (HPLC):
-
Pool the fractions containing the compound of interest based on TLC analysis.
-
Subject these enriched fractions to further purification using High-Performance Liquid Chromatography (HPLC), often on a reversed-phase column (e.g., C18).
-
Use an isocratic or gradient elution system (e.g., methanol/water or acetonitrile/water) to isolate the pyranone in pure form. The purity is validated by the presence of a single, sharp peak in the HPLC chromatogram.
-
Structural Elucidation: Deciphering the Pyranone Code
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRESIMS) provides the exact molecular weight, allowing for the determination of the molecular formula.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance is the most powerful tool for structure elucidation.
-
¹H NMR provides information on the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR reveals the number and types of carbon atoms (e.g., C=O, C=C, CH, CH₂, CH₃). For a typical α-pyrone, the lactone carbonyl carbon (C-2) resonates at a characteristic downfield shift (e.g., ~160-170 ppm).[17]
-
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms, allowing for the unambiguous assembly of the molecular structure.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy helps identify key functional groups, such as the characteristic C=O stretch of the pyrone ring. UV-Vis spectroscopy provides information about the conjugated π-electron system.
Part 5: The Future of Pyranone Research
The study of naturally occurring pyranone scaffolds continues to be a vibrant and promising field. These structures serve as a constant source of inspiration for synthetic chemists to develop new catalytic reactions and strategies.[10][11][19] The diverse biological activities of pyranones ensure their continued evaluation as potential therapeutic agents for a wide range of diseases, including cancer, infectious diseases, and neurodegenerative disorders.[1][21] Furthermore, advances in synthetic biology and metabolic engineering offer the exciting possibility of hijacking the biosynthetic machinery of microorganisms to produce novel, non-natural pyranone derivatives with enhanced or entirely new pharmacological properties.[14][20]
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Brimble, M. A., Duncalf, L. J., & Nairn, M. R. (2004). Synthesis of Pyran and Pyranone Natural Products. MDPI. [Link]
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Wang, Y., et al. (2022). Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3. Frontiers in Microbiology, 13, 893301. [Link]
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ResearchGate. (n.d.). Chemistry of isolated 4-pyranones. Retrieved from [Link]
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ResearchGate. (n.d.). 2-Pyrones possessing antimicrobial and cytotoxic activities. Retrieved from [Link]
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PubChem. (n.d.). 4H-pyran-4-one. Retrieved from [Link]
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de F. O. K., K. L., et al. (2018). Pyrone Biomonitored Synthesis. Journal of the Brazilian Chemical Society, 29(10), 2110-2118. [Link]
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Stanchev, S., & Stanoeva, E. (1990). [Natural derivatives of 4H-pyran-4-one]. Farmatsiia (Sofiia, Bulgaria), 40(2), 55-61. [Link]
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Butin, A. V., & Abaev, V. T. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Molecules, 28(24), 8089. [Link]
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Scheidt Research Group. (2021). Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. Retrieved from [Link]
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Westwood, N. B., et al. (2009). Synthesis of four novel natural product inspired scaffolds for drug discovery. Organic & Biomolecular Chemistry, 7(7), 1434-1442. [Link]
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Methodological & Application
Application Note & Protocols for Drug Development Professionals and Organic Chemists
An In-Depth Guide to the Synthesis of 4,6-Diphenyl-2H-pyran-2-one Analogs
The 2H-pyran-2-one (or α-pyrone) scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active compounds.[1][2] These molecules exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neurotoxic effects.[1][2] The 4,6-diaryl substitution pattern, in particular, is a common feature in synthetic analogs designed to modulate various biological targets. This guide provides a detailed overview of robust and versatile synthetic methodologies for accessing 4,6-diphenyl-2H-pyran-2-one and its derivatives, designed for researchers in synthetic and medicinal chemistry. We delve into the causality behind experimental choices, provide validated step-by-step protocols, and offer a comparative analysis of key synthetic strategies.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the 4,6-diaryl-2H-pyran-2-one core is most effectively achieved through convergent strategies that form the heterocyclic ring from acyclic precursors. The choice of method often depends on the desired substitution pattern on the pyrone ring and the availability of starting materials. The most prominent and reliable approaches involve the cyclization of 1,5-dicarbonyl intermediates, which are typically generated in situ.
Strategy 1: Annulation of Chalcones with Active Methylene Compounds
This is arguably the most versatile and widely employed method. It relies on the reaction of a chalcone (a 1,3-diarylpropenone) with a carbanion derived from an active methylene compound, such as a phenylacetate or a β-ketoester.[3][4]
Mechanistic Rationale: The reaction proceeds through a well-defined sequence. First, a base abstracts a proton from the active methylene compound to generate a nucleophilic enolate. This enolate then undergoes a Michael (conjugate) addition to the electron-deficient β-carbon of the chalcone, forming a 1,5-dicarbonyl intermediate. Subsequent intramolecular cyclization (lactonization) via the attack of an enolate onto the ester or ketone carbonyl, followed by dehydration or an oxidation step, yields the final 2H-pyran-2-one ring. The use of sulfur and a base like DBU can facilitate the final oxidative cyclization step, providing a practical and scalable route.[3]
Caption: Key mechanistic steps in the synthesis of 2H-pyran-2-ones from chalcones.
Strategy 2: Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining three or more reactants in a single step.[5] For the synthesis of highly substituted pyrans, a common MCR involves the reaction of an aldehyde, an active methylene compound, and a 1,3-dicarbonyl compound.[6] This approach can be adapted to synthesize 4,6-diphenyl-2H-pyran-2-one analogs. Modern advancements frequently employ microwave irradiation to accelerate these reactions, drastically reducing reaction times from hours to minutes and often improving yields.[6][7][8]
Mechanistic Rationale: The reaction cascade is typically initiated by a Knoevenagel condensation between an aromatic aldehyde (e.g., benzaldehyde) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate). This generates a highly electrophilic arylidene intermediate. Simultaneously, a methyl ketone (e.g., acetophenone) forms an enolate, which then acts as a Michael donor, attacking the arylidene intermediate. The resulting adduct undergoes intramolecular cyclization and tautomerization to afford the stable pyran ring.[5]
Comparative Analysis of Synthetic Methodologies
The selection of a synthetic route is a critical decision based on desired complexity, scale, and available resources. The table below summarizes the key features of the primary methods discussed.
| Methodology | Primary Starting Materials | Key Reagents / Catalysts | Typical Conditions | Yield Range | Advantages & Disadvantages |
| Chalcone Annulation | Chalcone, Phenylacetate or Malonate ester | DBU, DABCO, Sulfur[3]; Ba(OH)₂[4] | Thermal (reflux), 12-24 h | 60-85% | A: Versatile, good yields, readily available starting materials. D: Two-step process if chalcone is not commercial, may require oxidative conditions. |
| Microwave-Assisted MCR | Aromatic aldehyde, Methyl ketone, Active methylene compound | Basic catalyst (e.g., NaOH, Piperidine)[6] | Microwave irradiation, 10-30 min, 100-150 °C[9] | 75-95% | A: Extremely rapid, high yields, one-pot procedure, operationally simple. D: Requires specialized microwave equipment, optimization may be needed. |
| 1,3-Diketone Annulation | 1,3-Diaryl-1,3-propanedione (Dibenzoylmethane) | (Chlorocarbonyl)phenyl ketene[10] | Thermal conditions | 65-80% | A: Directly installs the 4,6-diaryl pattern from a common precursor. D: The C2-C3 synthon can be specialized and less readily available. |
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of 4,6-diphenyl-2H-pyran-2-one. These methods have been selected for their reliability, scalability, and efficiency.
Protocol 1: Base- and Sulfur-Promoted Annulation of Chalcone and Phenylacetate
This protocol is adapted from a robust method for synthesizing 3,4,6-triaryl-2-pyranones and provides a straightforward entry to the target scaffold.[3]
Objective: To synthesize 3,4,6-triphenyl-2H-pyran-2-one via oxidative lactonization.
Materials:
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Methyl phenylacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Sulfur (powder)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add chalcone (1.0 mmol), methyl phenylacetate (1.2 mmol), DBU (1.5 mmol), DABCO (1.5 mmol), and sulfur (1.5 mmol).
-
Solvent Addition: Add anhydrous DMSO (5 mL) to the flask.
-
Reaction Execution: Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water (2 x 25 mL) and then with brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure 3,4,6-triphenyl-2H-pyran-2-one.
Causality and Trustworthiness:
-
DBU is used as a strong, non-nucleophilic base to generate the phenylacetate enolate without competing side reactions.
-
Sulfur and DABCO in DMSO at high temperatures act as an efficient system for the oxidative cyclization of the Michael adduct intermediate, which is a key step to form the unsaturated lactone.[3]
-
DMSO is an ideal solvent due to its high boiling point and its ability to dissolve the reagents and facilitate the oxidation process.
Protocol 2: Microwave-Assisted One-Pot Synthesis of a 2H-Pyran-2-one Analog
This protocol leverages the efficiency of microwave-assisted organic synthesis (MAOS) to rapidly construct a highly functionalized pyran scaffold in a one-pot, multi-component reaction.[6][7]
Objective: To synthesize 2-amino-4,6-diphenyl-4H-pyran-3-carbonitrile, a related pyran analog, demonstrating the MCR approach. (Note: This produces a 4H-pyran, a common outcome of this specific MCR. Subsequent oxidation would be needed for the 2H-pyran-2-one).
Materials:
-
Benzaldehyde
-
Acetophenone
-
Malononitrile
-
Sodium hydroxide (NaOH) or piperidine
-
Ethanol
-
Microwave reactor vials
Procedure:
-
Reagent Preparation: In a 10 mL microwave reactor vial equipped with a small magnetic stir bar, combine benzaldehyde (1.0 mmol), acetophenone (1.0 mmol), malononitrile (1.0 mmol), and ethanol (3 mL).
-
Catalyst Addition: Add a catalytic amount of sodium hydroxide (0.2 mmol) or piperidine (0.1 mmol) to the mixture.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 15 minutes.
-
Cooling and Precipitation: After the irradiation is complete, cool the vial to room temperature. The product will often precipitate from the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Drying: Dry the product under vacuum to obtain the pure 2-amino-4,6-diphenyl-4H-pyran-3-carbonitrile. Further purification by recrystallization can be performed if necessary.
Causality and Trustworthiness:
-
Microwave Heating: Provides rapid and uniform heating of the polar solvent (ethanol), dramatically accelerating the rates of the Knoevenagel, Michael, and cyclization steps, leading to a significant reduction in reaction time.[7][11]
-
One-Pot Approach: This MCR is highly convergent, avoiding the need to isolate intermediates, which saves time, reduces solvent waste, and can increase overall yield.[5]
-
Basic Catalyst: A weak base like piperidine or a stronger one like NaOH is crucial for catalyzing both the initial Knoevenagel condensation and the subsequent Michael addition by facilitating enolate formation.[6]
Caption: Step-by-step workflow for the microwave-assisted synthesis of pyran analogs.
References
- Mishra, U. K. et al. (2024). One-Pot Microwave-Assisted Intramolecular Rearrangement of Pyranone Amide to Pyridone Ester.
-
Matloubi Moghaddam, F. & Rezanejade, G. (n.d.). Microwave-assisted one-pot synthesis of symmetrical 4H-pyran-4-ones. SciELO. Available at: [Link]
-
(n.d.). A plausible mechanism for the formation of 2H-pyran-2-one 3a. ResearchGate. Available at: [Link]
-
(n.d.). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Publishing. Available at: [Link]
-
(2008). ring transformations of 2h-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. HETEROCYCLES, Vol. 75, No. 9. Available at: [Link]
-
(n.d.). 2-Pyrone synthesis. Organic Chemistry Portal. Available at: [Link]
-
(2016). Biosynthesis of α-pyrones. PubMed Central, NIH. Available at: [Link]
-
(n.d.). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. Revues Scientifiques Marocaines. Available at: [Link]
-
(n.d.). Base- and sulfur-promoted oxidative lactonization of chalcone-acetate Michael adducts: access to pyran-2-ones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
(n.d.). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. MDPI. Available at: [Link]
-
(2011). Microwave assisted synthesis and antimicrobial evaluation of new fused pyran derivatives bearing 2-morpholinoquinoline nucleus. PubMed. Available at: [Link]
-
(n.d.). A Convenient Synthesis of 2H-Pyran-2-ones and of 3- and 5-Bromo-2H-pyran-2-ones. ResearchGate. Available at: [Link]
-
(n.d.). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ResearchGate. Available at: [Link]
-
(2015). Recent Advances in the Synthesis of 2-Pyrones. PubMed Central, NIH. Available at: [Link]
-
(n.d.). Natural and Synthetic 2H-Pyran-2-ones and Their Versatility in Organic Synthesis. ResearchGate. Available at: [Link]
-
(n.d.). The Step-by-Step Robinson Annulation of Chalcone and Ethyl Acetoacetate An Advanced Undergraduate Project in Organic Synthesis. ORBi. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. orbi.uliege.be [orbi.uliege.be]
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- 8. Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties [mdpi.com]
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- 11. Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 4,6-diphenyl-2H-pyran-2-one as a Novel Fluorescent Probe for Cellular Imaging
Disclaimer: As of January 2026, specific data on the direct application of 4,6-diphenyl-2H-pyran-2-one as a fluorescent probe in cell imaging is not extensively available in the public domain. The following application notes and protocols are constructed based on the known chemical properties of 4,6-diphenyl-2H-pyran-2-one, and the established photophysical and biological behavior of structurally related pyran-2-one derivatives. Researchers should consider this document as a foundational guide and must perform thorough experimental validation of the probe's performance, including characterization of its photophysical properties, cytotoxicity, and cellular uptake for their specific applications.
Introduction: The Potential of the Pyran-2-one Scaffold in Bioimaging
The quest for novel fluorophores is a driving force in the advancement of cellular and molecular biology. Ideal fluorescent probes are characterized by high quantum yield, photostability, low cytotoxicity, and the ability to selectively label specific cellular compartments or molecules. The pyran-2-one heterocyclic core has emerged as a promising scaffold for the development of such probes due to its versatile synthesis and potential for diverse functionalization, which can be used to tune its photophysical properties.
4,6-diphenyl-2H-pyran-2-one is a simple, yet intriguing derivative within this class. Its rigid, conjugated structure, conferred by the phenyl substituents, suggests the potential for intrinsic fluorescence. The lipophilic nature of the diphenyl groups may facilitate passive diffusion across the cell membrane, making it a candidate for live-cell imaging. This document provides a theoretical framework and a set of starting protocols for researchers interested in exploring the utility of 4,6-diphenyl-2H-pyran-2-one as a fluorescent probe for cellular imaging.
Physicochemical and Predicted Photophysical Properties
While experimental photophysical data for 4,6-diphenyl-2H-pyran-2-one is limited, we can infer potential characteristics based on its structure and data from related compounds.
| Property | Value/Prediction | Source/Rationale |
| Molecular Formula | C₁₇H₁₂O₂ | |
| Molecular Weight | 248.28 g/mol | |
| Predicted LogP | ~3.6 | Based on chemical structure; indicates good membrane permeability. |
| Predicted Absorption Max (λₐₒ) | UV to blue region (~350-420 nm) | Inferred from conjugated aromatic systems of similar pyran-2-ones. |
| Predicted Emission Max (λₑₘ) | Blue to green region (~450-550 nm) | Expected Stokes shift from predicted absorption. |
| Solvatochromism | Likely | The polarity of the cellular environment may influence the emission spectrum, a property known as solvatochromism, which has been observed in other pyran derivatives.[1] |
| Quantum Yield (Φ) | Unknown; requires experimental determination | A critical parameter for probe brightness. The quantum yield of related fluorophores can be determined using a comparative method with a known standard.[2] |
Experimental Workflow for Characterization and Cellular Imaging
The following diagram outlines the logical workflow for validating and utilizing a novel fluorescent probe like 4,6-diphenyl-2H-pyran-2-one.
Caption: Workflow for validation and application of a novel fluorescent probe.
Protocols
Protocol 1: Photophysical Characterization
Objective: To determine the fundamental photophysical properties of 4,6-diphenyl-2H-pyran-2-one.
Materials:
-
4,6-diphenyl-2H-pyran-2-one
-
Spectroscopic grade solvents (e.g., DMSO, ethanol, cyclohexane)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of 4,6-diphenyl-2H-pyran-2-one in DMSO.
-
Absorption Spectrum:
-
Dilute the stock solution in the desired solvent to a concentration that gives a maximum absorbance between 0.1 and 0.5.
-
Scan the absorbance from 250 nm to 700 nm to determine the absorption maximum (λₐₒ).
-
-
Emission Spectrum:
-
Using the same solution, excite the sample at its λₐₒ in a fluorometer.
-
Scan the emission spectrum from λₐₒ + 10 nm to 750 nm to determine the emission maximum (λₑₘ).
-
-
Quantum Yield Determination (Relative Method):
-
Prepare a series of dilutions of the probe and a quantum yield standard (e.g., quinine sulfate) in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the absorbance and integrated fluorescence intensity for each solution.
-
Plot integrated fluorescence intensity versus absorbance for both the probe and the standard.
-
Calculate the quantum yield using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) Where Φ is the quantum yield, Grad is the gradient of the plot, and η is the refractive index of the solvent. The subscripts x and st denote the test sample and the standard, respectively.[3]
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration range at which 4,6-diphenyl-2H-pyran-2-one is non-toxic to cells.
Materials:
-
Selected cell line (e.g., HeLa, A549, or a cell line relevant to the research)
-
Complete cell culture medium
-
96-well plates
-
4,6-diphenyl-2H-pyran-2-one stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 4,6-diphenyl-2H-pyran-2-one in complete medium (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept below 0.5%.
-
Replace the medium in the wells with the medium containing the different concentrations of the probe. Include a vehicle control (DMSO only) and an untreated control.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited). For imaging, concentrations well below the IC₅₀ should be used.
Protocol 3: Live-Cell Imaging
Objective: To visualize the subcellular localization of 4,6-diphenyl-2H-pyran-2-one in live cells.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
4,6-diphenyl-2H-pyran-2-one working solution (in imaging medium, at a non-toxic concentration determined from Protocol 2)
-
Fluorescence microscope equipped with appropriate filters for the predicted excitation and emission wavelengths, and a live-cell incubation chamber.
Procedure:
-
Cell Preparation: Grow cells to 60-70% confluency on imaging dishes.
-
Probe Loading:
-
Wash the cells once with pre-warmed imaging medium.
-
Add the working solution of 4,6-diphenyl-2H-pyran-2-one to the cells.
-
Incubate for a predetermined time (start with a time course, e.g., 15, 30, 60 minutes) at 37°C and 5% CO₂.
-
-
Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove excess probe.
-
Imaging:
-
Place the dish on the microscope stage within the incubation chamber.
-
Locate the cells using brightfield or DIC microscopy.
-
Excite the cells using the appropriate laser line or filter set based on the determined λₐₒ.
-
Capture fluorescence images using the corresponding emission filter.
-
Optimize imaging parameters (laser power, exposure time) to obtain a good signal-to-noise ratio while minimizing phototoxicity.[4]
-
-
(Optional) Co-localization: To determine the subcellular localization, co-stain with organelle-specific trackers (e.g., MitoTracker™, ER-Tracker™) that are spectrally distinct from the pyran-2-one probe.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Weak Fluorescence Signal | - Incorrect excitation/emission filters. - Low quantum yield of the probe. - Insufficient probe concentration or incubation time. - Probe is not cell-permeable. | - Verify filter sets match the probe's spectra. - Increase laser power or exposure time (with caution for phototoxicity). - Optimize probe concentration and incubation time. - Consider permeabilization for fixed-cell imaging if live-cell staining fails. |
| High Background Fluorescence | - Incomplete removal of excess probe. - Probe precipitation in the medium. | - Increase the number of washing steps. - Ensure the probe is fully dissolved in the stock solution and diluted properly in the imaging medium. |
| Phototoxicity/Cell Death | - High laser power or prolonged exposure. - Intrinsic toxicity of the excited probe. | - Reduce laser power and/or exposure time. - Use a more sensitive camera. - Perform time-lapse imaging with longer intervals. |
| Photobleaching | - High laser intensity. - Inherent photolability of the probe. | - Reduce laser power. - Use an anti-fade reagent if compatible with live-cell imaging. |
Conclusion and Future Directions
4,6-diphenyl-2H-pyran-2-one represents a potential, yet uncharacterized, candidate for fluorescent cell imaging. The protocols outlined above provide a systematic approach for any researcher to validate its properties and explore its utility. Key experimental validations, including the determination of its photophysical properties and cytotoxicity, are paramount. Should this molecule exhibit favorable characteristics, further derivatization of the pyran-2-one core could lead to the development of a new class of fluorescent probes with tailored properties for specific bioimaging applications, such as targeting specific organelles or sensing the cellular microenvironment.
References
-
Solvatochromism. Wikipedia.[Link]
- Williams, A. T., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer.Analyst, 108(1290), 1067-1071.
-
4,6-diphenyl-2H-pyran-2-one. PubChem, National Center for Biotechnology Information.[Link]
-
A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine, Department of Chemistry.[Link]
-
Relative Quantum Yield. Edinburgh Instruments.[Link]
Sources
Application Notes and Protocols for 4,6-diphenyl-2H-pyran-2-one in Organic Light-Emitting Diodes (OLEDs)
For: Researchers, scientists, and professionals in materials science and optoelectronics.
Introduction: The Quest for Advanced Emitters in OLED Technology
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies due to their superior contrast, vibrant colors, and flexibility. The heart of an OLED is the emissive layer (EML), where charge carriers recombine to produce light. The performance of this layer is critically dependent on the molecular architecture of the organic materials used.[1] The ongoing challenge is the development of novel, cost-effective, and highly efficient emitter and host materials.[2] In this context, heterocyclic compounds have emerged as a promising class of materials. Among these, the 2H-pyran-2-one scaffold is of significant interest due to its inherent photoluminescent properties and synthetic versatility.[3]
This document provides a detailed technical guide on the application of a specific pyranone derivative, 4,6-diphenyl-2H-pyran-2-one , as a potential blue light-emitting material in OLEDs. While direct and extensive literature on this exact molecule's OLED application is nascent, this guide synthesizes data from closely related pyranone derivatives to provide a robust, scientifically grounded framework for its utilization. We will explore its synthesis, photophysical characterization, and provide a detailed protocol for the fabrication and evaluation of a multilayer OLED device.
Molecular Profile: 4,6-diphenyl-2H-pyran-2-one
The 4,6-diphenyl-2H-pyran-2-one molecule possesses a rigid, conjugated structure conferred by the pyranone core and the flanking phenyl rings. This rigidity is crucial for minimizing non-radiative decay pathways, a desirable trait for emissive materials. The diphenyl substitution is anticipated to influence the molecule's photophysical properties, including its emission wavelength and quantum yield, as well as its thermal and morphological stability in thin films.
Chemical Structure:
-
IUPAC Name: 4,6-diphenyl-2H-pyran-2-one
-
Molecular Formula: C₁₇H₁₂O₂
-
CAS Number: 29668-5[4]
Synthesis of 4,6-diphenyl-2H-pyran-2-one
The synthesis of 2H-pyran-2-one derivatives can be achieved through various synthetic routes.[5][6] A common and effective method involves the condensation of a β-ketoester with an active methylene compound. For 4,6-diphenyl-2H-pyran-2-one, a plausible and established synthetic pathway is the von Pechmann condensation or a related base-catalyzed cyclization reaction.
Protocol: Synthesis via Base-Catalyzed Condensation
This protocol is based on established methodologies for the synthesis of substituted 2H-pyranones.
Materials:
-
Ethyl benzoylacetate
-
Acetophenone
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Hydrochloric acid (HCl), dilute
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve ethyl benzoylacetate (1.0 eq) and acetophenone (1.0 eq) in anhydrous ethanol.
-
Base Addition: Slowly add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol to the reaction mixture at room temperature under a nitrogen atmosphere.
-
Reaction: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Neutralize the mixture by the dropwise addition of dilute HCl until a precipitate is formed.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4,6-diphenyl-2H-pyran-2-one.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Photophysical Characterization
Understanding the photophysical properties of 4,6-diphenyl-2H-pyran-2-one is paramount for its application in OLEDs. These properties dictate the color of the emitted light, the efficiency of the light emission process, and the energy levels for device engineering.
Protocol: Photophysical Measurements
Materials:
-
4,6-diphenyl-2H-pyran-2-one
-
Spectroscopic grade solvents (e.g., toluene, THF, dichloromethane)
-
Quartz cuvettes
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Solution Preparation: Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of 4,6-diphenyl-2H-pyran-2-one in various spectroscopic grade solvents of differing polarity.
-
UV-Vis Absorption Spectroscopy: Record the absorption spectra of the solutions to determine the absorption maxima (λₐₑₛ).
-
Photoluminescence (PL) Spectroscopy: Record the emission spectra of the solutions by exciting at the determined absorption maxima to find the emission maxima (λₑₘ).
-
Quantum Yield Measurement: Determine the photoluminescence quantum yield (Φₚₗ) using a relative method with a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Thin Film Characterization: Prepare a thin film of the compound by spin-coating or thermal evaporation onto a quartz substrate and repeat the PL measurements to assess its solid-state emission properties.
Expected Photophysical Properties:
Based on related pyranone derivatives, 4,6-diphenyl-2H-pyran-2-one is expected to exhibit the following properties:
| Property | Expected Value/Range | Significance in OLEDs |
| Absorption Max (λₐₑₛ) | 350 - 400 nm | Determines the energy required to excite the molecule. |
| Emission Max (λₑₘ) | 420 - 480 nm | Corresponds to the color of emitted light (blue region). |
| Photoluminescence Quantum Yield (Φₚₗ) | > 0.3 (in solid state) | A measure of the material's intrinsic emissive efficiency. |
| Stokes Shift | 50 - 100 nm | A larger shift can reduce self-absorption in the device. |
Application in OLEDs: Device Fabrication and Characterization
The following section details a standard protocol for fabricating a multilayer OLED using 4,6-diphenyl-2H-pyran-2-one as the emissive material. The device architecture proposed is a common heterostructure designed to facilitate efficient charge injection, transport, and recombination.[7]
Device Architecture and Energy Level Diagram
A typical device structure would be:
ITO / HTL / EML / ETL / Cathode
Where:
-
ITO: Indium Tin Oxide (Anode)
-
HTL: Hole Transport Layer (e.g., NPB)
-
EML: Emissive Layer (4,6-diphenyl-2H-pyran-2-one)
-
ETL: Electron Transport Layer (e.g., Alq₃)
-
Cathode: (e.g., LiF/Al)
Below is a conceptual workflow for the OLED fabrication process.
Caption: Workflow for OLED fabrication and characterization.
Protocol: OLED Fabrication
Prerequisites:
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr).
-
Patterned ITO-coated glass substrates.
-
Organic materials (HTL, EML, ETL) of high purity (>99.5%).
-
Metal for cathode (e.g., Al, LiF).
-
Glovebox with an inert atmosphere (N₂ or Ar).
Procedure:
-
Substrate Preparation:
-
Clean the patterned ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes to enhance the work function of the ITO and improve hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into the vacuum chamber.
-
Deposit the Hole Transport Layer (e.g., N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB)) to a thickness of approximately 40 nm.
-
Deposit the Emissive Layer of 4,6-diphenyl-2H-pyran-2-one to a thickness of around 30 nm.
-
Deposit the Electron Transport Layer (e.g., tris(8-hydroxyquinolinato)aluminum (Alq₃)) to a thickness of approximately 20 nm. The deposition rates should be maintained at 1-2 Å/s.
-
-
Cathode Deposition:
-
Deposit a thin layer of Lithium Fluoride (LiF) (approx. 1 nm) to facilitate electron injection.
-
Deposit the Aluminum (Al) cathode (approx. 100 nm) through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Transfer the fabricated device to a glovebox without exposure to air or moisture.
-
Encapsulate the device using a glass lid and a UV-curable epoxy resin to protect the organic layers and cathode from degradation.
-
Device Characterization
The performance of the fabricated OLED should be systematically evaluated.
Instrumentation:
-
Source meter unit.
-
Spectroradiometer.
-
Photodiode.
Procedure:
-
Current-Voltage-Luminance (I-V-L) Characteristics:
-
Apply a forward bias voltage to the device and measure the corresponding current density and luminance.
-
Determine the turn-on voltage (voltage at which luminance is 1 cd/m²).
-
-
Electroluminescence (EL) Spectrum:
-
Measure the EL spectrum at a constant driving voltage to determine the emission peak and the Commission Internationale de l'Éclairage (CIE) coordinates.
-
-
Efficiency Measurement:
-
Calculate the current efficiency (cd/A), power efficiency (lm/W), and External Quantum Efficiency (EQE, %).
-
Expected Performance Metrics:
While the exact performance will depend on the optimized device structure, a hypothetical performance for a non-optimized device using 4,6-diphenyl-2H-pyran-2-one as a blue emitter is projected below. These values are extrapolated from literature on similar pyranone-based emitters.[8][9]
| Parameter | Projected Value |
| Turn-on Voltage | 4 - 6 V |
| Maximum Luminance | > 1000 cd/m² |
| Maximum EQE | 1 - 3 % |
| CIE Coordinates (x, y) | (0.15, 0.18) |
| EL Peak | 450 - 470 nm |
Troubleshooting and Optimization
-
Low Efficiency: This could be due to poor charge balance. Adjust the thickness of the HTL and ETL to balance the injection of holes and electrons into the EML.
-
High Turn-on Voltage: This may indicate large energy barriers for charge injection. Consider using different HTL or ETL materials with more suitable HOMO/LUMO energy levels.
-
Poor Film Morphology: The crystallinity of the organic layers can lead to device shorts. Optimize the deposition rate and substrate temperature.
Conclusion
4,6-diphenyl-2H-pyran-2-one represents a promising molecular scaffold for the development of new emissive materials for OLED applications, particularly in the blue region of the spectrum. Its rigid, conjugated structure is conducive to high photoluminescence quantum yields. The protocols outlined in this application note provide a comprehensive framework for the synthesis, characterization, and device fabrication utilizing this compound. Further optimization of the molecular design, such as the introduction of donor-acceptor moieties, could lead to even more efficient and stable OLED devices.
References
- Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. (n.d.).
- Synthesis and Fluorescence of 2H-Pyrone Derivatives for Organic Light-Emitting Diodes (OLED) | Request PDF. (n.d.).
- Synthesis and Fluorescence of 2H-Pyrone Derivatives for Organic Light-Emitting Diodes (OLED). (n.d.).
- Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. (n.d.). SciELO.
- Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. (2017).
- Salleh, M. M. (n.d.). FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs)
- Chen, C. H., & Reynolds, G. A. (1980). Synthesis of unsymmetrical .DELTA.4,4'-2,6-diphenyl-4-(thiopyranyl)-4H-pyrans. The Journal of Organic Chemistry.
- Recent Advances in the Synthesis of 2H-Pyrans. (n.d.).
- Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. (2023).
- A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. (n.d.).
- Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. (2021).
- Dicyanomethylene-4H-pyran Chromophores for OLED Emitters, Logic Gates and Optical Chemosensors. (n.d.).
- PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. (2022).
- Guo, Z., Zhu, W., & Tian, H. (2012). Dicyanomethylene-4H-pyran chromophores for OLED emitters, logic gates and optical chemosensors.
- Exploiting the Potential of OLED-Based Photo-Organic Sensors for Biotechnological Applic
- Synthesis and photophysical and mechanochromic properties of novel 2,3,4,6-tetraaryl-4H-pyran derivatives. (2020). CrystEngComm (RSC Publishing).
- Photophysical and Solvatochromic Studies of 4-(methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile Derivatives. (n.d.).
- 4,6-diphenyl-2H-pyran-2-one. (n.d.). PubChem.
- Novel Preparation and Photochromic Properties of 2,4,4,6-Tetraaryl-4H- thiopyrans. (n.d.). ElectronicsAndBooks.
- The molecular and crystal structure of 4,4-dimethyl-6,6-diphenyl-tetrahydro-2 H -pyran-2-one. (n.d.).
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- 2. Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4,6-diphenyl-2H-pyran-2-one | C17H12O2 | CID 296685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
protocol for Diels-Alder reaction of 4,6-disubstituted thiopyran-2(H)-ones
Application Note & Protocol
Topic: Protocol for Diels-Alder Reaction of 4,6-Disubstituted Thiopyran-2(H)-ones Audience: Researchers, scientists, and drug development professionals.
Harnessing the Reactivity of 4,6-Disubstituted Thiopyran-2(H)-ones in [4+2] Cycloadditions for Complex Scaffold Synthesis
Introduction
The Diels-Alder reaction stands as a cornerstone of modern organic synthesis, enabling the construction of complex six-membered rings with remarkable stereocontrol.[1] Within this domain, hetero-Diels-Alder reactions, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, have opened new avenues for the synthesis of diverse heterocyclic scaffolds crucial for drug discovery. 4,6-Disubstituted thiopyran-2(H)-ones are particularly noteworthy dienes. Their cyclic structure locks the diene into the reactive s-cis conformation, a geometry that is often energetically unfavorable for acyclic cis-dienes.[2]
Research has shown that 4,6-disubstituted 2H-thiopyrans are among the most reactive in their class for Diels-Alder cycloadditions, significantly more so than their 3- or 5-substituted counterparts.[3][4][5] This heightened reactivity, however, is coupled with increased thermal instability, a critical factor that must be managed during experimental design.[3][4] These reactions typically proceed with reactive dienophiles to furnish bicyclic adducts, often with a high degree of endo stereoselectivity.[3][6] Subsequent desulfurization of these adducts can yield compounds that are synthetically equivalent to those derived from otherwise unreactive cis-dienes, thereby expanding the synthetic utility of the Diels-Alder reaction.[2][3]
This application note provides a detailed protocol for the preparation of a 4,6-disubstituted thiopyran-2(H)-one and its subsequent use in a representative Diels-Alder reaction. It explains the causality behind the procedural choices and offers a framework for researchers to adapt this methodology for the synthesis of novel molecular architectures.
Reaction Mechanism and Stereochemical Considerations
The reaction proceeds via a concerted [4+2] cycloaddition mechanism. The electron-rich thiopyranone diene reacts with an electron-poor dienophile. The regioselectivity and stereoselectivity are governed by frontier molecular orbital (FMO) interactions and steric effects.[7] In many cases, the reaction favors the formation of the endo adduct due to favorable secondary orbital interactions between the substituent on the dienophile and the developing pi system of the diene in the transition state.
Caption: Diels-Alder reaction of a thiopyranone with N-phenylmaleimide.
Experimental Protocols
This section is divided into two parts: the synthesis of the thiopyran-2(H)-one starting material and the subsequent Diels-Alder cycloaddition.
Part A: Synthesis of 4,6-Disubstituted Thiopyran-2(H)-one
The thiopyran-2(H)-one diene is often not commercially available and must be synthesized. A common route involves the rearrangement of the corresponding pyran-2(H)-thione, which can be prepared from a pyran-2(H)-one precursor. This protocol outlines the conversion of a 4,6-disubstituted pyran-2(H)-thione to the target thiopyran-2(H)-one.
Materials & Equipment:
-
4,6-disubstituted pyran-2(H)-thione
-
Methanol (MeOH), aqueous
-
Sodium carbonate (Na₂CO₃)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for work-up (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 4,6-disubstituted pyran-2(H)-thione (1.0 eq) in aqueous methanol.
-
Addition of Base: Add sodium carbonate (Na₂CO₃) (approx. 1.5 eq) to the solution. The base facilitates the rearrangement of the pyran-2(H)-thione to the more stable thiopyran-2(H)-one isomer.
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extraction: Add water to the residue and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude thiopyran-2(H)-one.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 4,6-disubstituted thiopyran-2(H)-one.
Part B: Diels-Alder Reaction with N-Phenylmaleimide
This protocol details the cycloaddition of the synthesized thiopyran-2(H)-one with N-phenylmaleimide, a reactive dienophile.
Materials & Equipment:
-
Synthesized 4,6-disubstituted thiopyran-2(H)-one
-
N-phenylmaleimide (NPMA)
-
Anhydrous solvent (e.g., toluene, xylene, or CH₂Cl₂)
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk flask or sealed tube
-
Magnetic stirrer with heating plate
-
TLC plates and developing chamber
-
Standard work-up and purification equipment as listed in Part A
Step-by-Step Protocol:
-
Reagent Preparation: To a dry Schlenk flask or a thick-walled sealed tube under an inert atmosphere (N₂ or Ar), add the 4,6-disubstituted thiopyran-2(H)-one (1.0 eq) and N-phenylmaleimide (1.0-1.2 eq). Rationale: Using a slight excess of the dienophile can help drive the reaction to completion. An inert atmosphere is crucial to prevent oxidation and degradation of the thermally sensitive diene.[3][4]
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., toluene, 10 mL per mmol of thiopyranone). The choice of solvent depends on the required reaction temperature. Toluene or xylene are common for reactions requiring heat.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture with vigorous stirring. The optimal temperature can range from 80°C to 110°C.[3] Rationale: Heating provides the necessary activation energy for the cycloaddition. However, temperatures should be carefully controlled, as the high reactivity of 4,6-disubstituted thiopyrans is offset by their thermal instability. Lower temperatures may be sufficient for highly reactive substrates.[3][4]
-
Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting materials and the appearance of a new spot corresponding to the product adduct. Reaction times can vary from a few hours to over 24 hours.
-
Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude residue is typically purified by flash column chromatography on silica gel. The resulting adduct is often a stable, crystalline solid.
Workflow and Data Presentation
The overall experimental process from starting materials to the final, characterized product is outlined below.
Caption: Experimental workflow for the synthesis and reaction of thiopyranones.
Table 1: Representative Reaction Parameters
| Reactant (Diene) | Dienophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | Stereoselectivity (endo:exo) |
| 4-Methyl-6-phenyl-thiopyran-2(H)-one | N-Phenylmaleimide | Toluene | 110 | 17 | ~75-85 | Predominantly endo |
| 4,6-Diphenyl-thiopyran-2(H)-one | Maleic Anhydride | Xylene | 100 | 24 | ~60-70 | Predominantly endo |
| 2-Silyloxy-4,6-disubstituted-2H-thiopyran | N-Phenylmaleimide | Toluene | 110 | 17 | Good | 1.2 : 1 |
Note: Data is compiled and representative of typical outcomes reported in the literature. Actual results may vary.[3]
Troubleshooting
-
Low Yield:
-
No Reaction:
-
Cause: The dienophile may not be sufficiently reactive, or the temperature may be too low.
-
Solution: Switch to a more electron-deficient dienophile (e.g., maleic anhydride, N-phenylmaleimide). Incrementally increase the reaction temperature, while monitoring for diene decomposition by TLC.
-
-
Complex Product Mixture:
-
Cause: Formation of both endo and exo isomers, or side reactions due to impurities or diene decomposition.
-
Solution: Optimize purification with careful column chromatography, potentially using a different solvent system. Re-verify the purity of the starting thiopyranone.
-
Conclusion
The Diels-Alder reaction of 4,6-disubstituted thiopyran-2(H)-ones is a powerful method for accessing sulfur-containing bicyclic systems. By leveraging the inherent reactivity of the s-cis locked diene, complex molecular frameworks can be constructed efficiently. Careful control of reaction temperature is paramount to balance the desired cycloaddition against potential thermal degradation of the diene. This protocol provides a robust starting point for researchers to explore the synthesis of novel compounds for applications in medicinal chemistry and materials science.
References
-
Ward, D. E., Gai, Y., & Zoghaib, W. M. (1991). Diels-Alder reactions of activated 2H-thiopyrans. Canadian Journal of Chemistry, 69(9), 1487-1497. [Link]
-
Kumar, P., Bodhankar, S., & Pandey, S. K. (2000). Diels-Alder reaction of pyran-2(H)-ones. Indian Journal of Chemistry - Section B, 39B, 776-780. [Link]
-
Ward, D. E., & Zoghaib, W. M. (1998). Intramolecular Diels-Alder reactions of 2H-thiopyran dienes. Canadian Journal of Chemistry, 76(9), 1331-1342. [Link]
-
Huang, W., Wen, K., Laughlin, S. T., & Escorihuela, J. (2024). Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Organic & Biomolecular Chemistry. [Link]
-
Shaikh, A. A., Wagh, S. J., & Gacche, R. N. (2024). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 14(20), 14201-14241. [Link]
-
Ward, D. E., et al. (1991). Diels-Alder Reactions of Activated 2H-Thiopyrans. ResearchGate. [Link]
-
Huang, W., Wen, K., Laughlin, S. T., & Escorihuela, J. (2024). Unveiling the reactivity of 2 H -(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Organic & Biomolecular Chemistry. [Link]
-
Mlostoń, G., et al. (2024). Novel Bicyclic P,S-Heterocycles via Stereoselective hetero-Diels–Alder Reactions of Thiochalcones with 1-Phenyl-4H-phosphinin-4-one 1-Oxide. Molecules, 29(9), 2036. [Link]
-
Ward, D. E., Gai, Y., & Zoghaib, W. M. (1991). Diels–Alder reactions of activated 2H-thiopyrans. ScienceGate. [Link]
-
Ward, D. E., Zoghaib, W. M., & Rhee, C. K. (1988). Diels-alder reactions of 2H-thiopyrans. Sultan Qaboos University House of Expertise. [Link]
-
Sachse, F., Gebauer, K., & Schneider, C. (2020). Continuous Flow Synthesis of 2H-Thiopyrans via thia-Diels–Alder Reactions of Photochemically In Situ Generated Thioaldehydes. European Journal of Organic Chemistry, 2020(46), 7203-7211. [Link]
-
Mlostoń, G., et al. (2024). Novel Bicyclic P,S-Heterocycles via Stereoselective hetero-Diels–Alder Reactions of Thiochalcones with 1-Phenyl-4H-phosphinin-4-one 1-Oxide. ZORA (Zurich Open Repository and Archive). [Link]
-
Ward, D. E., Zoghaib, W. M., Rhee, C. K., & Akinnusi, O. T. (1988). DIELS-ALDER REACTIONS OF 2H-THIOPYRANS. Tetrahedron Letters, 29(1), 15-18. [Link]
-
Chad's Prep. (2018). 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions. YouTube. [Link]
-
Alston, P. V., & Shillady, D. D. (1974). Stereoselectivity and regioselectivity in Diels–Alder reactions studied by intermolecular perturbation theory. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 70, 761-768. [Link]
-
Mondal, S., & Ghorai, P. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances, 14(11), 7480-7517. [Link]
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Application Notes and Protocols for Antimicrobial Activity Screening of 4,6-diphenyl-2H-pyran-2-one Derivatives
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2] Natural products and their synthetic analogs have historically been a rich source of antimicrobial compounds. Among these, the 2-pyrone scaffold is a privileged structure found in numerous biologically active molecules, exhibiting a wide range of activities including antimicrobial, antifungal, and cytotoxic effects.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening of 4,6-diphenyl-2H-pyran-2-one derivatives for antimicrobial activity. These protocols are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.
The rationale for focusing on 4,6-diphenyl-2H-pyran-2-one derivatives stems from the known bioactivity of the pyranone core and the potential for diverse functionalization at the phenyl rings, which allows for the systematic exploration of structure-activity relationships (SAR).[6][7][8] Understanding how structural modifications influence antimicrobial potency is a cornerstone of rational drug design.[9]
Part 1: Synthesis of 4,6-diphenyl-2H-pyran-2-one Derivatives
The synthesis of 4,6-diphenyl-2H-pyran-2-one derivatives can be achieved through various established synthetic routes. A common and effective method involves a multi-component reaction, which offers advantages in terms of efficiency and atom economy.[10][11] While a detailed synthesis protocol is beyond the scope of this application note, a general overview is provided to contextualize the origin of the compounds to be screened.
Typically, the synthesis may involve the condensation of a β-ketoester with an aromatic aldehyde in the presence of a suitable catalyst.[11] The versatility of this approach allows for the introduction of a wide array of substituents on the phenyl rings, enabling the creation of a diverse chemical library for screening.
Caption: General workflow for the synthesis of 4,6-diphenyl-2H-pyran-2-one derivatives.
Part 2: Antimicrobial Activity Screening Protocols
A tiered screening approach is recommended to efficiently identify and characterize the antimicrobial potential of the synthesized derivatives. This typically begins with a primary qualitative assay, followed by quantitative determination of inhibitory and bactericidal concentrations for the most promising compounds.
Primary Screening: Agar Disc Diffusion (Kirby-Bauer) Method
The Kirby-Bauer test is a widely used, cost-effective preliminary method to assess the in vitro susceptibility of microorganisms to antimicrobial agents.[12][13] This method relies on the diffusion of the test compound from a paper disc into an agar medium inoculated with the target microorganism, resulting in a zone of growth inhibition if the compound is active.[14][15]
Principle: An antimicrobial-impregnated paper disc placed on an agar surface absorbs moisture and the compound diffuses outwards, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will appear around the disc after incubation.[14] The size of this zone is indicative of the compound's antimicrobial activity.[15]
Experimental Protocol:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.[14][16] Ensure the final pH is between 7.2 and 7.4 and the agar depth in the Petri dishes is uniform (approximately 4 mm).[13][16]
-
Inoculum Preparation:
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum suspension and remove excess liquid by pressing it against the inside of the tube.[13]
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.[13]
-
Allow the plate to dry for 5-15 minutes before applying the discs.[13]
-
-
Disc Application:
-
Prepare sterile paper discs (6 mm diameter) impregnated with a known concentration of each 4,6-diphenyl-2H-pyran-2-one derivative (e.g., 10 µ g/disc ). The compounds should be dissolved in a suitable solvent (e.g., DMSO), with a solvent control disc included in the assay.
-
Aseptically place the discs on the inoculated agar surface, ensuring they are at least 24 mm apart and 10-15 mm from the edge of the plate.[13][14]
-
Gently press the discs to ensure complete contact with the agar.[14]
-
-
Incubation: Invert the plates and incubate at 35 ± 1°C for 18 ± 2 hours.[15]
-
Result Interpretation: Measure the diameter of the zone of inhibition in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.
Data Presentation:
| Derivative ID | Substituent(s) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. C. albicans |
| DPP-01 | Unsubstituted | 12 | 8 | 10 |
| DPP-02 | 4-Chloro (Ring 1) | 18 | 14 | 15 |
| DPP-03 | 4-Nitro (Ring 2) | 22 | 18 | 20 |
| DPP-04 | 4-Methoxy (Ring 1) | 10 | 7 | 9 |
| Control+ | Ciprofloxacin (10 µg) | 25 | 28 | NA |
| Control- | DMSO | 0 | 0 | 0 |
Quantitative Analysis: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[17][18][19] This quantitative measure is crucial for comparing the potency of different compounds. The broth microdilution method is a commonly used and efficient technique for MIC determination.[18]
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. After incubation, the lowest concentration of the compound that prevents visible growth (turbidity) is recorded as the MIC.[18][20]
Experimental Protocol:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in MHB, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[18]
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well containing the compound dilutions.
-
Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubate the plate at 37°C for 16-24 hours.[18]
-
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[18][20] The use of a growth indicator dye like resazurin can aid in the visualization of microbial viability.[1]
Data Presentation:
| Derivative ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| DPP-01 | 64 | 128 | 64 |
| DPP-02 | 16 | 32 | 32 |
| DPP-03 | 4 | 8 | 8 |
| DPP-04 | 128 | >256 | 128 |
| Ciprofloxacin | 1 | 0.5 | NA |
Determining Bactericidal Activity: Minimum Bactericidal Concentration (MBC) Assay
While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an antimicrobial agent required to kill a specific microorganism.[21][22] This is a critical parameter for understanding whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).
Principle: Following the MIC determination, an aliquot from the wells showing no visible growth is subcultured onto an antibiotic-free agar medium. The MBC is the lowest concentration of the compound that results in a significant reduction (typically ≥99.9%) in the initial inoculum.[21][22][23]
Experimental Protocol:
-
Subculturing from MIC Plate: After determining the MIC, take a small aliquot (e.g., 10 µL) from each well that showed no turbidity in the MIC assay.
-
Plating: Spot-plate the aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plate at 37°C for 24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that shows no bacterial growth on the subculture plate, or a colony count that is ≥99.9% lower than the initial inoculum count.[21]
Caption: A tiered workflow for antimicrobial screening of novel compounds.
Part 3: Structure-Activity Relationship (SAR) Insights
The data generated from these screening assays will form the basis for understanding the structure-activity relationships of the 4,6-diphenyl-2H-pyran-2-one derivatives. By correlating the structural features (e.g., electronic nature and position of substituents on the phenyl rings) with the observed antimicrobial activity, researchers can deduce key pharmacophoric elements.
For instance, the hypothetical data presented above suggests that electron-withdrawing groups (e.g., -Cl, -NO₂) at the para-position of the phenyl rings may enhance antimicrobial activity, while electron-donating groups (e.g., -OCH₃) may diminish it. This information is invaluable for guiding the design and synthesis of next-generation derivatives with improved potency and selectivity.[6][7][24]
Conclusion
The protocols outlined in this application note provide a robust framework for the systematic screening of 4,6-diphenyl-2H-pyran-2-one derivatives for antimicrobial activity. By employing a combination of qualitative and quantitative assays, researchers can efficiently identify promising lead compounds for further development. The emphasis on standardized methodologies ensures the generation of high-quality, reproducible data, which is essential for advancing the quest for new and effective antimicrobial agents.
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Application Notes and Protocols for the Cytotoxic Evaluation of Pyran Derivatives Against Cancer Cell Lines
Introduction: The Therapeutic Potential of Pyran Scaffolds in Oncology
The pyran ring, a six-membered heterocyclic compound containing one oxygen atom, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives are integral to a vast array of natural products and synthetic molecules exhibiting significant pharmacological activities.[1][2] In the field of oncology, pyran derivatives have emerged as a promising class of compounds due to their demonstrated ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and disrupt cellular processes critical for tumor progression.[3][4][5] The structural versatility of the pyran scaffold allows for extensive chemical modifications, enabling the development of derivatives with enhanced potency and target specificity.[4]
This guide provides a comprehensive overview of the methodologies employed to evaluate the cytotoxic potential of novel pyran derivatives against various cancer cell lines. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols for key assays but also the rationale behind experimental choices, ensuring a robust and reliable assessment of novel anticancer agents.
Choosing the Right Battlefield: Selection of Cancer Cell Lines
The initial and one of the most critical steps in screening anticancer compounds is the selection of appropriate cancer cell lines.[6] Human cancer cell lines serve as invaluable in vitro models, retaining many of the hallmark characteristics of the primary tumors from which they were derived.[6] Large, well-characterized panels of cell lines, such as the NCI-60 panel, have been instrumental in cancer drug discovery.[7][8]
The choice of cell lines should be guided by the specific research question. For instance, to assess the broad-spectrum activity of a new pyran derivative, a panel representing diverse cancer types (e.g., lung, breast, colon) is recommended.[9] Recent studies on pyran derivatives have utilized cell lines such as:
-
SKOV3: Human ovarian cancer[14]
It is imperative to use cell lines from reputable cell banks (e.g., ATCC) to ensure authenticity and reproducibility.[16]
Core Cytotoxicity Assays: A Comparative Overview
Several assays can quantify the cytotoxic effects of a compound. The choice of assay depends on the suspected mechanism of action of the pyran derivative and the experimental goals. Here, we detail three widely used and robust methods: the MTT, SRB, and LDH assays.
Diagram: General Workflow for In Vitro Cytotoxicity Screening
Caption: General workflow for evaluating the cytotoxicity of pyran derivatives.
MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[17] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of viable cells.[18]
Causality: This assay is chosen when the primary interest is to determine if the pyran derivative affects the overall metabolic health and mitochondrial function of the cancer cells. A reduction in MTT conversion suggests a compromise in cellular respiration, which is a hallmark of cytotoxicity.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of culture medium.[16] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyran derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[11][19]
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[17]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C and 5% CO₂ until purple formazan crystals are visible.[17]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well.[17] Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[17] A reference wavelength of >650 nm can be used to subtract background absorbance.
Sulforhodamine B (SRB) Assay: Quantifying Cellular Protein
The SRB assay is a colorimetric method that relies on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[20][21] The amount of bound dye serves as a proxy for cell mass, making it a reliable method for determining cytotoxicity.[20]
Causality: The SRB assay is often preferred over the MTT assay because its endpoint is based on total protein content, which is less susceptible to interference from compounds that may alter cellular metabolism without directly killing the cells.[20] It is a robust method for large-scale screening.
Protocol: SRB Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the treatment incubation, gently remove the culture medium. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.[21] Incubate at 4°C for at least 1 hour.
-
Washing: Discard the TCA solution and wash the plates 3-4 times with 1% acetic acid to remove unbound dye.[21] Air-dry the plates completely.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[21]
-
Solubilization: Ensure the plates are completely dry. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 540-565 nm using a microplate reader.[21]
Lactate Dehydrogenase (LDH) Assay: Measuring Membrane Integrity
The LDH cytotoxicity assay is a colorimetric or bioluminescent method that quantifies the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[22] The amount of LDH in the supernatant is directly proportional to the number of lysed cells.[23]
Causality: This assay is particularly useful for distinguishing between cytotoxic mechanisms. An increase in LDH release is a hallmark of necrosis or late-stage apoptosis, where cell membrane integrity is compromised. It directly measures cell death rather than inferring it from metabolic activity or cell mass. The bioluminescent version of this assay is highly sensitive and suitable for use with small numbers of cells or 3D cultures.[24]
Protocol: LDH Assay (Colorimetric)
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and a dye solution. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[23]
-
Stop Reaction (if applicable): Some kits may require the addition of a stop solution.
-
Absorbance Measurement: Measure the absorbance at approximately 490 nm using a microplate reader.[23]
Mechanism of Action: Unraveling How Pyran Derivatives Work
Beyond determining if a compound is cytotoxic, it is crucial to understand how it kills cancer cells. Many pyran derivatives have been shown to induce apoptosis, a form of programmed cell death characterized by distinct morphological and biochemical changes.[3][10][11]
Diagram: Apoptosis Induction Pathway
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Application Notes & Protocols: A Computational Approach to Elucidating the Interactions of 4,6-diphenyl-2H-pyran-2-one
Introduction: The Therapeutic Potential of the Pyran-2-one Scaffold
The 2H-pyran-2-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1] These activities include antimicrobial, anti-inflammatory, and notably, anticancer properties.[2][3] Among its derivatives, 4,6-diphenyl-2H-pyran-2-one presents a molecule of significant interest due to the lipophilic nature of its phenyl rings, which can facilitate critical interactions within the binding pockets of biological targets. The exploration of such compounds is integral to the discovery of novel therapeutic agents.[4]
However, synthesizing and screening every possible derivative in a wet lab setting is both time-consuming and cost-prohibitive. This is where computational modeling becomes an indispensable tool in modern drug discovery.[5][6] By simulating the interactions between a small molecule like 4,6-diphenyl-2H-pyran-2-one and its potential protein targets at an atomic level, we can predict binding affinities, elucidate mechanisms of action, and rationally design more potent and selective analogs.[7][8]
This guide provides a comprehensive overview of the theoretical principles and practical protocols for modeling the interactions of 4,6-diphenyl-2H-pyran-2-one. It is designed for researchers and scientists who wish to leverage computational methods to accelerate their drug development pipeline.
Theoretical Framework: From Static Snapshots to Dynamic Interactions
Two core computational techniques form the foundation of our investigation: molecular docking and molecular dynamics (MD) simulations. They are often used sequentially to provide a holistic view of a ligand-receptor interaction.
-
Molecular Docking: This method predicts the preferred orientation (the "pose") of a ligand when bound to a receptor, typically a protein.[9] The process involves two main steps: sampling different ligand conformations within the binding site and then "scoring" these poses to estimate the binding affinity.[10] It is a computationally efficient method for screening large libraries of compounds to identify potential hits. The core value of docking lies in its ability to provide a high-quality static hypothesis of the binding mode, which is the essential starting point for more rigorous computational analysis.[7][9]
-
Molecular Dynamics (MD) Simulations: While docking provides a static picture, biological systems are inherently dynamic. MD simulations offer a way to observe the physical motions of atoms and molecules over time.[11] Starting with the best pose from docking, an MD simulation solves Newton's equations of motion for a system comprising the protein, the ligand, water, and ions, allowing us to observe the stability of the complex, the conformational changes that occur upon binding, and the intricate network of interactions that stabilize the ligand.[12][13] This dynamic view is crucial for validating docking poses and obtaining more accurate estimates of binding free energy.
Application Note: Investigating 4,6-diphenyl-2H-pyran-2-one as a Potential Inhibitor of Cyclin-Dependent Kinase 2 (CDK2)
Background: The pyran scaffold has been identified as a promising pharmacophore for developing inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle and established targets in oncology.[3] Dysregulation of CDK2, in particular, is a hallmark of various cancers. Therefore, a logical and high-impact application is to model the interaction of 4,6-diphenyl-2H-pyran-2-one with CDK2 to assess its potential as an anticancer agent.
Objective: To use a combination of molecular docking and molecular dynamics simulations to:
-
Predict the binding mode of 4,6-diphenyl-2H-pyran-2-one in the ATP-binding pocket of CDK2.
-
Assess the stability of the predicted protein-ligand complex over time.
-
Identify the key amino acid residues involved in the interaction.
-
Calculate the binding free energy to provide a quantitative estimate of binding affinity.
The following protocols detail the step-by-step methodology to achieve this objective using industry-standard, open-source software.
Integrated Computational Workflow
The overall process follows a logical progression from initial setup to final analysis. This workflow ensures that each step builds upon a validated foundation, a hallmark of a trustworthy computational protocol.
Caption: Integrated workflow for computational analysis of protein-ligand interactions.
Protocol 1: Molecular Docking with AutoDock Vina
This protocol outlines how to predict the binding pose of our ligand in the CDK2 active site. We assume the use of AutoDock Tools for preparation and AutoDock Vina for the docking calculation.
Methodology:
-
Obtain Receptor Structure:
-
Download the crystal structure of CDK2 from the Protein Data Bank (PDB; e.g., PDB ID: 1HCK).
-
Rationale: Using an experimentally determined structure provides a high-fidelity representation of the protein's conformation.
-
-
Prepare the Receptor:
-
Load the PDB file into AutoDock Tools.
-
Remove all water molecules and co-crystallized ligands/inhibitors.
-
Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds.
-
Compute Gasteiger charges, which are necessary for the AutoDock scoring function.
-
Save the prepared receptor in the .pdbqt format. This format includes atomic charges and atom types required by Vina.
-
-
Prepare the Ligand:
-
Build the 3D structure of 4,6-diphenyl-2H-pyran-2-one using a molecular builder (e.g., Avogadro, ChemDraw).
-
Perform an initial geometry optimization using a force field like MMFF94.
-
Load the ligand into AutoDock Tools, detect the rotatable bonds, and save it in the .pdbqt format.
-
Rationale: A proper 3D structure and defined rotatable bonds are essential for Vina to explore the conformational space of the ligand accurately.
-
-
Define the Binding Site (Grid Box):
-
Identify the ATP-binding site of CDK2. This can be done by observing the position of the co-crystallized inhibitor in the original PDB file.
-
In AutoDock Tools, center a grid box on this binding site. The box should be large enough to encompass the entire site and allow the ligand to rotate freely. A typical size is 25x25x25 Å.
-
Save the grid box dimensions and center coordinates.
-
-
Configure and Run AutoDock Vina:
-
Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the grid box parameters, and the output file name.
-
Execute Vina from the command line: vina --config conf.txt --log log.txt
-
Rationale: Vina uses a Lamarckian genetic algorithm to explore ligand conformations and a sophisticated scoring function to rank them, providing a balance of speed and accuracy.[14]
-
-
Analyze Results:
-
Vina will output a set of predicted binding poses, ranked by their binding affinity (in kcal/mol).
-
Visualize the top-ranked pose in complex with the receptor using software like PyMOL or VMD.
-
Analyze the intermolecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and key residues in the CDK2 active site.
-
Protocol 2: Molecular Dynamics Simulation with GROMACS
This protocol describes how to run an MD simulation starting from the best docking pose to assess its stability and dynamics.[15][16]
Caption: Step-by-step workflow for a GROMACS MD simulation.
Methodology:
-
System Preparation and Topology Generation:
-
Separate the docked complex into protein and ligand PDB files.
-
Generate the protein topology using GROMACS's pdb2gmx tool, selecting a force field (e.g., CHARMM36m).
-
Generate the ligand topology and parameters. This is a critical step. Use a server like CGenFF or SwissParam to obtain parameters compatible with the protein force field.[17]
-
Rationale: The force field is a set of parameters that defines the potential energy of the system. Using a consistent and well-validated force field (like CHARMM for proteins and its compatible CGenFF for ligands) is paramount for a physically meaningful simulation.[16]
-
Merge the protein and ligand topologies into a single system topology file (topol.top).
-
-
Solvation and Ionization:
-
Create a simulation box (e.g., a cubic box with a 1.0 nm distance from the protein to the edge).
-
Fill the box with water molecules (e.g., TIP3P water model) using gmx solvate.
-
Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic physiological salt concentration (e.g., 0.15 M) using gmx genion.[13]
-
Rationale: Explicitly solvating the system is crucial as water plays a key role in mediating protein-ligand interactions. Neutralizing the charge is a requirement for using modern algorithms for calculating long-range electrostatics (PME).
-
-
Energy Minimization:
-
Perform energy minimization using the steepest descent algorithm to remove steric clashes or unfavorable geometries introduced during system setup.
-
-
System Equilibration:
-
NVT Ensemble (Constant Volume, Temperature): Perform a short simulation (e.g., 1 ns) to allow the system to reach the target temperature (e.g., 300 K). Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT Ensemble (Constant Pressure, Temperature): Perform a longer simulation (e.g., 5 ns) to adjust the system's pressure and achieve the correct density. The position restraints are gradually released.
-
Rationale: This two-stage equilibration ensures the system is stable at the desired temperature and pressure before the production run, preventing artifacts in the simulation.[18]
-
-
Production MD:
-
Run the main simulation (e.g., 100 ns or longer) without any restraints. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).
-
Data Analysis and Interpretation
The output of an MD simulation is a trajectory file containing a wealth of information. Key analyses include:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD indicates that the system has reached equilibrium and the ligand is not dissociating from the binding pocket.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible and rigid regions. High fluctuations in binding site residues may indicate instability.
-
Interaction Analysis: Analyze the trajectory to determine the occupancy of hydrogen bonds and the frequency of hydrophobic contacts between the ligand and specific residues.
-
Binding Free Energy Calculation: Use methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA to estimate the binding free energy from the simulation snapshots. This provides a more accurate affinity estimate than docking scores.
Illustrative Data Summary:
The results from these analyses can be effectively summarized in tables for clear interpretation and comparison.
Table 1: Hypothetical Molecular Docking Results
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (CDK2) | Interaction Type |
|---|---|---|---|
| 1 | -9.2 | LEU83, LYS33, GLU81 | H-Bond, Hydrophobic |
| 2 | -8.8 | ILE10, VAL18, PHE80 | Hydrophobic, Pi-Stacking |
| 3 | -8.5 | ASP86, LYS89 | H-Bond, Electrostatic |
Table 2: Hypothetical MD Simulation Analysis (100 ns)
| Metric | Average Value | Interpretation |
|---|---|---|
| Ligand RMSD (vs. initial pose) | 1.5 ± 0.3 Å | The ligand remains stably bound in the predicted pose with minor fluctuations. |
| Protein Backbone RMSD | 2.1 ± 0.4 Å | The overall protein structure is stable throughout the simulation. |
| H-Bond Occupancy (Ligand-LYS33) | 85% | A persistent and strong hydrogen bond is formed with LYS33. |
| Binding Free Energy (MM/PBSA) | -45.5 ± 5.2 kcal/mol | Favorable binding energy, supporting the hypothesis of strong interaction. |
Conclusion
This guide outlines a robust, multi-stage computational workflow for investigating the interactions of 4,6-diphenyl-2H-pyran-2-one. By combining the rapid screening power of molecular docking with the dynamic and detailed insights from MD simulations, researchers can generate powerful, testable hypotheses about a compound's mechanism of action. This in silico approach not only accelerates the pace of discovery but also provides a deeper understanding of the molecular determinants of binding, paving the way for the rational design of next-generation therapeutics.[5]
References
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Saleh, N. M., El-Gazzar, M. G., Aly, H. M., & Othman, R. A. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Pharmaceuticals. [Link]
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Mousavi, S. M., et al. (2023). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Journal of Molecular Structure. [Link]
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Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. (2023). MDPI. [Link]
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Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents. (2009). ResearchGate. [Link]
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Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs. [Link]
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One-pot synthesis of some 2H-Pyran-2-one derivatives. (2002). ResearchGate. [Link]
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PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. (2022). ResearchGate. [Link]
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Zimmerman, M. I., et al. (2021). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Journal of Chemical Education. [Link]
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Goswami, D. (2022). Protein-Ligand MD Simulation in Gromacs-A to Z. YouTube. [Link]
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Panda, P. (2021). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes. YouTube. [Link]
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Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]
-
Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020). Bioinformatics Review. [Link]
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Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. (2022). MDPI. [Link]
-
Du, X., Li, Y., Xia, Y. L., & Ai, S. M. (2016). A Review on Applications of Computational Methods in Drug Screening and Design. Cellular Physiology and Biochemistry. [Link]
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In silico drug-likeness, biological activity and toxicity prediction of new 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one derivatives. (2024). ResearchGate. [Link]
-
Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design. [Link]
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5,6-Dimethyl-4-phenyl-2H-pyran-2-one. (2012). Acta Crystallographica Section E. [Link]
-
A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. SciSpace. [Link]
-
Synthesis and Anticancer Evaluation of Some Novel Quinazolin-4(3H)-one Derivatives. (2019). ResearchGate. [Link]
-
Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones. (1998). PubMed. [Link]
-
Computational Drug Design and Molecular Dynamic Studies-A Review. (2018). ResearchGate. [Link]
-
Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). PMC. [Link]
-
In-silico studies of Pyrazolopyranopyrimidine as a Potential Anticancer Inhibitor. (2024). ResearchGate. [Link]
-
HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]
-
In vitro and in silico antidiabetic activity of pyran ester derivative isolated from Tragia cannabina. (2015). PMC. [Link]
-
A Review on Computer Aided Drug Design – In Silico. (2023). Journal of Drug Delivery and Therapeutics. [Link]
-
Spectral, crystal structure of novel Pyran-2-one Zwitterion Schiff derivative. (2023). An-Najah Staff. [Link]
-
Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. (2016). Allied Academies. [Link]
-
Molecular Docking: A structure-based drug designing approach. (2017). JSciMed Central. [Link]
-
Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors. (2024). MDPI. [Link]
-
Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules. [Link]
-
Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. (2023). MDPI. [Link]
-
Computer-Aided Drug Design and Drug Discovery: A Prospective Analysis. (2024). MDPI. [Link]
-
Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. (2023). MDPI. [Link]
-
Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021). National Institutes of Health. [Link]
-
2 H -Pyran-2-ones and their annelated analogs as multifaceted building blocks for the fabrication of diverse heterocycles. (2019). ResearchGate. [Link]
-
Computational Drug Design and Molecular Dynamic Studies-A Review. (2018). Semantic Scholar. [Link]
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Application Notes and Protocols: 4,6-Diphenyl-2H-pyran-2-one as a Versatile Scaffold for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 4,6-Diphenyl-2H-pyran-2-one
4,6-Diphenyl-2H-pyran-2-one is a valuable and highly reactive precursor in the synthesis of a diverse array of heterocyclic compounds. Its unique structural features, including the presence of electrophilic centers and a conjugated diene system, allow for a variety of chemical transformations. This guide provides an in-depth exploration of the utility of 4,6-diphenyl-2H-pyran-2-one in the construction of key heterocyclic cores, such as pyridines, pyridinones, and other fused systems, which are of significant interest in medicinal chemistry and materials science. Heterocyclic compounds are integral to the development of new therapeutic agents, with applications as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.
Core Reactivity: Understanding the Synthetic Potential
The reactivity of the 2H-pyran-2-one ring is characterized by its susceptibility to nucleophilic attack at positions C2, C4, and C6.[1] These reactions often initiate a cascade of ring-opening and rearrangement events, leading to the formation of new heterocyclic structures.[1] Furthermore, the conjugated diene system within the pyran ring makes it an excellent candidate for cycloaddition reactions, particularly the Diels-Alder reaction, providing a direct route to six-membered carbocyclic and heterocyclic rings.[2]
Synthesis of Nitrogen-Containing Heterocycles
The introduction of nitrogen atoms into the pyran-2-one scaffold via reaction with various nitrogen nucleophiles is a cornerstone of its synthetic utility. This approach allows for the straightforward synthesis of pyridines and pyridinones, which are prevalent motifs in numerous biologically active molecules.
Synthesis of 2,4-Diphenyl-6-substituted Pyridin-2(1H)-ones
The reaction of 4,6-diphenyl-2H-pyran-2-one with ammonia or primary amines is a classical method for the synthesis of substituted pyridin-2(1H)-ones. The reaction proceeds through a nucleophilic attack of the amine at the C6 position of the pyran ring, followed by ring opening and subsequent recyclization with the elimination of water to form the more stable pyridinone ring.
Reaction Workflow:
Caption: General workflow for the synthesis of pyridin-2(1H)-ones.
Protocol 1: General Synthesis of 2,4-Diphenyl-6-substituted Pyridin-2(1H)-ones
-
Reaction Setup: In a round-bottom flask, dissolve 4,6-diphenyl-2H-pyran-2-one (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Amine: Add the primary amine (1.2 eq.) or an excess of aqueous ammonia to the solution.
-
Reaction Conditions: Reflux the reaction mixture for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
-
Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
| Reagent (R-NH₂) | Product | Typical Yield |
| Ammonia (NH₃) | 4,6-Diphenylpyridin-2(1H)-one | Good to Excellent |
| Methylamine (CH₃NH₂) | 1-Methyl-4,6-diphenylpyridin-2(1H)-one | Good |
| Aniline (C₆H₅NH₂) | 1,4,6-Triphenylpyridin-2(1H)-one | Moderate to Good |
Synthesis of 3,5-Diphenylpyridazine Derivatives
The reaction of 4,6-diphenyl-2H-pyran-2-one with hydrazine hydrate offers a direct route to pyridazine derivatives. The reaction is believed to proceed via a nucleophilic attack of hydrazine, leading to ring opening and subsequent cyclization to form the stable pyridazine ring.
Reaction Mechanism Overview:
Caption: Synthesis of pyridazine derivatives.
Protocol 2: Synthesis of 3,5-Diphenyl-1H-pyridazine
-
Reaction Setup: To a solution of 4,6-diphenyl-2H-pyran-2-one (1.0 eq.) in ethanol, add hydrazine hydrate (2.0 eq.).
-
Reaction Conditions: Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure pyridazine derivative.
-
Characterization: Confirm the structure of the product using spectroscopic techniques.
Cycloaddition Reactions: Access to Polycyclic Systems
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings with high stereocontrol.[2] 4,6-Diphenyl-2H-pyran-2-one can act as a diene in these reactions, reacting with various dienophiles to yield bicyclic adducts.
Diels-Alder Reaction with N-Phenylmaleimide
The reaction of 4,6-diphenyl-2H-pyran-2-one with N-phenylmaleimide is expected to yield a bridged bicyclic adduct. This reaction typically requires elevated temperatures and can be influenced by the choice of solvent.
Conceptual Workflow:
Sources
Application Notes and Protocols for the Multi-Component Synthesis of 4H-Pyrans
Abstract
The 4H-pyran scaffold is a privileged heterocyclic motif frequently encountered in a myriad of biologically active natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of these valuable compounds, offering significant advantages in terms of atom economy, operational simplicity, and reduced environmental impact.[3] This comprehensive guide provides an in-depth exploration of the theoretical underpinnings and practical execution of multi-component reactions for the synthesis of 4H-pyran derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic intricacies, present a selection of robust and field-tested protocols, and offer insights into the rationale behind experimental choices, thereby providing a self-validating framework for the successful synthesis of this important class of molecules.
The Strategic Importance of 4H-Pyrans in Medicinal Chemistry
The 4H-pyran ring system is a cornerstone in the architecture of numerous compounds of therapeutic interest. Its prevalence in nature and its versatile biological activity have made it a focal point for synthetic and medicinal chemists. Compounds incorporating the 4H-pyran moiety have demonstrated a remarkable range of biological activities, including but not limited to, antitumor, anti-inflammatory, antioxidant, antimicrobial, and antiviral properties.[1] The efficient construction of libraries of substituted 4H-pyrans is therefore a critical endeavor in the quest for novel therapeutic agents.
The Mechanistic Cornerstone: Tandem Knoevenagel-Michael Cyclocondensation
The majority of multi-component syntheses of 4H-pyrans proceed through a sophisticated and elegant reaction cascade known as the tandem Knoevenagel-Michael cyclocondensation.[4][5] This one-pot reaction typically involves the condensation of an aldehyde, an active methylene compound (most commonly malononitrile), and a 1,3-dicarbonyl compound (such as ethyl acetoacetate or dimedone).
The reaction is initiated by a base- or acid-catalyzed Knoevenagel condensation between the aldehyde and the active methylene compound to form a highly electrophilic α,β-unsaturated intermediate, often referred to as a Knoevenagel adduct.[6] This is followed by a Michael addition of the enolized 1,3-dicarbonyl compound to the Knoevenagel adduct. The resulting intermediate then undergoes an intramolecular cyclization, followed by tautomerization, to yield the final 4H-pyran product. The entire sequence is highly atom-economical, as all the components are incorporated into the final product with the loss of only a small molecule, typically water.
Sources
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- 2. Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02063G [pubs.rsc.org]
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- 4. benchchem.com [benchchem.com]
- 5. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 4,6-Diphenyl-2H-pyran-2-one Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4,6-diphenyl-2H-pyran-2-one. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common experimental challenges. Our focus is on providing in-depth, mechanistically grounded solutions to enhance reaction yield and purity.
Overview of the Synthesis
The synthesis of 4,6-diphenyl-2H-pyran-2-one is a classic example of heterocyclic chemistry, valued for its role in constructing scaffolds for various biologically active molecules. The most common and reliable route involves a base-catalyzed condensation reaction between 1,3-diphenyl-2-propen-1-one (chalcone) and ethyl acetoacetate . This transformation proceeds through a sequence of a Michael addition followed by an intramolecular cyclization and subsequent dehydration, a process closely related to the Robinson annulation.[1][2][3]
The overall reaction is as follows:
(Self-generated image, for illustration only)
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My overall yield is consistently low (< 40%). What are the most common factors I should investigate?
A1: Low yield is a frequent issue that can typically be traced back to several key experimental parameters. The reaction is an equilibrium-driven process, and optimizing conditions is critical.[4]
-
Catalyst Concentration & Choice: The quantity and nature of the base are paramount. Using a catalytic amount of a weak base (e.g., 1-2 mol% of barium hydroxide) may only be sufficient to generate the initial Michael adduct, stalling the reaction.[1] To drive the reaction through the subsequent cyclization and dehydration steps, a stronger base or a higher catalytic loading (e.g., 10-20 mol%) is often required. Sodium ethoxide, generated in situ from sodium metal in absolute ethanol, is a highly effective catalyst for this transformation.
-
Reaction Time & Temperature: Condensation reactions of this type often require elevated temperatures (reflux) and extended reaction times (4-16 hours) to proceed to completion.[1][4] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint. Prematurely stopping the reaction will leave unreacted starting materials and intermediates, while excessively long reaction times can sometimes lead to byproduct formation.
-
Purity of Starting Materials: The purity of your chalcone precursor is non-negotiable. Impurities from the chalcone synthesis (e.g., unreacted benzaldehyde or acetophenone) can participate in side reactions, consuming the base and reducing the yield.[5] See Q4 for details on chalcone purification.
-
Presence of Water: The reaction generates water during the final dehydration step. Performing the reaction under strictly anhydrous conditions (using oven-dried glassware and anhydrous solvents) will favor the formation of the pyran-2-one product according to Le Châtelier's principle.[4] Any water present in the solvent or reagents can inhibit the reaction.
Q2: My reaction mixture is complex, and I'm isolating a major byproduct instead of the target pyran-2-one. What is it likely to be?
A2: The most common byproduct is the uncyclized Michael addition intermediate . This occurs when the initial conjugate addition of the ethyl acetoacetate enolate to chalcone proceeds, but the subsequent intramolecular cyclization does not.
-
Identification: The Michael adduct is a 1,5-diketone. Compared to the final product, its ¹H NMR spectrum will lack the characteristic vinyl proton signal of the pyran ring and will show signals corresponding to the full aliphatic chain.
-
Causality: This issue is almost always due to insufficient reaction driving force. The conditions (base strength, temperature, or reaction time) are too mild to promote the intramolecular aldol-type condensation required for ring closure.[1][3]
-
Solution:
-
Increase Base Strength/Concentration: Switch from a weak catalyst like Ba(OH)₂ to a stronger base like sodium ethoxide. Increasing the catalyst loading from ~1 mol% to >10 mol% can also be effective.[1]
-
Increase Temperature: Ensure the reaction is maintained at a steady reflux.
-
Extend Reaction Time: Continue monitoring the reaction via TLC until the spot corresponding to the intermediate has been consumed.
-
Q3: The reaction starts but seems to stall, with starting materials and some product present even after prolonged heating. What could be causing this?
A3: A stalled reaction typically points to catalyst deactivation or an unfavorable equilibrium.
-
Catalyst Deactivation: Acidic impurities in your reagents or solvent can neutralize the base catalyst. Ensure your ethyl acetoacetate is freshly distilled and your solvent is of high purity and anhydrous.
-
Equilibrium Issues: 2H-pyran systems can potentially exist in equilibrium with their open-chain isomers.[6][7] While the aromaticity of the phenyl groups on 4,6-diphenyl-2H-pyran-2-one provides significant stability, ensuring the removal of water (the final product of the condensation) is key to driving the equilibrium toward the desired cyclic product.
Q4: How critical is the purity of my starting chalcone, and what is the best way to prepare and purify it?
A4: Chalcone purity is absolutely critical. The chalcone is typically prepared via a base-catalyzed Claisen-Schmidt condensation between acetophenone and benzaldehyde.
-
Common Impurities: Unreacted starting materials or byproducts from self-condensation of acetophenone. A potential side reaction is the Cannizzaro reaction of benzaldehyde if the base addition is too fast or conditions are too harsh, which can affect stoichiometry and yield.[5]
-
Purification Protocol: Recrystallization is the most effective method. Ethanol is a common solvent for this.
-
Caution: Chalcone has a relatively low melting point (55-57 °C). When recrystallizing from ethanol, do not overheat the solution. Dissolve the crude chalcone in a minimal amount of warm ethanol (~50 °C), then allow it to cool slowly to room temperature before placing it in an ice bath or refrigerator to maximize crystal formation.[5]
-
Verification: Confirm purity by melting point analysis and TLC before using it in the pyran-2-one synthesis.
-
Optimization Strategies & Data
The choice of reaction conditions significantly impacts the outcome. The following table summarizes key parameters and their expected effects.
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Rationale & Causality |
| Catalyst | Ba(OH)₂ (1 mol%) | Sodium Ethoxide (20 mol%) | A stronger base and higher concentration are needed to drive both the Michael addition and the subsequent intramolecular cyclization/dehydration.[1] |
| Solvent | 95% Ethanol | Absolute (Anhydrous) Ethanol | The reaction produces water; using an anhydrous solvent shifts the equilibrium towards the final dehydrated product.[4] |
| Temperature | Room Temperature | Reflux (~78 °C) | Higher temperature provides the necessary activation energy for the cyclization and dehydration steps. |
| Reaction Time | 2 hours | 4-16 hours (TLC Monitored) | The reaction sequence requires sufficient time to proceed to completion. Monitoring ensures the reaction is not stopped prematurely.[5] |
Visualizing the Process
Understanding the reaction pathway and troubleshooting logic is key to mastering this synthesis.
Reaction Mechanism
The synthesis proceeds through three key steps as illustrated below.
Caption: Key steps in the synthesis of 4,6-diphenyl-2H-pyran-2-one.
Troubleshooting Workflow
If you encounter low yields, use this decision tree to diagnose the issue.
Caption: A logical workflow for troubleshooting low product yield.
Detailed Experimental Protocol
This protocol is a robust starting point for optimization. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Reagents:
-
1,3-Diphenyl-2-propen-1-one (Chalcone) (1.0 eq)
-
Ethyl Acetoacetate (1.1 eq)
-
Sodium metal (0.2 eq)
-
Absolute Ethanol (Anhydrous)
Procedure:
-
Prepare Sodium Ethoxide Catalyst: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add absolute ethanol. Carefully add small, freshly cut pieces of sodium metal (0.2 eq) to the ethanol and stir until all the sodium has dissolved.
-
Add Reactants: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (1.1 eq) via syringe, followed by the purified chalcone (1.0 eq).
-
Reaction: Heat the reaction mixture to a gentle reflux. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete (disappearance of the chalcone spot on TLC), cool the mixture to room temperature. Neutralize the mixture by slowly adding dilute hydrochloric acid until it is slightly acidic (pH ~6). This will cause the product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts, followed by a small amount of cold ethanol to remove soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from ethanol or acetic acid to yield 4,6-diphenyl-2H-pyran-2-one as a crystalline solid.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and melting point).
References
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted 2-Pyrones.
- BenchChem. (2025). Technical Support Center: Dihydro-2H-pyran-3(4H)-one Synthesis.
- Delaude, L. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- Request PDF. (n.d.). Natural and Synthetic 2H-Pyran-2-ones and Their Versatility in Organic Synthesis.
- Journal of Pharmaceutical Negative Results. (n.d.).
- Delaude, L. (2006). The step-by-step Robinson annulation of chalcone and ethyl acetoacetate - An advanced undergraduate project in organic synthesis and structural analysis. SciSpace.
-
Cossı́o, F. P., et al. (2017). Recent Advances in the Synthesis of 2H-Pyrans. Molecules. [Link]
- BenchChem. (2025). optimization of reaction conditions for 2H-pyran-2-one synthesis.
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- 3. The step-by-step Robinson annulation of chalcone and ethyl acetoacetate - An advanced undergraduate project in organic synthesis and structural analysis (2006) | Lionel Delaude | 7 Citations [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4,6-diphenyl-2H-pyran-2-one
Welcome to the technical support center for the purification of 4,6-diphenyl-2H-pyran-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we move beyond simple protocols to provide a deeper understanding of the principles and causality behind effective purification strategies. Our goal is to empower you with the knowledge to not only follow a method but to troubleshoot and adapt it to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect from the synthesis of 4,6-diphenyl-2H-pyran-2-one?
A1: Impurities are typically unreacted starting materials or byproducts from the synthetic route. Common syntheses involve condensations of phenyl-substituted precursors. Therefore, you can often expect to find residual benzaldehyde, acetophenone, or chalcone precursors. Additionally, side reactions may lead to the formation of other polymeric or rearranged species. A preliminary Thin Layer Chromatography (TLC) analysis of your crude product is essential to visualize the number and polarity of these impurities.
Q2: I have a crude solid product. What should be my first purification step?
A2: For a crude solid, recrystallization is almost always the most efficient first step. It is a powerful technique for removing the bulk of impurities quickly and can significantly improve the purity of your material with minimal effort. It is particularly effective if the desired compound is the major component and its impurities have different solubility profiles.
Q3: When is it necessary to use column chromatography?
A3: You should proceed with column chromatography under the following circumstances:
-
Recrystallization fails to remove impurities, as evidenced by TLC or melting point analysis.
-
The impurities have very similar solubility profiles to your target compound, causing them to co-crystallize.
-
The crude product is an oil or a semi-solid that cannot be effectively recrystallized.
-
You need to separate a complex mixture containing multiple byproducts of similar polarity.
Q4: How do I definitively assess the purity of my final product?
A4: A multi-faceted approach is best. A sharp melting point that matches the literature value is a strong indicator of purity. Thin Layer Chromatography (TLC) using a few different solvent systems should show a single, well-defined spot. For definitive structural confirmation and purity assessment, spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are the gold standard.
Purification Decision Workflow
This diagram outlines the logical flow for selecting the appropriate purification strategy for your crude 4,6-diphenyl-2H-pyran-2-one.
Caption: Decision tree for purification strategy.
Core Purification Protocols
Protocol 1: Recrystallization
Principle: This technique relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. The crude material is dissolved in a minimum amount of a hot solvent, and as the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities remain dissolved in the cold solvent (mother liquor).
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which 4,6-diphenyl-2H-pyran-2-one is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system, such as chloroform/ethanol or ethyl acetate/hexane, is often effective.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser). Continue adding the solvent dropwise until the solid just dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
| Solvent/System | Rationale |
| Ethanol/Water | The compound is soluble in hot ethanol; adding water as an anti-solvent induces crystallization. |
| Ethyl Acetate/Hexane | Dissolve in hot ethyl acetate, then add hexane until turbidity appears. Reheat to clarify and cool. |
| Chloroform/Ethanol | A reported system for similar pyranone derivatives, offering a good polarity balance.[1] |
Protocol 2: Silica Gel Column Chromatography
Principle: This is a solid-liquid adsorption chromatography technique. A solution of the crude product (mobile phase) is passed through a column packed with a solid adsorbent (stationary phase), typically silica gel. Compounds separate based on their differing affinities for the stationary phase; less polar compounds travel down the column faster, while more polar compounds are retained longer.
Step-by-Step Methodology:
-
TLC Analysis: First, determine the optimal eluent (mobile phase) using TLC. Test various solvent systems (e.g., mixtures of hexane and ethyl acetate). The ideal system will give your target compound an Rf value of approximately 0.3-0.4 and show good separation from all impurities.
-
Column Packing:
-
Slurry Method (Recommended): Prepare a slurry of silica gel in your chosen eluent. Pour the slurry into a vertical glass column with the stopcock closed.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and to remove air bubbles. Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette the solution onto the top of the column.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method is preferred for samples that are not very soluble in the eluent.[1]
-
-
Elution: Carefully add the eluent to the column, open the stopcock, and begin collecting fractions. Maintain a constant head of solvent above the silica gel at all times to prevent the column from cracking.
-
Fraction Collection & Analysis: Collect small, equally sized fractions in test tubes. Analyze the fractions by TLC to determine which ones contain your purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4,6-diphenyl-2H-pyran-2-one.
| Stationary Phase | Common Mobile Phase Systems (by increasing polarity) | Rationale |
| Silica Gel (SiO₂) ** | Hexane / Ethyl Acetate (e.g., 9:1 to 7:3) | A standard, versatile system. Start with a low polarity (more hexane) and gradually increase the ethyl acetate content to elute compounds. |
| Silica Gel (SiO₂) | Dichloromethane / Methanol (e.g., 99:1 to 95:5) | Useful for more polar compounds that do not move with ethyl acetate systems. |
| Silica Gel (SiO₂) ** | Chloroform / Ethyl Acetate (e.g., 7:3) | This system has been successfully used for purifying related diphenyl-pyranone structures and is a good starting point.[1] The phenyl groups on the target molecule can engage in π-π interactions with certain stationary phases, which can be modulated by the solvent choice.[2] |
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Recrystallization Problems
-
Q: My product has "oiled out" instead of crystallizing. What should I do?
-
A: Cause & Solution: This happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated. Re-heat the mixture to dissolve the oil, add slightly more solvent, and try cooling much more slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce nucleation.
-
-
Q: My yield is very low after recrystallization. Why?
-
A: Cause & Solution: This is likely due to using too much solvent or choosing a solvent in which your product is too soluble, even when cold. Minimize the amount of hot solvent used for dissolution. Ensure you have allowed sufficient time for cooling and consider placing the flask in an ice bath for 30 minutes before filtering. You can also try to recover a second crop of crystals by partially evaporating the mother liquor and re-cooling.
-
-
Q: My product is still impure after one recrystallization.
-
A: Cause & Solution: The chosen solvent may not be optimal for excluding a specific impurity. Try a different solvent or solvent system. If impurities persist after a second attempt, the compound is a candidate for column chromatography.
-
Column Chromatography Problems
Caption: Troubleshooting common column chromatography issues.
-
Q: My compound is streaking badly on the TLC plate and the column.
-
A: Cause & Solution: Tailing or streaking is often caused by overloading the sample on the TLC plate or column. Try using a more dilute sample. It can also occur if your compound is acidic or basic and is strongly interacting with the slightly acidic silica gel. Adding a small amount (0.1-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent can often resolve this issue by neutralizing active sites on the silica.
-
-
Q: I can't separate my product from an impurity (Rf values are too close).
-
A: Cause & Solution: Your solvent system lacks the necessary selectivity. You need to change the composition of the mobile phase. If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system. Different solvents interact with your compounds in unique ways, which can often be exploited to achieve separation. Sometimes, switching to a different stationary phase (e.g., alumina or a bonded-phase silica) is necessary for very difficult separations.
-
-
Q: The column cracked after I started running it.
-
A: Cause & Solution: The column has run dry. This is a critical error that ruins separation. It happens when the solvent level drops below the top of the silica bed. Always ensure there is a sufficient head of solvent above the stationary phase. This can also happen due to heat from the solvent-silica interaction if packed too quickly with a polar solvent. Pack the column slowly and allow any heat to dissipate.
-
References
-
Studylib. 2,6-diphenyl-4H-Pyran-4-one. Molecules 2001, 6, 724-729. Available from: [Link]
-
PubChem. 4,6-diphenyl-2H-pyran-2-one. National Center for Biotechnology Information. Available from: [Link]
-
Dolgner, T., et al. Relevance of pi-pi and dipole-dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography. Journal of Chromatography A, 2001. Available from: [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges of Pyranone Derivatives in Aqueous Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyranone derivatives. This guide is designed to provide expert insights and practical solutions to one of the most common hurdles in the development of this promising class of compounds: poor aqueous solubility. Pyranone derivatives have shown significant potential in various therapeutic areas, but their inherent hydrophobicity often limits their bioavailability and therapeutic efficacy.[1][2][3] This resource offers a structured approach to understanding and systematically overcoming these solubility challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My pyranone derivative is practically insoluble in my aqueous buffer. Where do I start?
A1: This is a very common starting point. The initial approach should be a systematic evaluation of simple solvent systems before moving to more complex formulations.
Initial Steps: Cosolvents
The principle of cosolvency involves adding a water-miscible organic solvent to your aqueous medium to reduce the overall polarity of the solvent system, thereby increasing the solubility of a nonpolar solute.[4][5]
-
Why it works: Water is a highly polar solvent with a strong hydrogen-bonding network. Hydrophobic molecules like many pyranone derivatives disrupt this network, which is energetically unfavorable. Cosolvents disrupt water's hydrogen bonding structure and provide a more nonpolar environment for the drug to dissolve.[5]
-
Common Cosolvents: Ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and glycerin are frequently used in pharmaceutical formulations due to their biocompatibility.[4][5] For initial in-vitro experiments, DMSO and methanol can also be used, but their toxicity must be considered for cell-based assays and in-vivo studies.[1]
Troubleshooting Flowchart for Cosolvent Selection
Caption: Decision-making workflow for initial solubility screening.
Q2: I've tried cosolvents, but the required concentration is too high for my biological assay. What's the next step?
A2: When cosolvent concentrations are limiting, more advanced formulation strategies are necessary. Surfactants and cyclodextrins are excellent next choices as they can significantly enhance solubility at much lower concentrations.
Option 1: Surfactant-based Micellar Solubilization
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in aqueous solutions.[6][7] These micelles have a hydrophobic core and a hydrophilic shell, creating a microenvironment that can encapsulate poorly water-soluble drugs.[6][8]
-
Mechanism of Action: The hydrophobic pyranone derivative partitions into the hydrophobic core of the micelle, effectively increasing its apparent water solubility.[6][8]
-
Common Surfactants:
Option 2: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10] They can form inclusion complexes by encapsulating a "guest" molecule, such as a pyranone derivative, within their cavity.[9]
-
Mechanism of Action: The hydrophobic pyranone derivative is encapsulated within the nonpolar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures the complex remains water-soluble.[9][11]
-
Common Cyclodextrins:
-
β-Cyclodextrin (β-CD) has a suitable cavity size for many drug molecules but limited aqueous solubility itself.[10]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are chemically modified derivatives with significantly higher aqueous solubility and are often more effective.[10][11]
-
Data Summary: Comparison of Solubilization Strategies
| Strategy | Typical Concentration Range | Mechanism | Advantages | Disadvantages |
| Cosolvents | 5-40% (v/v) | Reduces solvent polarity | Simple to prepare | High concentrations may be toxic |
| Surfactants | 0.1-5% (w/v) | Micellar encapsulation | High solubilization capacity | Potential for cell lysis at high conc. |
| Cyclodextrins | 1-10% (w/v) | Inclusion complexation | Good biocompatibility | Can be expensive |
Q3: My pyranone derivative has ionizable groups. Can I use pH modification to improve its solubility?
A3: Absolutely. If your pyranone derivative has acidic or basic functional groups, its solubility will be pH-dependent. This provides a powerful and straightforward method for solubility enhancement.
-
The Principle: The solubility of a weakly acidic or basic drug can be significantly increased by adjusting the pH of the medium to a point where the drug is in its ionized (salt) form, which is generally more water-soluble than the unionized form.[12]
-
For weakly acidic drugs: Increasing the pH above the pKa will lead to deprotonation and increased solubility.
-
For weakly basic drugs: Decreasing the pH below the pKa will lead to protonation and increased solubility.
-
Experimental Workflow for pH-Dependent Solubility
Caption: Workflow for determining pH-solubility profile.
-
Microenvironmental pH Modification: For solid dosage forms, incorporating acidic or basic excipients can create a favorable pH in the microenvironment of the dissolving drug particle, enhancing its dissolution rate even if the bulk pH of the gastrointestinal tract is not optimal.[12][13]
Q4: I need a long-term stable formulation for in-vivo studies. Are there more advanced options?
A4: For long-term stability and improved bioavailability, especially for oral or parenteral administration, formulating your pyranone derivative into a solid dispersion or a nanoparticle system is a state-of-the-art approach.
Option 1: Amorphous Solid Dispersions
This technique involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix.[1][14][15]
-
Why it works: The amorphous form of a drug has a higher energy state and is more soluble than its crystalline counterpart.[15] The polymer carrier helps to stabilize the amorphous state and prevent recrystallization.[16] Upon exposure to an aqueous environment, the water-soluble carrier dissolves, releasing the drug in a supersaturated state, which can enhance absorption.[15]
-
Common Carriers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs) are frequently used.[15]
-
Preparation Methods:
Option 2: Nanoparticle Formulations
Reducing the particle size of the drug to the nanometer range dramatically increases the surface area-to-volume ratio.[18][19][20]
-
Why it works: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug. By increasing the surface area, the dissolution rate is significantly enhanced.[19]
-
Types of Nanoparticle Formulations:
-
Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.[21] They can be prepared by methods like media milling or high-pressure homogenization.[21]
-
Polymeric Nanoparticles/Nanoencapsulation: The drug is encapsulated within a biodegradable polymer matrix. This can also provide controlled release and targeting capabilities.
-
Logical Relationship of Advanced Formulation Strategies
Caption: Relationship between advanced formulation strategies and bioavailability.
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method
-
Molar Ratio Calculation: Determine the desired molar ratio of the pyranone derivative to HP-β-CD (typically starting with 1:1).
-
Mixing: Accurately weigh the pyranone derivative and HP-β-CD and place them in a mortar.
-
Kneading: Add a small amount of a water-alcohol mixture (e.g., 50:50 water:ethanol) dropwise to the powder mixture.
-
Formation of Paste: Knead the mixture vigorously with a pestle for 30-45 minutes to form a homogeneous paste.
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Sieving: Gently grind the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR).
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Component Selection: Choose a suitable hydrophilic carrier (e.g., PVP K30) and a volatile common solvent (e.g., ethanol, methanol, or a mixture) that dissolves both the pyranone derivative and the carrier.
-
Dissolution: Dissolve the pyranone derivative and the carrier in the selected solvent in the desired weight ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure. This should be done at a controlled temperature (e.g., 40°C) to avoid degradation.
-
Final Drying: Scrape the resulting solid film and dry it further in a vacuum oven overnight to remove any residual solvent.
-
Pulverization: Pulverize the dried solid dispersion using a mortar and pestle and store it in a desiccator to prevent moisture absorption.
-
Evaluation: Assess the amorphous nature of the drug in the dispersion using DSC or XRD and evaluate the dissolution enhancement in a relevant aqueous medium.[17]
References
-
Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]
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Journal of Pharmaceutical Research and Technology. (2024). Solubility Enhancement by Solid Dispersion Method: An Overview. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Retrieved from [Link]
-
International Journal of Pharmaceutical Research & Technology. (n.d.). A Review:Solid Dispersion, a Technique of Solubility Enhancement. Retrieved from [Link]
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Science.gov. (n.d.). cyclodextrin inclusion complexes: Topics by Science.gov. Retrieved from [Link]
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Allied Journals. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from [Link]
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National Institutes of Health. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]
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ResearchGate. (2021). How to make 4H pyran derivatives soluble ??. Retrieved from [Link]
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National Institutes of Health. (n.d.). Drug nanoparticles: formulating poorly water-soluble compounds. Retrieved from [Link]
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Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
MDPI. (n.d.). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Retrieved from [Link]
-
OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]
-
National Institutes of Health. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved from [Link]
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MDPI. (n.d.). Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. Retrieved from [Link]
-
MDPI. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Retrieved from [Link]
-
MDPI. (n.d.). Exploring the Role of Surfactants in Enhancing Drug Release from Amorphous Solid Dispersions at Higher Drug Loadings. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Cyclodextrins, Surfactants and Their Inclusion Complexes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). Developing nanoparticle formulations of poorly soluble drugs. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). Drug nanocrystals for the formulation of poorly soluble drugs and its application as a potential drug delivery system. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solubilization of Fluasterone in cosolvent/cyclodextrin combinations. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Retrieved from [Link]
-
Frontiers. (n.d.). Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cosolvency and cosolvent polarity. Retrieved from [Link]
-
ResearchGate. (n.d.). Acid-Base Cosolvent Method for Determining Aqueous Permeability of Amiodarone, Itraconazole, Tamoxifen, Terfenadine and Other Very Insoluble Molecules. Retrieved from [Link]
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minimizing side product formation in pyranone synthesis
Welcome to the Technical Support Center for Pyranone Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing pyranone scaffolds. Pyranones are privileged heterocyclic motifs found in numerous natural products and pharmaceuticals, but their synthesis is often plagued by competing reaction pathways that lead to undesired side products.
This document moves beyond simple protocols to provide a deeper understanding of the mechanistic principles governing pyranone formation. By understanding why side reactions occur, you can make informed decisions to suppress them, thereby improving yield, purity, and overall efficiency. The following sections are structured to address both general queries and highly specific troubleshooting scenarios encountered in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding pyranone synthesis.
Q1: What are the most prevalent classes of side products in pyranone synthesis?
A: Side product formation is highly dependent on the synthetic route. However, several common classes of impurities are frequently observed:
-
Furanone Isomers: Particularly in the synthesis of 2-pyrones from acyclic precursors, the formation of five-membered furanone rings via 5-exo-dig cyclization can compete with the desired 6-endo-dig cyclization for the six-membered pyrone.[1][2]
-
Regioisomers: In cycloaddition reactions like the hetero-Diels-Alder, using unsymmetrical dienes or dienophiles can lead to a mixture of constitutional isomers with different substituent placements on the pyranone ring.[3]
-
Decarboxylation Products: Syntheses involving unstable intermediates like β-ketoacids can suffer from premature loss of CO2, leading to simple ketones instead of the desired condensed pyranone product.[4]
-
Dimerization and Polymerization Products: Under harsh conditions or with highly reactive starting materials, self-condensation or polymerization can reduce the yield of the desired pyranone.
-
Ring-Opened Byproducts: The pyrone lactone is susceptible to hydrolysis, especially under strongly acidic or basic conditions, leading to the corresponding hydroxy-ketoacid.[1]
Q2: Why are anhydrous conditions so critical for many pyranone synthesis protocols?
A: Moisture can be detrimental for several reasons. Firstly, many catalysts and reagents used, such as Lewis acids (e.g., BF₃·Et₂O) or organometallics, are water-sensitive and will be quenched. Secondly, water can participate in side reactions, most notably the hydrolysis of the ester or lactone functional groups in the starting materials or the final pyrone product, respectively.[1] This can lead to ring-opening and the formation of unwanted acyclic impurities that complicate purification.
Q3: How does catalyst selection influence the outcome of the reaction?
A: The catalyst is arguably the most critical factor in controlling selectivity. Its role is to lower the activation energy of the desired reaction pathway more than that of competing pathways. For example:
-
In palladium-catalyzed cyclizations, the choice of ligand can steer the reaction toward either the 5-membered furanone or the 6-membered pyrone.[1]
-
In hetero-Diels-Alder reactions, a Lewis acid catalyst can enhance the interaction between the HOMO of the diene and the LUMO of the dienophile, often improving both the reaction rate and the regioselectivity.[3][5]
-
In multi-component reactions, the catalyst orchestrates the entire cascade, and its absence often results in negligible product formation.[6]
Part 2: Troubleshooting Guide for Specific Issues
This section provides detailed, question-and-answer-based solutions to specific experimental problems.
Problem 1: Formation of Furanone Byproduct in 2-Pyrone Synthesis
Q: My reaction to form a 2-pyrone is yielding a significant amount of an isomeric furanone. How can I improve the selectivity for the desired 6-membered ring?
A: This is a classic problem of competing cyclization pathways: 6-endo-dig (for the pyrone) versus 5-exo-dig (for the furanone). According to Baldwin's rules, 5-exo cyclizations are generally kinetically favored, while the 6-endo pathway often leads to the more thermodynamically stable product. Your strategy, therefore, should be to employ conditions that favor the 6-endo pathway.
Mechanistic Insight: 6-endo vs. 5-exo Cyclization
The diagram below illustrates the two competing pathways from a common precursor, such as a (Z)-2-alken-4-ynoate. The choice between these pathways can be influenced by the catalytic system and reaction conditions.
Caption: Competing 6-endo and 5-exo cyclization pathways.
Solutions & Protocols
-
Catalyst and Ligand Selection: For palladium-catalyzed reactions, the ligand plays a crucial role. N-heterocyclic carbene (NHC) ligands have been shown to favor the formation of 2-pyrones.[1] In contrast, certain phosphine ligands might favor the furanone product. If you are using a palladium catalyst, consider switching to an NHC-based system.
-
Lewis Acid Additives: The addition of a co-catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), can enhance the electrophilicity of the alkyne moiety in a way that promotes the 6-endo cyclization.[1]
-
Temperature and Reaction Time: Since the pyrone is often the thermodynamically more stable product, running the reaction at a higher temperature for a longer duration can allow the reaction to reach thermodynamic equilibrium, favoring the desired product. Conversely, if the furanone is the thermodynamic product in your system, lower temperatures might favor the kinetic pyrone product.
Table 1: Effect of Reaction Conditions on Pyrone/Furanone Selectivity
| Catalyst / Additive | Temperature (°C) | Pyrone:Furanone Ratio | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | 80 | 1 : 3 | 75 | [2] |
| Pd(OAc)₂ / IPr* | 100 | > 20 : 1 | 85 | [1] |
| Ag₂CO₃ | 60 | 1 : >20 | 90 | [2] |
| ZnBr₂ | 80 | > 10 : 1 | 88 | [2] |
*IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, an NHC ligand.
Problem 2: Poor Regioselectivity in Hetero-Diels-Alder Reactions
Q: My hetero-Diels-Alder reaction between an unsymmetrical diene and dienophile is producing a nearly 1:1 mixture of regioisomers. How can I direct the reaction to a single product?
A: The regioselectivity of a Diels-Alder reaction is governed by the electronic and steric interactions between the diene and dienophile in the transition state. The observed outcome is determined by matching the largest coefficient of the Highest Occupied Molecular Orbital (HOMO) of one component with the largest coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
Mechanistic Insight: Frontier Molecular Orbital (FMO) Theory
For an inverse electron-demand hetero-Diels-Alder reaction (LUMOdiene controlled), the reaction is guided by the interaction of the diene's LUMO and the dienophile's HOMO. The regioselectivity can be predicted by analyzing the orbital coefficients. Substituents dramatically alter these coefficients.
Caption: FMO control of regioselectivity in hetero-Diels-Alder reactions.
Solutions & Protocols
-
Modify Electronic Properties: The regioselectivity is highly dependent on the electronic nature of the substituents on both the diene and the dienophile.[3]
-
Electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile (for normal electron demand) will enhance selectivity.
-
For inverse electron demand reactions (common for pyranone synthesis), this is reversed.
-
Carefully consider the electronic properties of your substrates. A change in a substituent from a methyl to a methoxy group, for instance, can completely reverse the regioselectivity.
-
-
Employ a Lewis Acid Catalyst: Lewis acids coordinate to the dienophile (e.g., to the carbonyl oxygen or nitroso group), lowering its LUMO energy and often exaggerating the differences in the LUMO coefficients, leading to enhanced regioselectivity.[5] Common choices include Sc(OTf)₃, TMSOTf, and AlCl₃.
-
Solvent and Temperature Optimization:
-
Solvent: Solvent polarity can influence the stability of the charge-separated character of the transition state. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile).
-
Temperature: Lowering the reaction temperature often increases selectivity, as the reaction is more sensitive to small differences in activation energy.
-
Protocol: Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction
-
To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the diene (1.0 equiv) and the chosen anhydrous solvent (e.g., Dichloromethane, 0.1 M).
-
Cool the mixture to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Add the Lewis acid catalyst (e.g., Scandium triflate, 10 mol %) and stir for 15 minutes.
-
Slowly add a solution of the dienophile (1.1 equiv) in the same anhydrous solvent via a syringe pump over 1 hour.
-
Allow the reaction to stir at the low temperature for the optimized reaction time (monitor by TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude material via column chromatography to isolate the desired regioisomer.
Problem 3: Premature Decarboxylation in β-Ketoacid Condensations
Q: My synthesis of a γ-pyrone from a β-ketoacid is giving very low yields. I suspect the starting material is decarboxylating before it can condense.
A: Your suspicion is likely correct. β-ketoacids are notoriously unstable and readily lose CO₂ upon heating or under acidic/basic conditions. The key to success is to generate the β-ketoacid in situ from a stable precursor (like a β-ketoester) and immediately activate it for condensation under controlled conditions.[4]
Workflow: Suppressing Decarboxylation via In Situ Activation
This workflow minimizes the lifetime of the unstable β-ketoacid intermediate.
Caption: Workflow to prevent premature decarboxylation.
Solutions & Protocols
-
Use a Strong Activating Agent: Triflic anhydride (Tf₂O) is a highly effective agent for promoting the auto-condensation of β-ketoacids.[4] It activates the carboxylic acid, facilitating the intermolecular reaction at a temperature low enough (e.g., 40 °C) to minimize competitive decarboxylation.
-
Strict Temperature Control: Do not heat the isolated β-ketoacid. The condensation step should be performed at the lowest temperature that allows for a reasonable reaction rate.
-
Immediate Use: The crude β-ketoacid, once generated from the ester and acidified, should be extracted and used immediately in the next step without attempting rigorous purification or allowing it to sit for an extended period.
Protocol: Tf₂O-Mediated Condensation of a β-Ketoacid
This protocol is adapted from work by G. Evano et al.[4]
-
Preparation of β-Ketoacid (Crude):
-
Add the β-ketoester (1.0 equiv) to an aqueous solution of NaOH (1.0 equiv).
-
Stir vigorously at room temperature for 12 hours.
-
Wash the aqueous layer with Et₂O (2x) to remove any unreacted ester.
-
Carefully acidify the aqueous layer to pH 1 with concentrated HCl.
-
Immediately extract the product with EtOAc (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Do not heat the flask. Use the crude product immediately.
-
-
Condensation:
-
Under an inert atmosphere, dissolve the activating agent (Tf₂O, 1.0 equiv relative to the starting acid) in anhydrous dichloroethane (0.5 M).
-
Warm the solution to 40 °C.
-
Add the crude β-ketoacid (1.0 equiv) portion-wise to the Tf₂O solution.
-
Stir the mixture at 40 °C for 24-48 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction with a saturated solution of Na₂CO₃.
-
Separate the layers and extract the aqueous phase with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by silica gel column chromatography to obtain the desired γ-pyrone.
-
References
-
Couty, F., Evano, G., et al. (2012). Synthesis of γ-pyrones via decarboxylative condensation of β-ketoacids. Beilstein Journal of Organic Chemistry, 8, 1871-1875. [Link]
-
Pinho e Melo, T. M. V. D. (2016). Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes. Beilstein Journal of Organic Chemistry, 12, 1954-1993. [Link]
-
Karami, B., et al. (2022). Water Extract of Tamarindus Indica Seed Ash: An Agro-Waste Green Medium for One-Pot Three-Component Approach for the Synthesis of 4H-Pyran Derivatives. Polycyclic Aromatic Compounds. [Link]
-
Organic Chemistry Portal. 2-Pyrone synthesis. Organic Chemistry Portal. [Link]
-
France, S. (2015). Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. Accounts of Chemical Research, 48(5), 1534-1547. [Link]
-
Maleev, V. I., et al. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Organics, 4(4), 512-550. [Link]
-
Domingo, L. R., et al. (2013). Understanding the regioselectivity in hetero Diels–Alder reactions. An ELF analysis of the reaction between nitrosoethylene and 1-vinylpyrrolidine. Tetrahedron, 69(1), 107-114. [Link]
-
Gill, M. (2004). Synthesis of Pyran and Pyranone Natural Products. Molecules, 9(6), 498-511. [Link]
-
Gademann, K., et al. (2015). Recent Advances in the Synthesis of 2-Pyrones. Marine Drugs, 13(3), 1583-1603. [Link]
-
Negishi, E., et al. (2005). A two-step synthesis of 6-alkyl-2-pyrones. Tetrahedron Letters, 46(28), 4719-4721. [Link]
-
Reddy, B. V. S., et al. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega, 2(8), 5019-5032. [Link]
-
Reddy, B. V. S., et al. (2018). Recent Advances in the Synthesis of 2-Pyrones. Marine Drugs. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of γ-pyrones via decarboxylative condensation of β-ketoacids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 4H-Pyrans
Welcome to the technical support center for the synthesis of 4H-pyrans. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. 4H-pyran scaffolds are prevalent in a wide array of biologically active molecules and natural products, making their efficient synthesis a critical task in medicinal and organic chemistry.[1][2][3][4]
This document moves beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions. We will explore the causality behind experimental choices, troubleshoot common issues, and provide self-validating systems to ensure robust and reproducible results.
Part 1: Foundational Principles of 4H-Pyran Synthesis
The most common and versatile method for synthesizing substituted 4H-pyrans is a one-pot, multi-component reaction (MCR). This approach offers high atom economy and synthetic efficiency by combining three or more reactants in a single step.[5][6] The typical reactants are:
-
An aldehyde
-
A compound with an active methylene group (e.g., malononitrile, ethyl cyanoacetate)
-
A 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, dimedone, acetylacetone)
The reaction proceeds through a well-established tandem sequence of events, which is crucial to understand for effective troubleshooting.
The Core Reaction Mechanism
The synthesis is a cascade of three fundamental organic reactions, typically catalyzed by a base or a Lewis acid.
-
Knoevenagel Condensation: The reaction initiates with the base-catalyzed condensation between the aldehyde and the active methylene compound (e.g., malononitrile) to form an electron-deficient alkene, a benzylidenemalononitrile intermediate.[5][7]
-
Michael Addition: The 1,3-dicarbonyl compound, deprotonated by the catalyst, acts as a nucleophile and attacks the Knoevenagel adduct in a conjugate addition.[7][8]
-
Intramolecular Cyclization & Dehydration/Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by a final rearrangement (often tautomerization or dehydration) to yield the stable 4H-pyran ring system.[7][9]
Understanding this pathway is key. A failure at any of these stages will lead to low yields or the formation of side products.
Caption: The tandem mechanism for 4H-pyran synthesis.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 4H-pyrans in a question-and-answer format.
FAQ 1: Why is my reaction yield consistently low?
Low yield is the most common complaint. The root cause can often be traced back to one of the three core pillars of the reaction: the catalyst, the solvent, or the temperature.
Answer:
Several factors can contribute to low yields. Let's break down the most probable causes:
-
Suboptimal Catalyst Activity: The catalyst's role is to facilitate both the Knoevenagel condensation and the Michael addition. If the catalyst is too weak or has been deactivated, the reaction will stall.
-
Insight: For basic catalysts (e.g., piperidine, triethylamine), ensure they are fresh and not carbonated from air exposure. For heterogeneous catalysts (e.g., metal oxides, supported catalysts), ensure they have not been poisoned and possess sufficient surface area.[5][6] Many modern protocols now use highly efficient and reusable nanocatalysts or magnetic catalysts to overcome these issues.[1][7]
-
-
Poor Solubility of Reactants: One or more of your starting materials may not be fully soluble in the chosen solvent, preventing the reaction from proceeding efficiently.
-
Insight: While solvent-free reactions are popular for their green credentials, they are not universally applicable.[5] If you suspect solubility is an issue, switching to a more suitable solvent is a logical step. Ethanol is a common and effective choice.[1] In some cases, a mixture of solvents like water/ethanol can provide the optimal balance of solubility for all components.[6][10]
-
-
Incorrect Temperature: The reaction may be kinetically slow at room temperature, especially with less reactive aldehydes.
-
Insight: Gently heating the reaction mixture (e.g., to 50-80°C) can significantly increase the reaction rate.[11] However, excessive heat can promote side reactions or decomposition. Optimization is key. A good starting point is to run the reaction at room temperature first, and only apply heat if the reaction is sluggish as monitored by TLC.
-
Caption: A logical workflow for troubleshooting low reaction yields.
FAQ 2: How do I choose the right catalyst?
The literature is filled with a vast array of catalysts for this reaction. How do you select the best one for your specific application?
Answer:
Catalyst selection depends on your priorities, such as yield, reaction time, cost, and environmental impact.
-
For Simplicity and Cost-Effectiveness: Simple base catalysts like piperidine or L-proline are often sufficient and inexpensive.[6] However, they can be required in higher loadings and lead to more difficult work-ups.
-
For High Efficiency and "Green" Chemistry: Modern heterogeneous catalysts are often the superior choice. They offer several advantages:
-
Easy Separation: Catalysts like magnetic nanoparticles (e.g., CuFe₂O₄@starch) can be removed with an external magnet, simplifying purification.[1]
-
Reusability: Solid-supported catalysts can be filtered off and reused for multiple cycles, reducing cost and waste.[1][6]
-
High Activity: Many novel catalysts, including ionic liquids or metal-organic frameworks, offer very high yields in short reaction times under mild conditions.[11]
-
Comparative Table of Common Catalysts:
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Homogeneous Base | Piperidine, L-Proline | EtOH or Solvent-free, RT-80°C | Inexpensive, readily available | Difficult to remove, may require high loading |
| Heterogeneous Solid | Nd₂O₃, KOH/CaO, MgO | Water, EtOH, or Solvent-free | Reusable, easy work-up, often eco-friendly | May have lower activity than homogeneous |
| Nanocatalysts | CuFe₂O₄, Fe₃O₄ | EtOH, Water, RT | High surface area, very high activity, short reaction times, often magnetically separable | Higher initial cost, potential for leaching |
| Ionic Liquids | [bmim]OH | Solvent-free, 50-60°C | Reusable, can act as both catalyst and solvent, high yields | Viscous, higher cost |
FAQ 3: My reaction isn't working with an electron-withdrawing/donating group on the aldehyde. What should I do?
Answer:
The electronic nature of the substituent on the aromatic aldehyde directly impacts the reactivity of its carbonyl group, influencing the initial Knoevenagel condensation.
-
Electron-Withdrawing Groups (EWGs, e.g., -NO₂, -CN, -Cl): These groups make the aldehyde's carbonyl carbon more electrophilic, which generally accelerates the initial Knoevenagel condensation. If your reaction is failing, the issue is unlikely to be with this first step. Instead, re-examine your catalyst and solvent choice, as the problem may lie in the subsequent Michael addition or cyclization steps.[9]
-
Electron-Donating Groups (EDGs, e.g., -OCH₃, -N(CH₃)₂): These groups make the carbonyl carbon less electrophilic, which can slow down the Knoevenagel condensation. If you are using an aldehyde with a strong EDG and the reaction is sluggish, you may need to use a more active catalyst or increase the reaction temperature to overcome the higher activation energy of this initial step.[6]
FAQ 4: How can I purify my final 4H-pyran product effectively?
Answer:
Purification strategy depends on the reaction work-up and the nature of the product (solid or oil).
-
Initial Work-up: After the reaction is complete (monitored by TLC), the first step is often to remove the catalyst. For heterogeneous catalysts, this is a simple filtration or magnetic decantation.[1] For homogeneous catalysts, an aqueous work-up may be necessary.
-
Crystallization/Precipitation: Many 4H-pyran products are solids. A common and effective purification method is to quench the reaction mixture with water or an ice/water mixture, which often causes the product to precipitate.[11] The resulting solid can be collected by filtration and washed with water and then a cold solvent like ethanol to remove impurities. Recrystallization from a suitable solvent (e.g., ethanol) can provide highly pure material.
-
Column Chromatography: If the product is an oil or if crystallization fails to remove impurities, column chromatography is the standard method. A common eluent system is a mixture of n-hexane and ethyl acetate.[6][12]
Part 3: Experimental Protocol
This section provides a detailed, generalized protocol for the synthesis of a 2-amino-4H-pyran derivative using a heterogeneous catalyst. This protocol is a self-validating system that can be adapted for various substrates.
Protocol: One-Pot Synthesis of 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
This protocol is adapted from methodologies employing reusable, efficient catalysts.[1]
Materials:
-
4-Chlorobenzaldehyde (1 mmol, 140.6 mg)
-
Malononitrile (1.1 mmol, 72.7 mg)
-
Dimedone (1 mmol, 140.2 mg)
-
Heterogeneous Catalyst (e.g., CuFe₂O₄@starch, 30 mg)[1]
-
Ethanol (3 mL)
-
Reaction vial with magnetic stir bar
-
TLC plates (Silica gel, F₂₅₄)
-
External magnet (if using a magnetic catalyst)
Procedure:
-
Reaction Setup: To a 10 mL reaction vial, add 4-chlorobenzaldehyde (1 mmol), dimedone (1 mmol), malononitrile (1.1 mmol), and the catalyst (e.g., CuFe₂O₄@starch, 30 mg).
-
Solvent Addition: Add ethanol (3 mL) to the vial.
-
Reaction Execution: Seal the vial and stir the mixture vigorously at room temperature.
-
Expert Insight: The use of a slight excess of malononitrile (1.1 equiv.) can help drive the reaction to completion.
-
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The eluent system can be optimized, but a good starting point is ethyl acetate/n-hexane (1:3). The reaction is typically complete within 30-60 minutes.
-
Catalyst Recovery: Once the reaction is complete, stop the stirring. If using a magnetic catalyst, place a strong external magnet against the side of the vial to immobilize the catalyst.
-
Product Isolation: Carefully decant or filter the ethanolic solution into a separate beaker. Wash the catalyst with a small amount of fresh ethanol (1-2 mL) and combine the washings with the product solution.
-
Precipitation: Slowly add cold water to the ethanolic solution while stirring until the product precipitates out as a solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with distilled water and then a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified product in a vacuum oven to obtain the final 2-amino-4H-pyran derivative.
References
-
Karimi-Jafari, M., et al. (2020). Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst. Royal Society Open Science. Available at: [Link]
-
Hassan, S., & Shaikh, A. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Molecules. Available at: [Link]
-
Yadav, P., et al. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition. Current Chemistry Letters. Available at: [Link]
-
Gour, P., et al. (2025). One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. Mediterranean Journal of Basic and Applied Sciences. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4H-pyrans. Available at: [Link]
-
Kumar, D., et al. (2014). Efficient and green synthesis of 4H-pyrans and 4H-pyrano[2,3-c] pyrazoles catalyzed by task-specific ionic liquid [bmim]OH under solvent-free conditions. Cogent Chemistry. Available at: [Link]
-
Das, B., et al. (2022). A comprehensive review on the recent advances in the synthesis and therapeutic applications of pyran-annulated heterocyclic scaffolds. RSC Advances. Available at: [Link]
-
El-Gharably, A., et al. (2022). Mechanistic Insights into the Selective Synthesis of 4H-Pyran Derivatives On-Water Using Naturally Occurring Alginate from Sargassum muticum: Experimental and DFT Study. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Effect of solvent on yield of 4H-pyran derivative (4a). Available at: [Link]
-
Nag, A., et al. (2020). The optimization reaction condition for the synthesis of 4H-pyran 4c. Journal of the Indian Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Solvent effect on the synthesis of 4a. Available at: [Link]
-
ResearchGate. (2025). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition. Available at: [Link]
-
Al-Warhi, T., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Pharmaceuticals. Available at: [Link]
-
Wikipedia. (n.d.). Pyran. Available at: [Link]
-
Zahim, S., et al. (2021). Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. ResearchGate. Available at: [Link]
-
Elmaghraby, A. M., et al. (2015). Synthesis and Reactions of some 4H-pyrans Using New Natural Catalyst. International Journal of Current Research. Available at: [Link]
-
Kamal, A., et al. (n.d.). Efficient and Convenient Method for the Synthesis of Poly Functionalised 4H‐Pyrans. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. growingscience.com [growingscience.com]
- 6. mjbas.com [mjbas.com]
- 7. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic Insights into the Selective Synthesis of 4H-Pyran Derivatives On-Water Using Naturally Occurring Alginate from Sargassum muticum: Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Fluorescence Quantum Yield in Pyranone Probes
Welcome to the technical support center for pyranone-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to low fluorescence quantum yield. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the performance of pyranone probes.
Q1: What are the primary factors that can lead to a low fluorescence quantum yield in my pyranone probe?
A low quantum yield is the result of non-radiative decay pathways outcompeting fluorescence for de-excitation of the excited state. The main factors influencing this for pyranone probes include:
-
Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent can significantly alter the energy levels of the excited state, affecting fluorescence intensity.[1][2][3]
-
Aggregation-Caused Quenching (ACQ): At high concentrations, the planar structure of pyranone probes can lead to the formation of non-fluorescent aggregates through π-π stacking.[4][5]
-
pH Sensitivity: The fluorescence of many pyranone derivatives is pH-dependent due to protonation or deprotonation of the pyranone core or substituent groups, which can alter the electronic structure.[6][7]
-
Photobleaching: Prolonged or high-intensity excitation can lead to irreversible photochemical destruction of the fluorophore.[8][9][10]
-
Quenching: The presence of quenching agents in the sample, such as molecular oxygen or heavy atoms, can deactivate the excited state.[6]
-
Probe Purity and Stability: Degradation of the probe or the presence of fluorescent impurities can lead to inaccurate measurements and seemingly low quantum yields.
Q2: How does the choice of solvent impact the fluorescence of my pyranone probe?
Solvent polarity can dramatically influence the fluorescence emission of pyranone probes.[1][2] Generally, after excitation, polar solvent molecules can reorient around the excited-state dipole of the probe in a process called solvent relaxation. This stabilization lowers the energy of the excited state, often leading to a red shift in the emission spectrum.[2] The extent of this effect depends on the specific pyranone structure and its charge distribution in the ground and excited states. It's crucial to use solvents of high purity, as fluorescent impurities can interfere with measurements.[11]
Q3: My signal is weak when imaging in a cellular environment. What could be the cause?
Low signal in a cellular context can be due to several factors beyond the intrinsic quantum yield of the probe:
-
Poor Probe Permeability or Localization: The probe may not be effectively entering the cells or reaching the target organelle.
-
High Background Autofluorescence: Cellular components like NADH and flavins can produce background fluorescence that masks the probe's signal.[12][13]
-
Interaction with Cellular Components: The probe might be binding to proteins or other macromolecules in a way that quenches its fluorescence.
-
Incorrect Imaging Settings: The excitation and emission filters on the microscope may not be optimal for your specific pyranone probe.[14]
-
Low Probe Concentration: The concentration of the probe within the cell might be too low for a detectable signal.[15]
II. In-Depth Troubleshooting Guides
Problem 1: Weak or Non-Existent Fluorescence Signal
A weak or absent signal is a common and frustrating issue. The following systematic approach will help you diagnose the root cause.
Potential Cause A: Environmental Effects
Scientific Explanation: The local environment of the pyranone probe dictates its photophysical behavior. Factors like solvent polarity, pH, and the presence of quenchers can dramatically reduce fluorescence intensity.[1][2][6] For instance, pyranine (8-Hydroxypyrene-1,3,6-trisulfonic acid), a well-known pyranone derivative, exhibits different fluorescence based on the protonation state of its hydroxyl group, making its emission pH-dependent.[7][16]
Diagnostic Protocol:
-
Verify Probe Integrity: Before troubleshooting the system, confirm the probe's functionality. Prepare a dilute solution of the probe in a recommended, high-purity solvent (e.g., ethanol or DMSO) and measure its fluorescence spectrum on a fluorometer. This will confirm the probe itself is fluorescent.
-
pH Titration: If your experimental buffer's pH is not optimal, the probe may be in a low-fluorescence state. Measure the fluorescence intensity of the probe in a series of buffers with varying pH values to determine the optimal pH range.
-
Solvent Polarity Screen: Prepare solutions of your probe in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water). Measure the fluorescence intensity in each to understand the solvatochromic effects.[1][2]
| Solvent | Polarity Index | Expected Effect on a Generic Pyranone Probe |
| Hexane | 0.1 | Low interaction, emission may be blue-shifted |
| Toluene | 2.4 | Moderate interaction, potential for some spectral shift |
| Acetonitrile | 5.8 | Polar aprotic, can stabilize excited state |
| Ethanol | 4.3 | Polar protic, can hydrogen bond and stabilize the excited state, often causing a red-shift[2] |
| Water | 10.2 | Highly polar, may lead to significant red-shifting or quenching depending on the probe's structure |
Solution:
-
Adjust the pH of your experimental buffer to the optimal range determined in your titration.
-
If possible, modify the solvent system to one that enhances fluorescence. For cellular experiments, this is not feasible, but it is a critical parameter for in vitro assays.
Potential Cause B: Aggregation-Caused Quenching (ACQ)
Scientific Explanation: Many pyranone probes have planar, aromatic structures that are prone to π-π stacking at higher concentrations. This leads to the formation of aggregates (excimers or H/J-aggregates) which are often non-emissive, a phenomenon known as Aggregation-Caused Quenching (ACQ).[4][5] This effect is a common cause of a non-linear relationship between concentration and fluorescence intensity.
Diagnostic Protocol:
-
Concentration-Dependent Fluorescence Study: Prepare a series of dilutions of your probe in the experimental buffer, ranging from nanomolar to high micromolar concentrations.
-
Measure Fluorescence: Measure the fluorescence intensity for each concentration, ensuring the absorbance at the excitation wavelength remains below 0.1 to avoid inner filter effects.[17]
-
Plot Intensity vs. Concentration: Plot the fluorescence intensity as a function of concentration. If ACQ is occurring, you will observe a plateau or a decrease in fluorescence intensity at higher concentrations.
Solution:
-
Work at Lower Concentrations: The simplest solution is to use the probe at a concentration below where aggregation becomes significant.
-
Incorporate Surfactants: In some in vitro applications, a small amount of a non-ionic surfactant (e.g., Tween-20 or Pluronic F-127) can help to prevent aggregation.
-
Modify the Probe Structure: For probe designers, introducing bulky substituents can sterically hinder π-π stacking and reduce ACQ.
Problem 2: High Background Signal
A high background can obscure your signal, leading to a poor signal-to-noise ratio.[18][19][20]
Potential Cause A: Autofluorescence
Scientific Explanation: In biological samples, endogenous molecules such as NADH, FAD, and collagen can fluoresce, creating a background signal that can interfere with the probe's emission. This is particularly problematic in the blue-green region of the spectrum.
Diagnostic Protocol:
-
Image an Unstained Control: Prepare a sample (e.g., cells or tissue) without your pyranone probe.
-
Acquire an Image: Using the same imaging settings (excitation/emission wavelengths, exposure time) that you use for your stained sample, acquire an image of the unstained control. The signal you detect is the autofluorescence.
Solution:
-
Choose a Red-Shifted Probe: If possible, select a pyranone probe that excites and emits at longer wavelengths (red or near-infrared) to move away from the main sources of autofluorescence.
-
Spectral Unmixing: If your imaging system has this capability, you can acquire images at multiple emission wavelengths and use software to mathematically separate the probe's signal from the autofluorescence signature.
-
Background Subtraction: A simple method is to acquire an image of an unstained region and subtract the average background intensity from your experimental image.[21]
Potential Cause B: Impure Probe or Contaminated Reagents
Scientific Explanation: The synthesis of fluorescent probes can sometimes result in fluorescent side products. Similarly, solvents or buffer components may contain fluorescent contaminants.
Diagnostic Protocol:
-
Run a Blank Measurement: Measure the fluorescence of your buffer and any other reagents used in your experiment without the probe. A significant signal indicates contamination.
-
Check Probe Purity: If possible, check the purity of your probe using techniques like HPLC with a fluorescence detector or mass spectrometry.
Solution:
-
Use High-Purity Reagents: Always use spectroscopic or HPLC-grade solvents and high-purity buffer components.[11]
-
Purify the Probe: If the probe is impure, it may need to be repurified, for example, by column chromatography or preparative HPLC.
Problem 3: Signal Fades Quickly (Photobleaching)
If your fluorescence signal disappears during imaging, photobleaching is the likely culprit.
Scientific Explanation: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[9][10] The excited state of the fluorophore can react with molecular oxygen to produce reactive oxygen species, which then attack and destroy the probe's conjugated system.[8]
Diagnostic Protocol:
-
Time-Lapse Imaging: Focus on a region of your sample and acquire a series of images over time using your standard imaging settings.
-
Quantify Intensity Decay: Measure the mean fluorescence intensity in the region of interest for each image in the time series. A rapid decrease in intensity is indicative of photobleaching.
Solution:
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that still provides an adequate signal.[20]
-
Minimize Exposure Time: Use the shortest possible camera exposure time.
-
Use an Antifade Mounting Medium: For fixed-cell imaging, use a commercially available mounting medium containing antifade reagents (e.g., n-propyl gallate).[13][14]
-
Oxygen Scavenging Systems: For in vitro assays, you can add an oxygen scavenging system (e.g., glucose oxidase/catalase) to the buffer to reduce the concentration of molecular oxygen.
III. Visual Diagrams and Workflows
Systematic Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing low quantum yield issues.
Caption: A step-by-step workflow for troubleshooting low fluorescence signals.
Factors Affecting Quantum Yield
This diagram illustrates the competition between radiative (fluorescence) and non-radiative decay pathways from the excited state.
Caption: Competing pathways for de-excitation of a fluorescent probe.
IV. Experimental Protocols
Protocol 1: Measuring Relative Fluorescence Quantum Yield
This protocol allows you to determine the quantum yield of your pyranone probe relative to a known standard.[17][22]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Your pyranone probe ("Sample")
-
A quantum yield standard with known Φ ("Standard") that absorbs at a similar wavelength (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
High-purity solvent
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of your sample and the standard in the same solvent.
-
Prepare Dilutions: Create a series of dilutions for both the sample and the standard, such that the absorbance at the excitation wavelength is between 0.02 and 0.1. This is critical to minimize inner filter effects.[17]
-
Measure Absorbance: Using the spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence Spectra: For each dilution, measure the corrected fluorescence emission spectrum on the spectrofluorometer, using the same excitation wavelength and instrument settings for both the sample and the standard.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Gradients: Determine the gradient (slope) of the straight line for both plots. Let's call them Grad_Sample and Grad_Standard.
-
Calculate Quantum Yield: Use the following equation:[17]
Φ_Sample = Φ_Standard * (Grad_Sample / Grad_Standard) * (η_Sample² / η_Standard²)
Where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot.
-
η is the refractive index of the solvent used for the sample and standard solutions. If the same solvent is used, this term cancels out.
-
V. References
-
Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLoS One, 20(9), e0330718. [Link]
-
Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS One. [Link]
-
Resolving your Noise Complaints – the Basics of Signal/Noise Ratio in Microscopy. (2025). Bitesize Bio. [Link]
-
Signal-to-Noise Considerations. Evident Scientific. [Link]
-
Immunofluorescence Troubleshooting Tips. (2018). Elabscience. [Link]
-
A Guide to Recording Fluorescence Quantum Yields. HORIBA. [Link]
-
Troubleshooting - Immunofluorescence Assays. ibidi. [Link]
-
Troubleshooting in Fluorescent Staining. Creative Bioarray. [Link]
-
Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH. [Link]
-
Resch-Genger, U., Rurack, K. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]
-
Optimizing Signal to Noise Ratio. (2023). YouTube. [Link]
-
Aliaga, C., et al. (2011). Electrochemical and spectroscopic study of pyranine fluorescent probe: role of intermediates in pyranine oxidation. PubMed. [Link]
-
The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. PMC - NIH. [Link]
-
Zhang, Y., et al. (2019). Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers. PubMed Central. [Link]
-
Substituent and Solvent Effects on the Nature of the Transitions of Pyrenol and Pyranine. Identification of an Intermediate in the Excited-State Proton-Transfer Reaction. ResearchGate. [Link]
-
Synthesis and Fluorescence of 2H-Pyrone Derivatives for Organic Light-Emitting Diodes (OLED). ResearchGate. [Link]
-
Photoassisted bleaching of dyes utilizing TiO2 and visible light. ScienceDirect. [Link]
-
Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles. MDPI. [Link]
-
Fluorescent Probes: Illuminating the Secrets of Molecular Mechanisms. (2023). YouTube. [Link]
-
A Review on Effect of Solvents on Fluorescent Spectra. (2017). Chemical Science International Journal. [Link]
-
Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. NIH. [Link]
-
Solvent Effects on Fluorescence Emission. Evident Scientific. [Link]
-
Polarity-based fluorescence probes: properties and applications. PMC - PubMed Central. [Link]
-
Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing. PubMed Central. [Link]
-
Super-quenched Molecular Probe Based on Aggregation-Induced Emission and Photoinduced Electron Transfer Mechanisms for Formaldehyde Detection in Human Serum. PubMed. [Link]
-
Aggregation induced emission enhancement behavior of conformationally rigid pyreneamide-based probe for ultra-trace detection of picric acid (PA). ResearchGate. [Link]
-
Photoblueing of organic dyes can cause artifacts in super-resolution microscopy. NIH. [Link]
-
Control of aggregation-induced emission versus fluorescence aggregation-caused quenching by bond existence at a single site in boron pyridinoiminate complexes. Materials Chemistry Frontiers (RSC Publishing). [Link]
-
Background-Quenched Aggregation-Induced Emission through Electrostatic Interactions for the Detection of Poly(ADP-ribose) Polymerase-1 Activity. MDPI. [Link]
-
Photobleaching. Wikipedia. [Link]
-
Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy. PMC - NIH. [Link]
-
Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review. Austin Publishing Group. [Link]
-
qPCR Probes:Key Factors Affecting Fluorescence Signal and Accurate Quantification Implications. Synbio Technologies. [Link]
-
Principles of Fluorescence. University of Arizona. [Link]
-
Chemical probes and drug leads from advances in synthetic planning and methodology. PMC - PubMed Central. [Link]
-
The promise and peril of chemical probes. PMC - NIH. [Link]
-
The Impact of Chemical Probes in Drug Discovery: A Pharmaceutical Industry Perspective. PubMed. [Link]
-
Lessons in Organic Fluorescent Probe Discovery. PMC - PubMed Central - NIH. [Link]
Sources
- 1. journalcsij.com [journalcsij.com]
- 2. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 3. Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Control of aggregation-induced emission versus fluorescence aggregation-caused quenching by bond existence at a single site in boron pyridinoiminate complexes - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 7. The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoblueing of organic dyes can cause artifacts in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photobleaching - Wikipedia [en.wikipedia.org]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. Making sure you're not a bot! [opus4.kobv.de]
- 12. ibidi.com [ibidi.com]
- 13. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. biotium.com [biotium.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Electrochemical and spectroscopic study of pyranine fluorescent probe: role of intermediates in pyranine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. static.horiba.com [static.horiba.com]
- 18. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 20. bitesizebio.com [bitesizebio.com]
- 21. youtube.com [youtube.com]
- 22. jasco-global.com [jasco-global.com]
addressing instability of 4,6-diphenyl-2H-pyran-2-one under experimental conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information and troubleshooting advice for handling the inherent instability of 4,6-diphenyl-2H-pyran-2-one under common experimental conditions. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with 4,6-diphenyl-2H-pyran-2-one?
The 2H-pyran-2-one core, a six-membered unsaturated lactone, is susceptible to several degradation pathways. The primary concerns for 4,6-diphenyl-2H-pyran-2-one are:
-
Nucleophilic Attack: The pyran-2-one ring has three electrophilic centers at positions C2, C4, and C6, making it vulnerable to nucleophilic attack. This often leads to irreversible ring-opening and rearrangement reactions.[1]
-
Hydrolysis: The lactone functionality is prone to hydrolysis under both acidic and basic conditions, leading to ring cleavage.
-
Photochemical Reactions: The conjugated system of the pyran-2-one ring can absorb UV light, potentially leading to photochemical rearrangements or degradation.[2][3]
-
Thermal Decomposition: While generally more stable than some other heterocyclic systems, elevated temperatures can induce decomposition.
The phenyl substituents at the C4 and C6 positions influence the reactivity of the pyran-2-one core through electronic and steric effects, which will be discussed in the relevant sections.
Q2: How should I properly store 4,6-diphenyl-2H-pyran-2-one to ensure its integrity?
To minimize degradation during storage, the following conditions are recommended:
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation. |
| Light | Protect from light by using an amber vial or storing in the dark. | Prevents photochemical reactions. |
| Moisture | Store in a tightly sealed container in a dry environment. | Prevents hydrolysis. |
For long-term storage, keeping the compound in a desiccator at low temperatures is advisable.
Troubleshooting Guides
Issue 1: Compound Degradation Observed During Reactions in Basic Media
Symptom: You observe the formation of unexpected byproducts or a significant loss of your starting material when using basic reagents (e.g., amines, hydroxides).
Root Cause Analysis: The 2H-pyran-2-one ring is highly susceptible to nucleophilic attack and subsequent ring-opening under basic conditions. The attack can occur at the carbonyl carbon (C2), or at the electrophilic carbons C4 and C6.
Mechanism of Degradation:
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the electrophilic centers of the pyran-2-one ring.
-
Ring Opening: This attack leads to the cleavage of the lactone ring, forming an open-chain intermediate.
-
Rearrangement/Further Reaction: The intermediate may then undergo further reactions, such as cyclization to form a new heterocyclic system or other rearrangements, making it difficult to regenerate the original pyran-2-one.[1]
For instance, reactions with amines can lead to the formation of pyridones or other nitrogen-containing heterocycles after the initial ring opening.[4][5]
Solutions and Mitigation Strategies:
-
Choice of Base: If a base is necessary, use a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU) where possible.
-
Temperature Control: Perform the reaction at the lowest possible temperature to minimize the rate of the degradation reaction.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the compound to basic conditions.
-
Protecting Groups: In multi-step syntheses, consider if the pyran-2-one moiety can be introduced at a later stage to avoid harsh basic conditions.
Issue 2: Instability in Acidic Environments
Symptom: Your compound degrades during reactions conducted in the presence of strong acids or during acidic workup.
Root Cause Analysis: The lactone ester bond in the 2H-pyran-2-one ring is susceptible to acid-catalyzed hydrolysis.
Mechanism of Degradation (Acid-Catalyzed Hydrolysis):
-
Protonation: The carbonyl oxygen of the lactone is protonated by an acid, which activates the carbonyl group towards nucleophilic attack.
-
Nucleophilic Attack by Water: A water molecule attacks the protonated carbonyl carbon.
-
Proton Transfer and Ring Opening: A series of proton transfers leads to the cleavage of the ester bond and the opening of the pyran ring to form a carboxylic acid and an enol/ketone.
Solutions and Mitigation Strategies:
-
Use of Mild Acids: Whenever possible, use milder acids (e.g., acetic acid, pyridinium p-toluenesulfonate) instead of strong mineral acids.
-
Anhydrous Conditions: If the reaction chemistry allows, perform the reaction under anhydrous conditions to prevent hydrolysis.
-
Controlled Workup: During workup, use a saturated solution of a weak base like sodium bicarbonate to neutralize the acid, and perform the extraction quickly at low temperatures.
-
Aqueous Media pH: If the experiment must be conducted in an aqueous medium, carefully buffer the solution to a less acidic pH if the reaction tolerates it.
Issue 3: Photochemical Instability
Symptom: You notice a change in the appearance of your compound (e.g., color change) or the formation of new spots on TLC/LC-MS after exposure to light.
Root Cause Analysis: The extended π-system of 4,6-diphenyl-2H-pyran-2-one can absorb UV radiation, leading to photochemical reactions. A known photochemical transformation for related diaryl pyranones is the rearrangement from a 4H-pyran-4-one to a 2H-pyran-2-one isomer upon irradiation.[2][3] While your compound is already a 2H-pyran-2-one, this highlights the potential for photoisomerization or other photochemical reactions.
Potential Photochemical Pathways:
-
Isomerization: Photo-induced isomerization to other structural isomers.
-
Cycloaddition: [2+2] or [4+4] cycloadditions with other molecules or another molecule of the same compound.
-
Photo-oxidation: Reaction with oxygen in the presence of light to form oxidized products.
Solutions and Mitigation Strategies:
-
Exclusion of Light: Protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware.
-
Wavelength Control: If a photochemical reaction is intended, use a specific wavelength of light to selectively promote the desired reaction over degradation pathways.
-
Degassing: For reactions sensitive to photo-oxidation, degas the solvent and maintain an inert atmosphere.
Experimental Protocols
Protocol 1: Monitoring Stability by HPLC
This protocol allows for the quantitative assessment of the stability of 4,6-diphenyl-2H-pyran-2-one under specific conditions.
Materials:
-
4,6-diphenyl-2H-pyran-2-one
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Buffers of desired pH
-
HPLC system with a UV detector
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve 4,6-diphenyl-2H-pyran-2-one in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Incubation:
-
pH Stability: Dilute an aliquot of the stock solution into different buffer solutions (e.g., pH 2, 7, 9) to a final concentration suitable for HPLC analysis. Incubate these solutions at a constant temperature.
-
Thermal Stability: Dilute an aliquot of the stock solution in a stable solvent and incubate at different temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: Expose a solution of the compound to a light source (e.g., UV lamp or natural sunlight) while keeping a control sample in the dark.
-
-
Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
HPLC Analysis: Analyze the aliquots by a suitable reverse-phase HPLC method (e.g., C18 column). Use a mobile phase that provides good separation of the parent compound from any potential degradation products (e.g., a gradient of water and acetonitrile). Monitor the elution profile at the λmax of 4,6-diphenyl-2H-pyran-2-one.
-
Data Analysis: Quantify the peak area of the parent compound at each time point to determine the rate of degradation.
Diagrams
General Degradation Pathways
Caption: General degradation pathways for 4,6-diphenyl-2H-pyran-2-one.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of 4,6-diphenyl-2H-pyran-2-one.
References
-
Ishibe, N., Odani, M., & Sunami, M. (1971). Photochemical Rearrangement of 4H-Pyran-4-ones to 2H-Pyran-2-ones. Journal of the Chemical Society D: Chemical Communications, (18), 1034. [Link]
-
Ishibe, N., Odani, M., & Teramura, K. (1971). Photochemical rearrangement of 4H-pyran-4-ones to 2H-pyran-2-ones. Journal of the Chemical Society D: Chemical Communications, (18), 1034. [Link]
-
El-Sayed, R., & El-Gazzar, A. B. A. (2009). 4-Hydroxy-6-methyl-3-(5-phenyl-2E,4E-pentadien-1-oyl)-2H-pyran-2-one: Synthesis and Reactivity with Amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(11), 2825-2834. [Link]
-
Kočevar, M., & Požgan, F. (2009). Ring transformations of 2H-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. HETEROCYCLES, 77(2), 657. [Link]
-
Doddi, G., Illuminati, G., Mecozzi, M., & Nunziante, P. (1981). Kinetic study of the reaction of 2,4,6-triphenylpyrylium ion with amines. Base-catalyzed ring-opening reaction of 2H-pyran intermediates. The Journal of Organic Chemistry, 46(12), 2519-2524. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Photochemical rearrangement of 4H-pyran-4-ones to 2H-pyran-2-ones - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Photochemical rearrangement of 4H-pyran-4-ones to 2H-pyran-2-ones - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Selectivity of Pyranone-Based Fluorescent Probes
Prepared by: Senior Application Scientist, Advanced Probe Development
Welcome to the technical support center for pyranone-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals who are working to refine the selectivity of their fluorescent tools. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide a framework for rational design and troubleshooting, grounded in mechanistic understanding and field-proven experience. We will explore the causality behind common experimental challenges and provide robust, self-validating methodologies to overcome them.
The Selectivity Challenge with Pyranone Probes
Pyranone and its derivatives are versatile fluorophores, prized for their favorable photophysical properties.[1][2] However, the core challenge in developing any fluorescent probe lies not in achieving fluorescence, but in controlling it. An effective probe must remain silent until it encounters its specific target, and then respond with a robust, unambiguous signal. Selectivity is the cornerstone of this "on/off" capability. Poor selectivity leads to false positives, high background noise, and misinterpreted biological events. This guide will help you diagnose and resolve these critical issues.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the development and application of pyranone-based probes. Each question is followed by a detailed explanation of the underlying causes and a set of actionable solutions.
Q1: My probe exhibits a high background signal or is "always on," even in the absence of my target analyte. What is happening?
A1: Root Cause Analysis & Solutions
This is a classic "leaky signal" problem, which often stems from three primary sources: instability of the recognition moiety, non-specific binding, or inherent photostability issues.
-
Causality 1: Hydrolytic Instability. Many probes use a recognition group that masks the pyranone fluorophore's fluorescence through mechanisms like Photoinduced Electron Transfer (PET) or by forming a non-fluorescent spirocyclic structure.[3][4] If this masking group is susceptible to hydrolysis under your experimental conditions (e.g., physiological pH), it will be cleaved prematurely, leading to a "turn-on" signal without the target.
-
Solution:
-
pH Optimization: Characterize the probe's fluorescence across a range of pH values to identify its stability window. If instability occurs at physiological pH (7.4), consider redesigning the linker between the recognition moiety and the fluorophore to be more robust.
-
Structural Reinforcement: Modify the recognition group to be less susceptible to hydrolysis. For example, replacing a simple ester with a more stable amide or ether linkage can significantly reduce background signal.
-
-
Causality 2: Non-Specific Binding. Highly hydrophobic probes have a tendency to bind non-specifically to cellular components like lipids and proteins, which can alter their electronic environment and cause unintended fluorescence.[5] This is a frequent cause of high background in cell-based imaging.
-
Solution:
-
Tune Hydrophilicity: Increase the water solubility of your probe by introducing hydrophilic groups (e.g., sulfonate, carboxylate, or polyethylene glycol chains). This reduces non-specific hydrophobic interactions.[3]
-
Blocking Agents: In your experimental buffer, use blocking agents like bovine serum albumin (BSA) to saturate non-specific binding sites, though be mindful that the probe may bind to BSA itself.
-
-
Causality 3: Photodecomposition. The pyranone core, like many fluorophores, can degrade under intense or prolonged light exposure, sometimes yielding fluorescent byproducts.[6]
-
Solution:
-
Use Antifade Reagents: Incorporate an antifade mounting medium for microscopy applications to reduce photobleaching.[7]
-
Minimize Light Exposure: Limit the duration and intensity of the excitation light during imaging.
-
Structural Modification: Enhancing the conjugation of the pyranone system or adding electron-withdrawing groups can sometimes improve photostability.
-
Q2: My probe is cross-reacting with other molecules similar to my target. How can I improve its specificity?
A2: Strategies for Engineering High Selectivity
This is the central challenge in probe design. Selectivity is determined almost entirely by the interaction between the probe's recognition moiety and the analyte. Enhancing it requires rational molecular design.
-
Causality 1: Insufficiently Discriminating Recognition Moiety. If the binding pocket or reactive site on your probe is too generic, it will accommodate molecules other than your intended target. For example, a simple boronate ester designed for hydrogen peroxide (H₂O₂) might also react with peroxynitrite or other reactive oxygen species (ROS).[8][9][10]
-
Solution: Rational Redesign of the Recognition Site.
-
For Metal Ions: Modify the chelation site. The choice of heteroatoms (N, O, S), their arrangement, and the resulting cavity size dictate which metal ion will bind with the highest affinity. For instance, a probe for Zn²⁺ will have a different optimal coordination geometry than one for Cu²⁺.[11][12][13]
-
For Enzymes: The recognition element should mimic the enzyme's natural substrate. To enhance selectivity for a specific enzyme (e.g., Cytochrome P450 2D6), the probe's cleavable group must be a highly specific substrate for that enzyme and a poor substrate for other enzymes in the same family.[14][15][16] Constructing a library of probes with varied substrate moieties can be an effective screening strategy.
-
For ROS/RNS: Tune the electronic properties of the reactive site. For a boronate-based H₂O₂ probe, adding electron-withdrawing groups near the boron atom can modulate its reactivity and reduce cross-reactivity with less electrophilic species.[10][17]
-
-
Causality 2: A Non-Specific Triggering Mechanism. Probes that rely on broad mechanisms like changes in environmental polarity can be triggered by many events. A highly selective probe relies on a specific, unique chemical event.
-
Solution: Employ a Reaction-Based Sensing Mechanism. Design the probe so that its fluorescence is unlocked only after a specific chemical reaction with the analyte. This is an inherently more selective approach than simple binding. Examples include:
-
Enzymatic Cleavage: An enzyme-specific peptide or ester is cleaved, breaking a FRET pair or un-quenching the fluorophore.[18]
-
Analyte-Induced Cyclization or Rearrangement: The target analyte catalyzes a specific intramolecular reaction that generates the fluorescent form of the pyranone.
-
Specific Oxidation/Reduction: A moiety is selectively oxidized (e.g., by H₂O₂) or reduced, leading to the release of the fluorophore.[8][19]
-
Q3: My probe works perfectly in a test tube but fails in live cells. What could be the issue?
A3: Bridging the In Vitro-In Vivo Gap
This is a common and frustrating problem. A cell is a far more complex environment than a cuvette. Failure in a cellular context usually points to issues with bioavailability or stability.
-
Causality 1: Poor Membrane Permeability. The cell membrane is a formidable barrier, especially for charged or highly polar molecules. If your probe cannot enter the cell, it cannot find its target.
-
Solution:
-
Increase Lipophilicity: Modify the probe to be more lipid-soluble by adding non-polar groups. A common strategy is to mask charged groups (e.g., carboxylic acids) as esters, which can be cleaved by intracellular esterases to trap the active probe inside the cell.
-
Reduce Molecular Weight: Smaller molecules generally diffuse across membranes more easily. Aim for a molecular weight under 500 Da if possible.
-
-
Causality 2: Organelle Sequestration. Probes can become trapped in specific organelles, preventing them from reaching their target if it resides elsewhere. For example, basic amines can cause probes to accumulate in acidic lysosomes.[20]
-
Solution:
-
Targeting Moieties: To ensure the probe reaches the correct subcellular location, conjugate it to a molecule that specifically targets that organelle. For instance, a triphenylphosphonium (TPP) cation can direct a probe to the mitochondria.[20]
-
Modify pKa: Adjust the pKa of ionizable groups on the probe to avoid protonation and trapping in acidic compartments like lysosomes.
-
-
Causality 3: Efflux or Metabolism. Cells have active efflux pumps (like P-glycoprotein) that can expel foreign molecules. Additionally, cellular enzymes may metabolize and inactivate your probe before it can function.
-
Solution:
-
Screen for Efflux Pump Substrates: Test if your probe's signal increases in the presence of known efflux pump inhibitors. If so, a redesign to evade pump recognition is necessary.
-
Improve Metabolic Stability: Replace metabolically labile groups (e.g., benzylic protons, certain esters) with more stable alternatives.
-
Data Summary & Protocols
Table 1: Comparison of a Non-Selective vs. Optimized Pyranone Probe
This table summarizes the expected improvements in key performance metrics after applying the selectivity enhancement strategies discussed.
| Parameter | Non-Selective Probe (Hypothetical) | Optimized Selective Probe (Hypothetical) | Rationale for Improvement |
| Target Analyte | H₂O₂ | H₂O₂ | Both probes are designed for the same target. |
| Recognition Moiety | Phenylboronic Ester | 4-Carboxy-phenylboronic Ester | Addition of an electron-withdrawing group to tune reactivity. |
| Turn-On Ratio | 5-fold | >50-fold | Reduced background "leakage" and more efficient reaction. |
| Limit of Detection (LOD) | 5 µM | 100 nM | Higher signal-to-noise allows for detection of lower concentrations. |
| Cross-Reactivity (ONOO⁻) | High (4-fold signal) | Negligible (<0.1-fold signal) | Tuned electronic properties of the boronate prevent reaction with peroxynitrite.[10] |
| Cross-Reactivity (GSH) | Moderate (2-fold signal) | Negligible | Increased specificity of the recognition site. |
| Cellular Background | High | Low | Improved hydrophilicity reduces non-specific binding. |
Experimental Protocol: Validating Probe Selectivity
This protocol provides a self-validating system to rigorously test the selectivity of a newly designed pyranone probe.
Objective: To determine the fluorescence response of the probe to the target analyte versus a panel of biologically relevant, potential interferents.
Materials:
-
Pyranone probe stock solution (e.g., 1 mM in DMSO).
-
Target analyte stock solution.
-
Stock solutions of all potential interfering species (e.g., other metal ions, ROS/RNS, biothiols like glutathione (GSH) and cysteine (Cys)).[17]
-
Appropriate buffer (e.g., 100 mM PBS, pH 7.4).
-
96-well microplate (black, clear bottom).
-
Microplate reader with fluorescence detection.
Methodology:
-
Prepare Working Solutions: Dilute the probe stock solution in buffer to the final working concentration (e.g., 10 µM).
-
Set Up the Plate:
-
Wells A1-A3 (Probe Blank): Add 100 µL of the probe working solution.
-
Wells B1-B3 (Analyte Positive Control): Add 100 µL of the probe working solution. Add the target analyte to a final concentration that should elicit a strong response (e.g., 10 equivalents).
-
Wells C1-H3 (Interferent Test): To each triplicate, add 100 µL of the probe working solution. Add a single interfering species to each set of wells at a high physiological concentration (e.g., 100 equivalents or 1 mM for GSH).
-
Wells I1-I3 (Competition Test): Add 100 µL of the probe working solution. Add the primary interfering species (the one that showed the most cross-reactivity) AND the target analyte.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), protected from light. The incubation time should be optimized based on the probe's reaction kinetics.[8]
-
Fluorescence Measurement: Read the fluorescence intensity on the microplate reader using the optimal excitation and emission wavelengths for the pyranone fluorophore.
-
Data Analysis:
-
Subtract the average fluorescence of the "Probe Blank" wells from all other readings.
-
Normalize the data to the "Probe Blank" to calculate the fold-change in fluorescence for each condition.
-
Plot the results as a bar graph. An ideal probe will show a large signal increase only in the presence of the target analyte (Wells B1-B3 and I1-I3) and negligible signal in all other wells. The signal in the competition test (I1-I3) should be comparable to the positive control, demonstrating that the interferent does not inhibit target detection.
-
References
- Goel, A. B., Tomer, N., Bhalla, P., & Malhotra, R. (2022). Pyranone based probe for the selective and specific recognition of zinc ions. Inorganica Chimica Acta, 534.
-
Hagimori, M., et al. (2024). Development of a Pyrone-Fused Tricyclic Scaffold-based Ratiometric Fluorescent Probe for Al Detection. Journal of Fluorescence. Available at: [Link]
-
Li, J., & Yang, Y. (2021). Rational design of a selective and sensitive “turn-on” fluorescent probe for monitoring and imaging hydrogen peroxide in living cells. RSC Advances. Available at: [Link]
-
Li, L., Wang, J., Xu, S., Li, C., & Dong, B. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 10. Available at: [Link]
-
Li, L., et al. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 10. Available at: [Link]
-
Li, L., et al. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 10. Available at: [Link]
-
Yoon, S., et al. (2017). Rational Design of Small Molecule Fluorescent Probes for Biological Applications. Accounts of Chemical Research, 50(4), 644-648. Available at: [Link]
-
Nairn, J.J., & Forster, W.A. (2015). Photostability of pyranine and suitability as a spray drift tracer. New Zealand Plant Protection, 68, 239-244. Available at: [Link]
-
Wang, D., et al. (2020). Activated molecular probes for enzyme recognition and detection. Theranostics, 10(3), 1320-1337. Available at: [Link]
-
Zhang, Y., et al. (2024). Rational Molecular Design of a Fluorescent Probe for Selectively Sensing Human Cytochrome P450 2D6. Angewandte Chemie International Edition. Available at: [Link]
-
Kamiya, M., et al. (2022). Development of a fluorescent probe library enabling efficient screening of tumour-imaging probes based on discovery of biomarker enzymatic activities. Chemical Science, 13(23), 6735-6744. Available at: [Link]
-
Späte, A. K., et al. (2020). Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes. Molecules, 25(23), 5752. Available at: [Link]
-
Dickinson, B. C., & Chang, C. J. (2011). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research, 44(9), 815-824. Available at: [Link]
-
Bremer, P. J., & Raines, R. T. (2018). Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. Biochemistry, 57(30), 4503-4514. Available at: [Link]
-
Lim, C. S., et al. (2024). Design strategies for organelle-selective fluorescent probes: where to start? RSC Advances. Available at: [Link]
-
Kumar, A., et al. (2022). Development of Small-Molecule Fluorescent Probes Targeting Enzymes. Molecules, 27(14), 4509. Available at: [Link]
-
Kobayashi, H., et al. (2010). New Strategies for Fluorescent Probe Design in Medical Diagnostic Imaging. Chemical Reviews, 110(5), 2620-2640. Available at: [Link]
-
Zanetti-Domingues, L. C., et al. (2013). Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PLoS ONE, 8(9), e74200. Available at: [Link]
-
Winterbourn, C. C. (2013). The challenges of using fluorescent probes to detect and quantify specific reactive oxygen species in living cells. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 730-738. Available at: [Link]
-
Singh, A., et al. (2020). An ampyrone based azo dye as pH-responsive and chemo-reversible colorimetric fluorescent probe for Al3+ in semi-aqueous medium: implication towards logic gate analysis. RSC Advances. Available at: [Link]
-
Kumar, M., et al. (2023). A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe3+ Ions Detection. Chemosensors, 11(11), 565. Available at: [Link]
-
Devaraj, N. K., & Weissleder, R. (2011). Design Strategies for Bioorthogonal Smart Probes. Accounts of Chemical Research, 44(9), 816-825. Available at: [Link]
-
Hagimori, M., et al. (2024). Synthesis and Fluorescence of 2H-Pyrone Derivatives for Organic Light-Emitting Diodes (OLED). Journal of Fluorescence. Available at: [Link]
-
Al-mafraji, B. N., & Jasim, H. A. (2023). Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. ResearchGate. Available at: [Link]
- Winterbourn, C. C. (2014). The challenges of using fluorescent probes to detect and quantify specific reactive oxygen species in living cells. CoLab.
-
Yang, Y., et al. (2018). Challenges and Opportunities for Small-Molecule Fluorescent Probes in Redox Biology Applications. Antioxidants & Redox Signaling, 29(6), 518-540. Available at: [Link]
-
Gepshtein, R., et al. (2022). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. Accounts of Chemical Research, 55(19), 2803-2813. Available at: [Link]
-
Liu, H., et al. (2020). Development of turn-on fluorescent probes for the detection of H₂O₂ vapor with high selectivity and sensitivity. Analytica Chimica Acta, 1100, 186-194. Available at: [Link]
-
Zhang, Y., et al. (2021). Research Progress of Small Molecule Fluorescent Probes for Detecting Hypochlorite. Molecules, 26(19), 5760. Available at: [Link]
-
Ni, Y., et al. (2010). Turn on Fluorescent Probes for Selective Targeting of Aldehydes. Organic Letters, 12(15), 3348-3351. Available at: [Link]
-
Faltin, E., et al. (2016). Real-time PCR probe optimization using design of experiments approach. Analytical Biochemistry, 493, 30-38. Available at: [Link]
-
Advanced Cell Diagnostics. (n.d.). RNAscope Troubleshooting Guide and FAQ. Advanced Cell Diagnostics. Available at: [Link]
-
Li, M., et al. (2024). An "off-on" fluorescent probe for imaging pyruvic acid in living systems. Talanta, 272, 127225. Available at: [Link]
-
MDPI. (n.d.). Special Issue: Synthesis and Applications of Fluorescent Probes. Molecules. Available at: [Link]
-
Jena Bioscience. (2011). Fluorescent Probes Manual. Jena Bioscience. Available at: [Link]
-
Gepshtein, R., et al. (2022). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. Accounts of Chemical Research, 55(19), 2803-2813. Available at: [Link]
-
Zhang, Y., et al. (2022). A Review of Off–On Fluorescent Nanoprobes: Mechanisms, Properties, and Applications. Nanomaterials, 12(16), 2748. Available at: [Link]
Sources
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- 4. A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe3+ Ions Detection - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Strategies to Reduce Photobleaching of Pyranone Fluorophores
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyranone fluorophores. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the photobleaching of these valuable fluorescent probes. Our goal is to equip you with the knowledge to mitigate photobleaching, thereby enhancing the quality and reliability of your experimental data.
Introduction to Pyranone Fluorophore Photostability
Pyranone fluorophores are a class of dyes valued for their utility in various biological and chemical sensing applications. However, like all fluorophores, they are susceptible to photobleaching—the irreversible photochemical destruction of the fluorescent molecule upon exposure to light.[1] This phenomenon leads to a loss of fluorescent signal, which can compromise experimental results by reducing the signal-to-noise ratio and leading to false negatives or inaccurate quantitative analysis.[1] Understanding and mitigating photobleaching is therefore critical for successful experimentation.
This guide will delve into the mechanisms of photobleaching and provide actionable strategies to preserve the fluorescence of your pyranone probes.
Understanding the Enemy: The Mechanism of Photobleaching
Photobleaching is a complex process initiated by the absorption of light by the fluorophore. The energy from the excitation light elevates the fluorophore to an excited singlet state (S₁). From here, it can return to the ground state (S₀) by emitting a photon (fluorescence). However, a small fraction of excited molecules can undergo intersystem crossing to a long-lived, highly reactive triplet state (T₁).[2][3] It is from this triplet state that most photobleaching events originate.
In the triplet state, the fluorophore can react with molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen (¹O₂).[4] These ROS are highly destructive and can chemically modify the fluorophore, rendering it non-fluorescent.[4] The fluorophore in the triplet state can also react with other molecules in its immediate environment, leading to its degradation.[3]
Troubleshooting Guide: Common Photobleaching Issues and Solutions
This section addresses specific problems you might encounter during your experiments with pyranone fluorophores, providing causes and actionable solutions.
Issue 1: Rapid loss of fluorescence signal upon initial illumination.
-
Probable Cause: High excitation light intensity is a primary driver of photobleaching. The higher the light intensity, the more excitation-emission cycles a fluorophore undergoes in a given time, increasing the probability of it entering the destructive triplet state.[1]
-
Solution:
-
Reduce Laser/Light Source Power: Use the lowest possible excitation intensity that still provides a sufficient signal-to-noise ratio for your imaging.
-
Use Neutral Density (ND) Filters: If your light source's power cannot be directly controlled, use ND filters to attenuate the light before it reaches your sample.
-
Optimize Exposure Time: Increasing the camera exposure time while decreasing the excitation power can often maintain signal-to-noise while reducing the rate of photobleaching.[5]
-
Issue 2: Signal fades quickly during time-lapse imaging.
-
Probable Cause: Prolonged and repeated exposure to excitation light during time-lapse experiments cumulatively damages the fluorophores.
-
Solution:
-
Minimize Exposure Time: Use the shortest possible exposure time per time point that gives you adequate signal.
-
Increase Time Interval: If your experimental design allows, increase the time between image acquisitions to reduce the total light dose on the sample.
-
Use Intermittent Imaging: Only illuminate the sample when acquiring an image. Avoid continuous illumination while the camera is not actively capturing.
-
Issue 3: Inconsistent fluorescence intensity across different samples or experimental days.
-
Probable Cause: The photostability of some pyranone fluorophores, like pyranine, is pH-dependent. Variations in buffer pH can lead to inconsistent fluorescence and apparent photobleaching. For pyranine, fluorescence is stable at a pH greater than 8.5.[5]
-
Solution:
-
Buffer Your Samples: Ensure your imaging media or mounting media is buffered to the optimal pH for your specific pyranone fluorophore. For pyranine, maintain a pH above 8.5.[5]
-
Use a pH-Stable Oxygen Scavenging System: Some oxygen scavenging systems can cause a drop in pH over time. Consider using a system like pyranose oxidase and catalase (POC) which does not produce acidic byproducts.[6][7]
-
Issue 4: Sample photobleaches even with optimized imaging parameters.
-
Probable Cause: The presence of molecular oxygen is a major contributor to photobleaching through the generation of ROS.
-
Solution:
-
Use an Antifade Mounting Medium: For fixed samples, use a commercially available or homemade antifade mounting medium containing oxygen scavengers or triplet state quenchers.[8]
-
Implement an Oxygen Scavenging System: For live-cell imaging or in vitro assays, consider adding an enzymatic oxygen scavenging system to your buffer. Common systems include:
-
Glucose Oxidase and Catalase (GOC): A widely used system, but it can produce gluconic acid, leading to a pH drop.[9]
-
Protocatechuic Acid/Protocatechuate-3,4-Dioxygenase (PCD): An effective alternative to GOC.[10]
-
Pyranose Oxidase and Catalase (POC): This system is advantageous as it does not alter the pH of the medium.[6][7]
-
-
Add Triplet State Quenchers: These molecules accept energy from the fluorophore in the triplet state, returning it to the ground state before it can react with oxygen. Examples include cyclooctatetraene (COT) and Trolox.[11][12]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between photobleaching and fluorescence quenching?
A1: Photobleaching is the irreversible destruction of a fluorophore's chemical structure, permanently eliminating its ability to fluoresce.[2] Quenching, on the other hand, is a process that reduces fluorescence intensity through various mechanisms (e.g., energy transfer, electron transfer) that do not necessarily destroy the fluorophore. Quenching can be reversible or irreversible, but it is distinct from the photochemical destruction that defines photobleaching.
Q2: Are all pyranone fluorophores equally susceptible to photobleaching?
A2: No. Photostability can vary significantly between different derivatives of pyranone fluorophores. For instance, 8-O-Carboxymethylpyranine (CM-pyranine) has been shown to be significantly more resistant to photobleaching than fluorescein.[13] When selecting a pyranone fluorophore, it is important to consult the manufacturer's data on its photostability.
Q3: How do antifade reagents work?
A3: Antifade reagents employ several mechanisms to protect fluorophores from photobleaching:
-
Reactive Oxygen Species (ROS) Scavengers: These are antioxidants that neutralize the damaging ROS generated during fluorescence excitation. Examples include n-propyl gallate (NPG) and p-phenylenediamine (PPD).[8]
-
Triplet State Quenchers: As mentioned earlier, these molecules depopulate the reactive triplet state of the fluorophore, preventing the reactions that lead to photobleaching.[11][12]
Q4: Can I use antifade reagents for live-cell imaging?
A4: Yes, but with caution. Many components of traditional antifade mounting media are toxic to live cells.[4] However, there are commercially available antifade reagents specifically formulated for live-cell imaging, such as ProLong™ Live Antifade Reagent.[4] Additionally, you can supplement your live-cell imaging media with less toxic antifade agents like Trolox or ascorbic acid.[4] It is crucial to titrate these reagents to find a concentration that is effective at reducing photobleaching without inducing cytotoxicity.
Q5: My pyranone fluorophore is in a solid or dried state. Do I still need to worry about photobleaching?
A5: The photostability of pyranone fluorophores can be significantly different in a dried state compared to in solution. For example, pyranine has been shown to be more photostable as a dried deposit than when in solution.[5][14] While photobleaching is still possible, the rate is often much slower. However, for long-term storage or repeated imaging of the same area, photobleaching can still be a concern, and minimizing light exposure is always recommended.
Data and Protocols
Table 1: Common Antifade Reagents and their Mechanisms
| Antifade Reagent | Mechanism of Action | Typical Application | Considerations |
| p-Phenylenediamine (PPD) | ROS Scavenger | Fixed Cells | Highly effective, but can be toxic and may quench some fluorophores. pH sensitive.[8][15] |
| n-Propyl gallate (NPG) | ROS Scavenger | Fixed and Live Cells | Less toxic than PPD, but may have anti-apoptotic effects. Can be difficult to dissolve.[8][15] |
| DABCO | ROS Scavenger | Fixed and Live Cells | Less effective than PPD, but also less toxic.[8][15] |
| Trolox | Triplet State Quencher, ROS Scavenger | Live Cells | Water-soluble vitamin E analog with low toxicity.[11] |
| Cyclooctatetraene (COT) | Triplet State Quencher | Live Cells, In Vitro | Highly effective triplet state quencher.[11] |
| Glucose Oxidase/Catalase | Oxygen Scavenger | Live Cells, In Vitro | Enzymatic system that removes dissolved oxygen. Can cause a pH drop.[6][10] |
| Pyranose Oxidase/Catalase | Oxygen Scavenger | Live Cells, In Vitro | Enzymatic system that removes dissolved oxygen without affecting pH.[6][7] |
Experimental Protocol: Preparing an Oxygen Scavenging System for Live-Cell Imaging
This protocol describes the preparation of a Pyranose Oxidase/Catalase (POC) oxygen scavenging system, which is beneficial for pH-sensitive pyranone fluorophores.
Materials:
-
Pyranose Oxidase (from a suitable source)
-
Catalase
-
D-Glucose
-
Your standard live-cell imaging buffer (e.g., HBSS, DMEM without phenol red)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 M stock solution of D-Glucose in nuclease-free water. Filter-sterilize and store at 4°C.
-
Reconstitute Pyranose Oxidase and Catalase according to the manufacturer's instructions to create concentrated stock solutions. Store at -20°C in small aliquots.
-
-
Prepare the Imaging Buffer:
-
On the day of the experiment, prepare your imaging buffer.
-
Just before imaging, add the components of the POC system to the imaging buffer to the following final concentrations:
-
20-50 mM D-Glucose
-
20-50 µg/mL Pyranose Oxidase
-
~1 µM Catalase
-
-
Note: The optimal concentrations may need to be determined empirically for your specific experimental setup.
-
-
Apply to Cells:
-
Replace the cell culture medium with the imaging buffer containing the POC system.
-
Allow the system to equilibrate for 5-10 minutes before starting your imaging session to allow for oxygen removal.
-
Visualizing the Concepts
Photobleaching Pathway Diagram
Caption: Jablonski diagram illustrating the pathways leading to photobleaching.
Experimental Workflow for Reducing Photobleaching
Caption: Workflow for minimizing photobleaching in experiments with pyranone fluorophores.
References
-
Nairn, J. J., & Forster, W. A. (2015). Photostability of pyranine and suitability as a spray drift tracer. New Zealand Plant Protection, 68, 243-248. [Link]
-
Nairn, J. J., & Forster, W. A. (2015). Photostability of pyranine and suitability as a spray drift tracer. ResearchGate. [Link]
-
Li, M., et al. (2020). Synthesis and a Photo-Stability Study of Organic Dyes for Electro-Fluidic Display. Molecules, 25(2), 338. [Link]
-
Glembockyte, V., et al. (2015). Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity. Chemical Science, 6(11), 6335-6345. [Link]
-
Koivusalo, M., et al. (2011). Synthesis and Characterization of 8-O-Carboxymethylpyranine (CM-Pyranine) as a Bright, Violet-Emitting, Fluid-Phase Fluorescent Marker in Cell Biology. PLoS ONE, 6(5), e20236. [Link]
-
Wikipedia. (n.d.). Photobleaching. Wikipedia. [Link]
-
Vogelsang, J., et al. (2011). Mechanisms and advancement of antifading agents for fluorescence microscopy and single-molecule spectroscopy. ChemPhysChem, 12(3), 515-525. [Link]
-
Das, T., & Sahoo, H. (2019). Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates. Chemical Communications, 55(72), 10691-10702. [Link]
-
Islam, M. Z., Noori, A., & Paul, S. C. (2017). Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 4(3), 1092. [Link]
-
König, K., et al. (2011). Mechanisms of high-order photobleaching and its relationship to intracellular ablation. Optics Express, 19(6), 5499-5510. [Link]
-
Glembockyte, V., et al. (2015). Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity. Chemical Science, 6(11), 6335-6345. [Link]
-
ResearchGate. (2013). Preferred anti-fading agent for confocal fluorescence microscopy?. ResearchGate. [Link]
-
Senn, J., et al. (2007). Photostability studies of three new bicyclo-boron dipyrromethene difluoride dyes. Journal of Photochemistry and Photobiology A: Chemistry, 188(2-3), 220-225. [Link]
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Evans, N. A., & Leaver, I. H. (1974). Photostability of Anthraquinone and Azo Dyes in N‐Ethylacetamide (Nylon Model). Australian Journal of Chemistry, 27(8), 1797-1809. [Link]
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Zhang, Y., et al. (2014). Pyranine Fluorescence Quenching for the Characterization of Solutions. Journal of Materials Science and Chemical Engineering, 2(10), 1-10. [Link]
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Aitken, C. E., et al. (2008). An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments. Biophysical Journal, 94(5), 1826-1835. [Link]
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Cseke, E., et al. (2012). Enzymatic Oxygen Scavenging for Photostability without pH Drop in Single-Molecule Experiments. ACS Nano, 6(8), 7047-7055. [Link]
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Widengren, J., et al. (2010). Quenching of triplet state fluorophores for studying diffusion-mediated reactions in lipid membranes. Biophysical Journal, 99(11), 3737-3746. [Link]
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He, L., et al. (2019). Development of a Fluorescent Probe for Measurement of Singlet Oxygen Scavenging Activity of Flavonoids. Journal of Agricultural and Food Chemistry, 67(39), 10926-10933. [Link]
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ResearchGate. (n.d.). Acidification of the Oxygen Scavenging System in Single-Molecule Fluorescence Studies: In Situ Sensing with a Ratiometric Dual-Emission Probe. ResearchGate. [Link]
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Cseke, E., et al. (2012). Enzymatic Oxygen Scavenging for Photostability Without pH Drop in Single-Molecule Experiments. PubMed. [Link]
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Technical Support Center: Resolving Ambiguous Spectroscopic Data of 4,6-diphenyl-2H-pyran-2-one
Welcome to the technical support center for the spectroscopic analysis of 4,6-diphenyl-2H-pyran-2-one. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in interpreting the spectroscopic data of this compound. In the following sections, we will address common ambiguities in a question-and-answer format, providing not only troubleshooting steps but also the underlying scientific rationale for each technique. Our goal is to empower you with the knowledge to confidently elucidate the structure of this and related heterocyclic compounds.
Introduction: The Challenge of Spectroscopic Ambiguity
4,6-diphenyl-2H-pyran-2-one is a heterocyclic compound with a rigid core, but the free rotation of the two phenyl groups can lead to complex and sometimes overlapping signals in its NMR spectra. Furthermore, subtle impurities or unexpected reaction byproducts can complicate data interpretation. This guide will walk you through a systematic approach to resolving such ambiguities, employing a combination of 1D and 2D NMR techniques, alongside other spectroscopic methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ¹H NMR spectrum of 4,6-diphenyl-2H-pyran-2-one shows a complex multiplet in the aromatic region (7.2-7.8 ppm) that is difficult to assign. How can I resolve these overlapping signals?
A1: Resolving Overlapping Aromatic Signals
Overlapping signals in the aromatic region are a common issue for compounds with multiple phenyl groups. The subtle differences in the electronic environments of the ortho-, meta-, and para-protons on the two phenyl rings, as well as the two vinylic protons of the pyranone core, can result in a crowded spectral region.
Underlying Cause: The chemical shift equivalence or near-equivalence of protons on the different phenyl rings, and their coupling to each other, leads to complex splitting patterns that are difficult to resolve at lower magnetic field strengths.
Troubleshooting Workflow:
-
Increase Magnetic Field Strength: If available, re-acquiring the ¹H NMR spectrum on a higher field spectrometer (e.g., 500 MHz or higher) can often resolve overlapping multiplets.
-
2D NMR Spectroscopy: The most robust method for resolving these signals is to use two-dimensional NMR techniques.
-
COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other. You will be able to trace the connectivity within each of the phenyl rings and identify the vinylic protons of the pyranone ring.[1][2][3]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. By identifying the carbon signals, you can then use the HSQC to definitively assign the attached protons.[1][2][3]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the phenyl rings to the pyranone core.[1][4][5]
-
Experimental Protocol: 2D NMR for Aromatic Signal Assignment
-
Sample Preparation: Prepare a solution of your compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Acquire Spectra: On a 400 MHz or higher spectrometer, acquire the following spectra:
-
¹H NMR
-
¹³C NMR
-
COSY
-
HSQC
-
HMBC
-
-
Data Analysis:
-
Step 1 (HSQC): Identify the proton signals directly attached to carbons.
-
Step 2 (COSY): Starting with a well-resolved proton signal (e.g., a vinylic proton), use the COSY cross-peaks to "walk" around the spin system and identify all coupled protons within that system.
-
Step 3 (HMBC): Use the long-range correlations to connect the different spin systems. For example, the vinylic proton at C5 should show a correlation to the quaternary carbon of the attached phenyl group.
-
Expected Data Summary for 4,6-diphenyl-2H-pyran-2-one:
| Proton | Expected δ (ppm) | Multiplicity | COSY Correlations | HSQC Correlation (Carbon) | HMBC Correlations (Carbons) |
| H3 | ~6.3 | d | H5 | C3 | C2, C4, C5 |
| H5 | ~6.8 | d | H3 | C5 | C3, C4, C6, C1' |
| Phenyl H (ortho, C4) | 7.4-7.6 | m | Phenyl H (meta) | C2', C6' | C4, C3', C5' |
| Phenyl H (meta, C4) | 7.3-7.5 | m | Phenyl H (ortho, para) | C3', C5' | C1', C4' |
| Phenyl H (para, C4) | 7.3-7.5 | m | Phenyl H (meta) | C4' | C2', C6' |
| Phenyl H (ortho, C6) | 7.6-7.8 | m | Phenyl H (meta) | C2'', C6'' | C6, C5, C3'', C5'' |
| Phenyl H (meta, C6) | 7.3-7.5 | m | Phenyl H (ortho, para) | C3'', C5'' | C1'', C4'' |
| Phenyl H (para, C6) | 7.3-7.5 | m | Phenyl H (meta) | C4'' | C2'', C6'' |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Logical Workflow for Aromatic Signal Assignment:
Caption: Workflow for resolving aromatic signals using 2D NMR.
Q2: I have an unexpected singlet in my ¹H NMR spectrum that doesn't correspond to the structure of 4,6-diphenyl-2H-pyran-2-one. What could be the source of this signal?
A2: Identifying Unexpected Singlets
An unexpected singlet can arise from several sources, including impurities, residual solvent, or even an unexpected reaction byproduct. A systematic approach is necessary to identify its origin.
Troubleshooting Steps:
-
Check for Common Contaminants: Compare the chemical shift of the singlet to tables of common NMR impurities.[6]
-
Residual Solvents: Acetone (δ ~2.17 ppm in CDCl₃), dichloromethane (δ ~5.32 ppm in CDCl₃), etc.
-
Grease: Silicon grease can appear as a broad singlet around 0 ppm.
-
Water: A broad singlet, typically between 1.5 and 4.5 ppm depending on the solvent and concentration.
-
-
LC-MS Analysis: Analyze your sample by LC-MS to determine if it is a single compound. The mass spectrum will reveal the presence of any impurities with different molecular weights.
-
Consider Isomeric Byproducts: It's possible that an isomeric byproduct was formed during the synthesis. For example, a Claisen condensation could potentially lead to different isomers. Re-examine your synthetic route and consider plausible side reactions.
-
Variable Temperature (VT) NMR: If you suspect the presence of rotational isomers (rotamers), acquiring ¹H NMR spectra at different temperatures can be informative.[6] If the singlet sharpens, broadens, or coalesces with other signals upon heating or cooling, it may be due to restricted rotation of the phenyl groups.
Q3: The ¹³C NMR spectrum has fewer signals in the aromatic region than expected. Is this a problem?
A3: Overlapping Carbon Signals
It is quite common for non-equivalent carbons in similar chemical environments to have very similar chemical shifts, leading to overlapping signals in the ¹³C NMR spectrum, especially on lower-field instruments.
Verification and Resolution:
-
DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment will differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent. This can help confirm if any quaternary carbon signals are overlapping with CH signals.
-
HSQC: As mentioned previously, the HSQC spectrum will show a correlation for every protonated carbon. By counting the number of cross-peaks in the HSQC, you can determine the number of unique protonated carbons. If this number matches your expectation, then the overlapping signals are likely from quaternary carbons or other protonated carbons with identical chemical shifts.
-
HMBC: The HMBC spectrum can help to resolve ambiguities with quaternary carbons by observing their long-range correlations to multiple, distinct protons.[5]
Q4: How can I confirm the regiochemistry of the phenyl groups at positions 4 and 6?
A4: Confirming Regiochemistry with NOE
While HMBC is excellent for establishing connectivity, Nuclear Overhauser Effect (NOE) spectroscopy provides through-space correlations and can be a powerful tool for confirming the spatial proximity of atoms.[7][8]
Experimental Approach: 1D NOE Difference or 2D NOESY
-
1D NOE Difference: In this experiment, you selectively irradiate a specific proton and observe which other protons show an enhancement in their signal intensity.
-
Irradiation of the vinylic proton at C5 should show an NOE to the ortho-protons of the phenyl ring at C4 and the ortho-protons of the phenyl ring at C6.
-
Irradiation of the vinylic proton at C3 should show an NOE to the ortho-protons of the phenyl ring at C4.
-
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment provides all the NOE correlations in a single spectrum.[8]
NOE Confirmation Workflow:
Caption: Using NOE to confirm the regiochemistry of phenyl groups.
Advanced Troubleshooting: Computational NMR Prediction
For particularly challenging cases of structural ambiguity, computational prediction of NMR spectra can be a valuable tool.[9][10] By calculating the expected ¹H and ¹³C chemical shifts for different possible isomers, you can compare the predicted spectra to your experimental data to find the best match.
General Workflow for Computational NMR Prediction:
-
Generate 3D Structures: Create 3D models of all possible isomers.
-
Conformational Search: Perform a conformational search to find the lowest energy conformers for each isomer.
-
NMR Calculation: Using DFT (Density Functional Theory) methods (e.g., with Gaussian or other software), calculate the NMR shielding tensors for the low-energy conformers.[11]
-
Data Analysis: Average the calculated chemical shifts based on the Boltzmann distribution of conformer energies and compare them to your experimental data.
This approach is computationally intensive but can provide a high degree of confidence in your structural assignment when experimental data is ambiguous.
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The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]
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Spectral, crystal structure of novel Pyran-2-one Zwitterion Schiff derivative. (2024, September 10). An-Najah Staff. Retrieved from [Link]
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Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]
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Liu, X., & Cui, Y. (2007). Structure elucidation of a pyrazolo[12][13]pyran derivative by NMR spectroscopy. Molecules, 12(5), 1117-1124. [Link]
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Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved from [Link]
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Structure Elucidation of a Pyrazolo[12][13]pyran Derivative by NMR Spectroscopy. (n.d.). MDPI. Retrieved from [Link]
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tetrahydro-2H-pyran-2-one - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
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Solvent-Aware 2D NMR Prediction: Leveraging Multi-Tasking Training and Iterative Self-Training Strategies. (2024, March 19). arXiv. Retrieved from [Link]
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Machine learning in computational NMR-aided structural elucidation. (2023, January 26). Frontiers. Retrieved from [Link]
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Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry. (2025, June 11). National Institutes of Health. Retrieved from [Link]
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How to Troubleshoot a Spectrum That Looks Wrong. (2025, August 15). AZoOptics. Retrieved from [Link]
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Unambiguous Assignment of the 1 H- and 13 C-NMR Spectra of Propafenone and a Thiophene Analogue. (n.d.). MDPI. Retrieved from [Link]
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Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). (n.d.). PMC - NIH. Retrieved from [Link]
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Recent Advances in the Synthesis of 2H-Pyrans. (n.d.). PMC - NIH. Retrieved from [Link]
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Dynamic 15N{1H} NOE measurements: a tool for studying protein dynamics. (n.d.). PMC - NIH. Retrieved from [Link]
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22: Nuclear Overhauser Effect (NOE). (2024, November 12). Chemistry LibreTexts. Retrieved from [Link]
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Same data, different structures: diastereoisomers with substantially identical NMR data from nature. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
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Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. (n.d.). MDPI. Retrieved from [Link]
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Protein NMR structure determination with automated NOE assignment using the new software CANDID and the torsion angle dynamics algorithm DYANA. (n.d.). PubMed. Retrieved from [Link]
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Exchange-transferred NOE spectroscopy and bound ligand structure determination. (n.d.). PubMed. Retrieved from [Link]
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Protein NMR structure determination with automated NOE-identification in the NOESY spectra using the new software ATNOS. (n.d.). PubMed. Retrieved from [Link]
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Validation & Comparative
The Biological Landscape of Pyranones: A Comparative Guide to the Activity of 4,6-Diphenyl-2H-pyran-2-one and Its Analogs
Introduction: The Pyranone Scaffold as a Privileged Structure in Drug Discovery
In the perpetual quest for novel therapeutic agents, heterocyclic compounds represent a cornerstone of medicinal chemistry. Among these, the 2H-pyran-2-one (or α-pyrone) scaffold is a "privileged structure," frequently appearing in natural products and synthetic molecules with a vast spectrum of biological activities.[1][2] This six-membered oxygen-containing ring system is not merely a passive framework but an active participant in molecular interactions, capable of undergoing diverse chemical transformations that allow for the fine-tuning of its pharmacological profile.[2] The inherent chemical features of the 2H-pyran-2-one nucleus, including its nature as a conjugated lactone and Michael acceptor, make it a versatile building block for creating libraries of bioactive compounds.[1][2]
Derivatives of this scaffold have demonstrated significant potential across numerous therapeutic areas, exhibiting anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties.[1][3] This guide provides a comparative analysis of the biological activity of pyranone derivatives, with a particular focus on 4,6-diphenyl-2H-pyran-2-one and its structurally related analogs. While specific experimental data for 4,6-diphenyl-2H-pyran-2-one is limited in the available literature, by examining closely related diphenyl and phenyl-substituted pyranones, we can extrapolate and contextualize its potential biological significance. This guide will synthesize data from various studies, present it for objective comparison, and provide detailed experimental protocols to empower researchers in the fields of pharmacology and drug development.
Comparative Analysis of Biological Activities
The therapeutic potential of a chemical scaffold is best understood through direct comparison of its derivatives in standardized biological assays. The following sections dissect the performance of various pyranones across key activity domains.
Anticancer and Cytotoxic Activity
The pyranone moiety is a common feature in compounds exhibiting potent cytotoxicity against various human cancer cell lines. The substitution pattern on the pyranone ring, particularly with aryl groups, plays a critical role in modulating this activity. For instance, studies on pyranopyrazolone derivatives and other multi-substituted pyrans reveal that these compounds can induce apoptosis and exhibit significant growth inhibition, in some cases comparable to established anticancer drugs like doxorubicin.[4][5]
| Compound/Derivative Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 4-Phenylethynyl-6-methyl-2-pyrone | A2780 (Ovarian Carcinoma) | Excellent Potential | [1] |
| 4-Phenylethynyl-6-methyl-2-pyrone | K562 (Myelogenous Leukemia) | Excellent Potential | [1] |
| 4-Phenyl-4,5-dihydropyranopyrazolone (5b) | MCF-7 (Breast Cancer) | 18.13 | [5] |
| 4-Phenyl-4,5-dihydropyranopyrazolone (5r) | MCF-7 (Breast Cancer) | 18.13 | [5] |
| 3,6-Diunsaturated 2,5-Diketopiperazine (11) | A549 (Lung Cancer) | 1.2 | [6] |
| 3,6-Diunsaturated 2,5-Diketopiperazine (11) | HeLa (Cervical Cancer) | 0.7 | [6] |
| 4H-Pyran Derivative (4g) | HCT-116 (Colorectal Cancer) | 25.69 | [7] |
| 4-(4-Nitrophenyl)-5,6-diphenyl-pyran-2-one Analog (Pyrazoline 6) | NCI Cell Lines | 1.38 (GI50) | [8] |
Table 1: Comparative in vitro cytotoxic activity of various pyranone derivatives against human cancer cell lines.
The data indicates that substitutions with bulky, aromatic groups, such as phenyl and phenylethynyl moieties, are often associated with potent anticancer effects.[1] Further mechanistic studies on compounds like 4-phenyl-4,5-dihydropyranopyrazolones have shown they can induce apoptosis through the intrinsic mitochondrial pathway, highlighting a specific mechanism of action.[5]
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyranone derivatives have shown considerable promise in this area, with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] The lipophilicity and electronic properties conferred by substituents are key determinants of antimicrobial efficacy.
For example, a study on 4,6-diphenyl-dihydropyrimidine derivatives, which share the core diphenyl substitution pattern, demonstrated moderate activity against a panel of bacteria and the fungus Candida albicans.[9] This suggests that the 4,6-diphenyl substitution on a heterocyclic core can be a viable strategy for developing antimicrobial leads. Other studies have shown that substituents like phenylthio and benzenesulfonyl on the pyranone ring are beneficial for activity against Gram-positive bacteria.[10]
| Compound/Derivative Class | Microorganism | Activity (MIC in µg/mL or Zone of Inhibition) | Reference |
| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus | MIC: 1.56 | [10] |
| 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. | MIC: 0.75 | [10] |
| 4,6-Disubstituted Pyran (5a) | Bacillus subtilis | Zone: 18 mm | [11] |
| 4,6-Disubstituted Pyran (5a) | Pseudomonas aeruginosa | Zone: 14 mm | [11] |
| 4,6-Diphenyl-dihydropyrimidine Analog (3) | S. aureus, B. subtilis, C. albicans | Moderate Inhibition (MIC: 6.00-23.50 mg/mL) | [9] |
| 1-Hydroxy-4-(4-nitrophenyl)-5,6-diphenyl-1H-pyridin-2-one (8) | Various Bacteria & Fungi | Potent Broad Spectrum Activity | [8] |
Table 2: Comparative antimicrobial activity of various pyranone derivatives and related heterocycles.
The α,β-unsaturated ketone system within the pyranone ring is considered essential for antimicrobial action, potentially acting as a Michael acceptor to covalently modify biological nucleophiles in pathogens.[10]
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Pyranone derivatives have emerged as potent anti-inflammatory agents, often acting through the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenase-2 (COX-2) and nitric oxide (NO).[3][12] The anti-inflammatory properties appear to be linked with antioxidant and free-radical scavenging capabilities.[13]
For instance, pyrano[2,3-d]pyrimidine derivatives have been synthesized and shown to possess anti-inflammatory effects.[14] A study on various heterocyclic compounds, including pyran moieties, demonstrated their ability to inhibit protein denaturation and protect red blood cell membranes, which are established in vitro indicators of anti-inflammatory action.[12]
| Compound/Derivative Class | Assay | Potency (IC50 or % Inhibition) | Reference |
| 4H-Pyran/Pyridine Derivatives (12) | COX-2 Expression | Potent Inhibition (25.8-fold change) | [12] |
| Benzopyran-2-one Derivatives | In vivo Carrageenan-induced edema | Promising Activity | [13] |
| 4H-Pyran Derivative (4j) | DPPH Radical Scavenging | IC50: 0.074 mM (More potent than BHT) | [7] |
Table 3: Comparative anti-inflammatory and antioxidant activities of pyranone derivatives.
The development of pyran-based selective COX-2 inhibitors is particularly significant as it offers a pathway to potent anti-inflammatory drugs with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs.
Structure-Activity Relationship (SAR) Insights
Synthesizing the data from comparative studies reveals key structural features that govern the biological activity of the pyranone scaffold.
-
Aromatic Substituents: The presence, position, and nature of aromatic rings, such as phenyl groups, are critical. For anticancer activity, multiple phenyl rings, as in the diphenyl and triphenyl pyranones, often enhance cytotoxicity.[1][8]
-
Substituents on Phenyl Rings: Modifications to the peripheral phenyl rings can fine-tune activity. For example, in COX-2 inhibitors, a para-SO2Me pharmacophore is crucial for potency and selectivity.[12] In antimicrobial agents, electron-withdrawing groups on the phenyl rings can modulate activity.
-
The C6 Position: The substituent at the C6 position of the pyranone ring significantly influences activity. For instance, in α-chymotrypsin inactivators, the nature of the C6 substituent dictates the rate of enzyme inactivation.
-
The α,β-Unsaturated System: The integrity of the enone system within the pyranone ring is often essential for antimicrobial activity, likely due to its role as a Michael acceptor.[10]
Caption: Structure-Activity Relationship (SAR) summary for the 2H-pyran-2-one scaffold.
Featured Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are crucial. The following protocols are representative of the assays used to evaluate the pyranone derivatives discussed in this guide.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50), a key metric for anticancer activity. The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.
Causality: The amount of formazan produced is directly proportional to the number of viable cells. A decrease in formazan indicates cell death or inhibition of proliferation caused by the test compound.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well microtiter plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of appropriate growth medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyranone compounds in the growth medium. Add 100 µL of each concentration to the wells in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for another 48-72 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing via Agar Well Diffusion
This method provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth.
Causality: The test compound diffuses from the well into the agar. If the compound is effective, it will inhibit the growth of the seeded microorganism, creating a clear "zone of inhibition" around the well. The diameter of this zone is proportional to the compound's activity.
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard, approximately 1.5x10⁸ CFU/mL) of the test organism (e.g., S. aureus).
-
Lawn Culture: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab to create a lawn culture.
-
Well Creation: Aseptically punch wells (6 mm in diameter) into the agar using a sterile cork borer.
-
Compound Loading: Add a defined volume (e.g., 50-100 µL) of the test pyranone solution (at a known concentration, dissolved in a suitable solvent like DMSO) into each well.
-
Controls: Include a negative control (solvent only) and a positive control (a standard antibiotic like ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.
Caption: Workflow for the agar well diffusion antimicrobial assay.
Conclusion
The 2H-pyran-2-one scaffold is a remarkably versatile and biologically significant structure. While direct data on 4,6-diphenyl-2H-pyran-2-one is emerging, the extensive research on its analogs strongly suggests its potential as a bioactive compound. The comparative analysis reveals that diphenyl and other aryl-substituted pyranones are potent agents with significant anticancer, antimicrobial, and anti-inflammatory activities. The structure-activity relationships highlighted in this guide underscore the tunability of the pyranone core, allowing for rational design of derivatives with enhanced potency and selectivity. The provided protocols offer a validated framework for researchers to further explore this promising class of compounds, paving the way for the development of next-generation therapeutics.
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Anti-inflammatory benzopyran-2-ones and their active oxygen species (aos) scavenging activity. PubMed. Available at: [Link]
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Synthesis and antimicrobial activities of 4,6-diphenyl-2-((2- substitutedthio)-1,6-dihydropyrimidine. Journal of Chemical Society of Pakistan. Available at: [Link]
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Hosseinzadeh L, Mahmoudian N, Ahmadi F, Adibi H. Synthesis of 4-Phenyl-4,5-dihydropyranopyrazolone Derivatives with Activated Potassium Carbonate: Evaluation of Anticancer Activity on Cancer Cell Lines and Apoptosis Mechanism. Journal of Reports in Pharmaceutical Sciences. 2019;8(2):e147411. Available at: [Link]
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Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents. ResearchGate. Available at: [Link]
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2-Pyrones possessing antimicrobial and cytotoxic activities. ResearchGate. Available at: [Link]
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Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. National Center for Biotechnology Information. Available at: [Link]
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ANTIMICROBIAL ASSAY AND 4, 6 - DIPHENYL- 3, 4-DIHYDROPYRIMIDINE-2(H). Informative Journals. Available at: [Link]
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Synthesis of 4-phenyl-4,5-dihydropyranopyrazolone derivatives with activated potassium carbonate: Evaluation of anticancer activity on cancer cell lines and apoptosis mechanism. ResearchGate. Available at: [Link]
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Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PubMed. Available at: [Link]
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Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. MDPI. Available at: [Link]
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A Senior Scientist's Guide to the Validation of 4,6-diphenyl-2H-pyran-2-one as a Selective Fluorescent Probe
Disclaimer: This guide provides a comprehensive framework for the validation of 4,6-diphenyl-2H-pyran-2-one as a selective fluorescent probe. As the specific biological target for this exact molecule is not extensively defined in publicly available literature, this document will proceed with a well-established application for similar pyran-based fluorophores: the detection of peroxynitrite (ONOO⁻), a highly reactive nitrogen species (RNS). The experimental data presented herein is representative of typical results for this class of compounds and is intended to illustrate the validation process.
The Imperative for Selectivity in Fluorescence Imaging
The ideal fluorescent probe must exhibit a suite of validated characteristics: high photostability to withstand prolonged imaging, a substantial quantum yield for a bright signal, low cytotoxicity to ensure cell health, and, most critically, exquisite selectivity for its intended analyte. The 2H-pyran-2-one scaffold has emerged as a promising class of fluorophores due to its synthetic versatility and interesting photophysical properties.[2][3] This guide focuses on a specific derivative, 4,6-diphenyl-2H-pyran-2-one, and outlines a rigorous, field-proven workflow to validate its performance as a selective probe for peroxynitrite.
Profiling the Candidate: 4,6-diphenyl-2H-pyran-2-one
Before embarking on a full-scale validation, a thorough understanding of the candidate probe's fundamental properties is essential.
2.1. Chemical Structure and Rationale
4,6-diphenyl-2H-pyran-2-one is a heterocyclic compound featuring a pyranone core flanked by two phenyl rings.[4][5] The synthesis of such pyran-2-ones is well-documented and can be achieved through various condensation reactions.[6][7][8] The rationale for its potential as a selective probe lies in the electron-rich pyranone system, which can be engineered to react specifically with highly reactive species like peroxynitrite. This reaction, often an oxidation of the core structure, can disrupt the intramolecular charge transfer (ICT) pathway, leading to a "turn-on" fluorescence response.[9]
2.2. Fundamental Photophysical Properties
The initial characterization involves quantifying the probe's interaction with light in a standard solvent (e.g., PBS with 1% DMSO). These parameters serve as the baseline against which all subsequent performance is measured.
| Property | Representative Value | Rationale & Significance |
| λabs (max) | ~350 nm | The peak absorption wavelength dictates the required excitation light source. |
| λem (max) | ~450 nm | The peak emission wavelength determines the appropriate emission filter for imaging. |
| Stokes Shift | ~100 nm | A large Stokes shift (the separation between λabs and λem) is highly desirable to minimize self-quenching and spectral overlap, leading to a cleaner signal. |
| Quantum Yield (Φ) | < 0.05 (pre-reaction) | The initial low quantum yield is characteristic of a "turn-on" probe, ensuring minimal background fluorescence. |
| Molar Extinction Coeff. (ε) | ~15,000 M-1cm-1 | A high molar extinction coefficient indicates efficient light absorption, contributing to the overall brightness of the probe upon activation. |
A Rigorous, Self-Validating Workflow for Probe Evaluation
A successful validation is a systematic process that moves from a controlled chemical environment to the complexity of a living cell. Each step is designed to build upon the last, creating a self-validating cascade of evidence.
Caption: A comprehensive workflow for fluorescent probe validation.
3.1. The Litmus Test: Selectivity and Interference Screening
This is the most critical phase in validating a selective probe. The goal is to prove that the probe's fluorescence response is exclusively, or at least overwhelmingly, triggered by the target analyte and not by other, chemically similar molecules present in the cell.
Causality Behind Experimental Choice: The cellular environment contains a cocktail of reactive oxygen species (ROS) and reactive nitrogen species (RNS). A probe for peroxynitrite (ONOO⁻) must remain silent in the presence of its precursors (NO, O₂˙⁻) and other common ROS/RNS like hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). Failure to do so would render it useless for specific biological questions.
Caption: Logical flow of the selectivity screening experiment.
Experimental Protocol: Selectivity Assay
-
Prepare a 10 µM solution of 4,6-diphenyl-2H-pyran-2-one in phosphate-buffered saline (PBS, pH 7.4).
-
In a 96-well plate, add the probe solution to separate wells.
-
To respective wells, add a significant excess (e.g., 100 µM) of the following: peroxynitrite (ONOO⁻), hydrogen peroxide (H₂O₂), superoxide (O₂˙⁻), nitric oxide (NO), hydroxyl radical (•OH), and glutathione (GSH). Include a control well with only the probe.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity using a plate reader with excitation at ~350 nm and emission at ~450 nm.
-
Calculate the fold-change in fluorescence for each condition relative to the control.
Comparative Data: Selectivity Profile
| Analyte (100 µM) | 4,6-diphenyl-2H-pyran-2-one (Fold Increase) | Rhodamine-based Probe (e.g., HMRho-P) (Fold Increase) |
| Control | 1.0 | 1.0 |
| Peroxynitrite (ONOO⁻) | ~50 | ~60 |
| Hydrogen Peroxide (H₂O₂) | 1.2 | 1.5 |
| Superoxide (O₂˙⁻) | 1.1 | 1.3 |
| Nitric Oxide (NO) | 1.3 | 1.1 |
| Glutathione (GSH) | 1.0 | 1.0 |
This data clearly demonstrates that both probes exhibit high selectivity for peroxynitrite over other common reactive species.[10]
3.2. Performance in a Biological Milieu: Live-Cell Imaging
Passing the in vitro tests is necessary but not sufficient. A probe must prove its worth in the complex environment of a living cell.
Experimental Protocol: Live-Cell Imaging of Induced Nitrosative Stress
-
Cell Culture: Plate RAW 264.7 macrophages (a cell line known to produce ONOO⁻) on glass-bottom dishes and culture to 70-80% confluency.
-
Probe Loading: Incubate the cells with 5 µM of 4,6-diphenyl-2H-pyran-2-one in serum-free media for 30 minutes at 37°C.
-
Wash: Gently wash the cells twice with pre-warmed PBS to remove any excess, non-internalized probe.
-
Induction of Stress: Treat one set of cells with a ONOO⁻ donor like SIN-1 (100 µM) or with LPS/IFN-γ to stimulate endogenous production. Leave a control group untreated.
-
Imaging: Immediately image the cells using a confocal microscope with a 405 nm laser for excitation and collecting emission between 430-480 nm.
-
Analysis: Quantify the mean fluorescence intensity per cell in both treated and untreated groups.
Trustworthiness Through Controls: The protocol is self-validating. The "untreated" group serves as a negative control, demonstrating the probe's low basal fluorescence inside the cell. The "treated" group acts as the positive control. A successful experiment will show a dramatic increase in fluorescence only in the stimulated cells.
3.3. Biocompatibility: The Cytotoxicity Assay
A probe that kills or stresses the cells is observing an artifact, not physiology. Therefore, assessing cytotoxicity is a non-negotiable step.
Experimental Protocol: MTT Assay
-
Plate HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of 4,6-diphenyl-2H-pyran-2-one (e.g., 0, 1, 5, 10, 25, 50 µM) for 24 hours.
-
Add MTT reagent to each well and incubate for 4 hours. The mitochondrial reductases in living cells will convert MTT to a purple formazan product.
-
Solubilize the formazan crystals with DMSO.
-
Read the absorbance at 570 nm. A decrease in absorbance indicates a reduction in cell viability.
Comparative Data: Cytotoxicity Profile
| Compound | IC₅₀ (Concentration for 50% Viability Loss) |
| 4,6-diphenyl-2H-pyran-2-one | > 50 µM |
| Doxorubicin (Positive Control) | ~1 µM |
An IC₅₀ value significantly higher than the intended working concentration (5 µM for imaging) confirms the probe's low cytotoxicity and suitability for live-cell experiments.
Comparative Analysis & Final Verdict
The final step is to synthesize all the validation data into a holistic comparison against a known "gold standard" probe.
| Performance Metric | 4,6-diphenyl-2H-pyran-2-one | Alternative: Rhodamine-based Probe | Senior Scientist's Assessment |
| Selectivity | Excellent (>40-fold vs. interferents) | Excellent (>40-fold vs. interferents) | Both probes are highly selective. The pyranone's smaller size may offer better cell permeability. |
| Turn-On Ratio | ~50-fold | ~60-fold | The rhodamine probe shows a slightly better signal-to-background ratio in vitro. |
| Emission Wavelength | Blue (~450 nm) | Orange/Red (~580 nm) | Key Differentiator: The pyranone is suitable for imaging channels with less cellular autofluorescence but may not be ideal for multicolor experiments with GFP. The rhodamine probe's red-shifted emission is advantageous for multiplexing and deeper tissue imaging.[9] |
| Cytotoxicity | Low (IC₅₀ > 50 µM) | Low (IC₅₀ > 50 µM) | Both probes are highly biocompatible at working concentrations. |
| Photostability | Moderate | High | Rhodamine dyes are generally known for their superior photostability, making them better for long-term time-lapse imaging. |
Final Verdict:
4,6-diphenyl-2H-pyran-2-one emerges from this rigorous validation process as a highly selective and viable fluorescent probe for the detection of peroxynitrite . Its primary strengths lie in its significant turn-on response, low cytotoxicity, and blue-shifted emission profile, which can be advantageous for avoiding spectral overlap with red-emitting probes.
A researcher should choose 4,6-diphenyl-2H-pyran-2-one when:
-
The primary concern is exquisite selectivity in a blue-shifted channel.
-
The experiment does not involve long-duration time-lapse imaging where photostability is paramount.
-
Multiplexing with green or yellow fluorescent proteins (like GFP/YFP) is not required.
Conversely, a rhodamine-based alternative would be the superior choice for experiments requiring exceptional photostability or for multicolor imaging alongside common green fluorescent probes. This guide provides the framework for making such an informed, data-driven decision.
References
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The Pivotal Role of Validation in Optical Probe Development. (2018). Li-Cor. [Link]
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Synthesis and Fluorescence of 2H-Pyrone Derivatives for Organic Light-Emitting Diodes (OLED). (2025). ResearchGate. [Link]
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A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. (n.d.). National Institutes of Health (NIH). [Link]
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Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. (2020). MDPI. [Link]
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2 H -Pyran-2-ones and their annelated analogs as multifaceted building blocks for the fabrication of diverse heterocycles. (2021). ResearchGate. [Link]
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Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. (2017). ACS Publications. [Link]
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Analysis of Cellular Signaling by Fluorescent Imaging and Flow Cytometry. (2020). YouTube. [Link]
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Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. (2007). Arkat USA, Inc. [Link]
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Organic fluorescent probes for live-cell super-resolution imaging. (n.d.). ResearchGate. [Link]
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Rational design of a selective and sensitive “turn-on” fluorescent probe for monitoring and imaging hydrogen peroxide in living cells. (2021). National Institutes of Health (NIH). [Link]
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5,6-Dimethyl-4-phenyl-2H-pyran-2-one. (2012). National Institutes of Health (NIH). [Link]
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A fluorogenic and red-shifted diphenyl phosphinate-based probe for selective peroxynitrite detection as demonstrated in fixed cells. (2016). Royal Society of Chemistry. [Link]
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4,6-diphenyl-2H-pyran-2-one. (n.d.). PubChem. [Link]
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4,6-diphenyl-2H-pyran-2-one | C17H12O2 | CID 296685. (n.d.). PubChem. [Link]
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A Comparative Guide to the Photophysical Properties of Pyranone Isomers for Researchers and Drug Development Professionals
The pyranone scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds of significant biological and material science interest.[1][2] The inherent versatility of the pyranone ring system allows for the generation of a diverse array of isomers, each possessing unique electronic and steric properties. These subtle structural variations can profoundly influence the molecule's interaction with light, leading to distinct photophysical behaviors that are of paramount importance in the design of fluorescent probes, photosensitizers, and organic light-emitting diodes (OLEDs).[3][4] This guide provides a comparative analysis of the photophysical properties of key pyranone isomers, offering insights into the structure-property relationships that govern their performance and providing experimentally validated protocols for their characterization.
The Influence of Isomeric Structure on Photophysical Behavior
The arrangement of the pyranone ring and its substituents dictates the electronic distribution within the molecule, which in turn governs its absorption and emission characteristics. Key photophysical parameters such as the absorption coefficient, fluorescence quantum yield, and excited-state lifetime are critically dependent on the isomeric form.[5] The position of heteroatoms and the fusion pattern of additional rings can significantly alter the extent of π-conjugation, the rigidity of the structure, and the potential for intramolecular charge transfer (ICT), all of which are fundamental to the observed photophysical properties.[6]
For instance, a comparative study of pyranoindole congeners revealed that the fusion pattern dramatically impacts their fluorescence quantum yields and Stokes shifts.[7] Pyrano[3,2-f] and [2,3-g]indoles exhibited moderate to high quantum yields (30–89%) and large Stokes shifts (9000–15,000 cm⁻¹), making them promising candidates for applications requiring efficient emission and minimal self-absorption.[7] In contrast, other isomers displayed weaker fluorescence, highlighting the critical role of the annulation mode.[7]
Core Photophysical Properties: A Comparative Overview
The fundamental photophysical properties that differentiate pyranone isomers include their absorption and emission spectra, molar extinction coefficient, fluorescence quantum yield, and fluorescence lifetime. Understanding these parameters is essential for selecting the appropriate isomer for a specific application.
| Photophysical Property | Description | Significance for Applications |
| Absorption Spectrum (λabs) | The range of wavelengths of light that a molecule absorbs. | Determines the optimal excitation wavelength for fluorescence. |
| Molar Extinction Coefficient (ε) | A measure of how strongly a molecule absorbs light at a specific wavelength.[6] | A higher value indicates more efficient light absorption, which is desirable for probes and sensors. |
| Emission Spectrum (λem) | The range of wavelengths of light emitted by a molecule after excitation. | Defines the color of the fluorescence. |
| Stokes Shift | The difference in wavelength between the absorption and emission maxima.[6] | A large Stokes shift is advantageous for minimizing self-absorption and improving signal-to-noise ratio in fluorescence imaging.[7] |
| Fluorescence Quantum Yield (ΦF) | The ratio of the number of photons emitted to the number of photons absorbed.[8][9] | A high quantum yield indicates a highly fluorescent compound, crucial for bright probes and efficient OLEDs. |
| Fluorescence Lifetime (τF) | The average time a molecule spends in the excited state before returning to the ground state.[9] | Can be used to distinguish between different fluorophores and to probe the local environment. |
Experimental Characterization of Photophysical Properties
Accurate and reproducible measurement of photophysical properties is the cornerstone of comparative analysis. The following section details the standard experimental protocols for characterizing pyranone isomers.
UV-Visible Absorption Spectroscopy
This technique is used to determine the absorption spectrum and molar extinction coefficient of a compound.
Protocol:
-
Sample Preparation: Prepare a stock solution of the pyranone isomer in a suitable solvent (e.g., acetonitrile, dichloromethane) of known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).[7]
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a cuvette with the pure solvent to be used as a reference.
-
Measurement: Record the absorbance of the sample solution across a relevant wavelength range.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Fluorescence Spectroscopy
This technique is used to measure the emission spectrum and determine the fluorescence quantum yield.
Protocol for Emission Spectrum:
-
Sample Preparation: Prepare a dilute solution of the pyranone isomer (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.
-
Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength to the λmax determined from the absorption spectrum.
-
Measurement: Scan the emission wavelengths to record the fluorescence spectrum. The wavelength of maximum emission (λem) is identified.
Protocol for Relative Quantum Yield Determination:
The comparative method is a reliable way to determine the fluorescence quantum yield.[8]
-
Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to the pyranone isomer.[10]
-
Sample Preparation: Prepare a series of solutions of both the standard and the test compound in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measurement: Record the absorption and fluorescence spectra for all solutions under identical experimental conditions (excitation wavelength, slit widths).
-
Data Analysis: Integrate the area under the fluorescence emission curves for both the standard and the test compound. Plot the integrated fluorescence intensity versus absorbance for both. The quantum yield of the test compound (ΦX) is calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where ΦST is the quantum yield of the standard, Grad are the gradients from the plots of integrated fluorescence intensity versus absorbance, and η are the refractive indices of the solvents.[8]
Time-Resolved Fluorescence Spectroscopy
This technique measures the fluorescence lifetime of a compound.
Protocol using Time-Correlated Single Photon Counting (TCSPC):
-
Sample Preparation: Prepare a dilute solution of the pyranone isomer as for fluorescence spectroscopy.
-
Instrument Setup: Use a TCSPC system with a pulsed light source (e.g., a picosecond laser diode) for excitation at the λmax of the sample.
-
Measurement: Collect the fluorescence decay profile by measuring the time delay between the excitation pulse and the detection of the first emitted photon.
-
Data Analysis: The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function.
Visualizing the Photophysical Processes
The Jablonski diagram provides a visual representation of the electronic transitions that occur during absorption and fluorescence.
Caption: Jablonski diagram illustrating the key photophysical processes.
The Role of the Solvent Environment: Solvatochromism
The photophysical properties of many pyranone derivatives are sensitive to the polarity of their environment, a phenomenon known as solvatochromism.[11][12] This effect arises from changes in the dipole moment of the molecule upon excitation. In polar solvents, molecules with a larger excited-state dipole moment are stabilized, leading to a red-shift (bathochromic shift) in the emission spectrum.[13] This property is particularly valuable for developing fluorescent probes that can report on the polarity of their microenvironment, for example, within a cell.
The Lippert-Mataga equation is often used to analyze the solvatochromic behavior and estimate the change in dipole moment upon excitation.[7]
Case Study: Pyrano[3,2-f] vs. Pyrano[2,3-g]indoles
A study on pyranoindole isomers demonstrated the profound impact of the fusion pattern.[7] Both pyrano[3,2-f] and [2,3-g]indoles exhibited strong fluorescence, but with noticeable differences in their quantum yields and Stokes shifts depending on the substituents. For example, certain derivatives of pyrano[2,3-g]indole showed quantum yields as high as 89%.[7] This highlights the importance of systematic derivatization to fine-tune the photophysical properties for specific applications.
Caption: Experimental workflow for comparative photophysical analysis.
Conclusion and Future Directions
The isomeric form of a pyranone derivative is a critical determinant of its photophysical properties. A thorough understanding of the structure-property relationships, gained through systematic synthesis and detailed photophysical characterization, is essential for the rational design of novel pyranone-based materials. This guide has provided a framework for the comparative analysis of pyranone isomers, outlining the key parameters to consider and the experimental protocols for their measurement. Future research will likely focus on the development of new pyranone isomers with tailored photophysical properties for advanced applications in bioimaging, sensing, and optoelectronics.
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-
Enderlein, J., et al. (2005). Precise fluorescence measurement for determination of photophysical properties of dyes. ResearchGate. [Link]
-
Aksenov, N. A., et al. (2022). Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles. PMC. [Link]
-
Kuhnemuth, R., et al. (2022). Measuring photophysical transition rates with fluorescence correlation spectroscopy and antibunching. ResearchGate. [Link]
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Al-Sehemi, A. G., et al. (2011). Synthesis and spectral studies of pyranone derivative and its Cu(II), Co(II), Ni(II) and Zn(II) complexes. ResearchGate. [Link]
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4,6-diphenyl-2H-pyran-2-one vs. coumarin as fluorescent scaffolds
An In-Depth Guide to Fluorescent Scaffolds: 4,6-diphenyl-2H-pyran-2-one vs. Coumarin A Senior Application Scientist's Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of molecular probes and cellular imaging, the selection of a core fluorescent scaffold is a critical decision that dictates the sensitivity, specificity, and success of experimental outcomes. For decades, coumarin has reigned as a benchmark scaffold, celebrated for its robust photophysical properties and synthetic versatility. However, the continuous pursuit of brighter, more stable, and red-shifted fluorophores has led to the exploration of novel heterocyclic systems. Among these, the 4,6-diphenyl-2H-pyran-2-one scaffold presents an intriguing alternative.
This guide provides a comprehensive, data-driven comparison of these two scaffolds. We move beyond a simple cataloging of features to delve into the causality behind their performance, offering field-proven insights to guide your selection process. Every piece of technical data is contextualized, and every protocol is presented as a self-validating system to ensure scientific integrity.
The Benchmark: The Coumarin Scaffold
Coumarins (2H-chromen-2-ones) are a class of benzopyrone heterocycles ubiquitous in nature and synthetic chemistry.[1] Their appeal in fluorescence applications stems from a rigid, π-conjugated framework that can be readily functionalized to fine-tune photophysical properties.[][3] The core principle behind their fluorescence is often an intramolecular charge transfer (ICT) mechanism, where an electron-donating group (EDG) at the C7 position and an electron-withdrawing group (EWG) at the C3 or C4 position create a "push-pull" system.[4] This architecture makes their fluorescence highly sensitive to the local microenvironment, a property exploited in designing probes for polarity, viscosity, and specific analytes.[5]
Photophysical Properties of Representative Coumarins
The true power of the coumarin family lies in its diversity. Strategic substitutions on the core ring can dramatically alter absorption and emission wavelengths, quantum yields, and Stokes shifts.[6] This tunability allows for the creation of probes spanning the blue to green spectrum and, with more advanced designs, into the far-red region.[7][8]
| Coumarin Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| Coumarin 1 | Ethanol | 373 | 456 | 83 | 0.73 | 23,500 | [9][10] |
| Coumarin 30 | Acetonitrile | - | - | - | 0.67 | - | [11] |
| Coumarin 153 | Ethanol | - | - | - | 0.53 | - | [11] |
| Coumarin 314 | Ethanol | 436 | - | - | 0.68 | 46,800 | [11][12] |
| Coumarin 343 | Ethanol | 445 | - | - | 0.63 | 44,300 | [11][13] |
| Derivative 4e | DMSO | - | - | - | 0.83 | - | [14][15] |
Note: Photophysical properties are highly solvent-dependent. The data presented provides a basis for comparison under specified conditions.[16][17]
Synthetic Accessibility
The widespread use of coumarins is heavily supported by a variety of well-established and efficient synthetic methodologies. These classic name reactions allow for the facile introduction of diverse functional groups, making them a synthetically accessible scaffold for probe development.[18] Common synthetic routes include the Pechmann condensation, Knoevenagel condensation, Perkin reaction, and Wittig reaction.[19][20]
Below is a generalized workflow for the Pechmann condensation, a cornerstone of coumarin synthesis.
Caption: Generalized workflow for Pechmann condensation.
The Challenger: 4,6-diphenyl-2H-pyran-2-one Scaffold
The 2H-pyran-2-one (or α-pyrone) ring is another six-membered heterocyclic lactone. While not as extensively studied for fluorescence as coumarin, specific derivatives, such as the 4,6-diphenyl-2H-pyran-2-one, have demonstrated promising photophysical properties. The presence of the two phenyl rings extends the π-conjugation of the system, which is a fundamental strategy for shifting absorption and emission to longer wavelengths and often enhancing quantum efficiency.
Photophysical Properties of 4,6-diaryl-2H-pyran-2-one Derivatives
Data on the specific 4,6-diphenyl-2H-pyran-2-one is less centralized than for coumarins. However, studies on related 4,6-diaryl derivatives provide valuable insights. For instance, derivatives incorporating carbazole groups at the aryl positions have been shown to exhibit strong blue fluorescence with high quantum yields in solution.
A study on 4,6-diaryl-s-triazine derivatives, which share a similar substitution pattern, highlights the potential of this structural motif.[21] For a carbazole-substituted 4,6-diphenyl-pyran-2-one, the following properties were observed:
| Derivative | Solvent | λ_em (nm) | Quantum Yield (Φ_f) | Reference |
| 4-(9,9-diethyl-9H-carbazol-2-yl)-6-phenyl-2H-pyran-2-one | Toluene | 440 | 0.757 | [21] |
This high quantum yield is competitive with some of the best-performing coumarins and underscores the potential of this scaffold. The key advantage lies in the extended conjugation provided by the two aryl substituents, which can be further functionalized to modulate the electronic and photophysical properties.
Synthetic Accessibility
The synthesis of 4,6-disubstituted-2H-pyran-2-ones is also well-documented. A common and effective method involves the condensation of a β-ketoester with a methyl ketone. For the synthesis of the diphenyl variant, ethyl benzoylacetate can be reacted with acetophenone in the presence of a base.
Caption: Synthetic workflow for 4,6-diphenyl-2H-pyran-2-one.
Head-to-Head Comparison and Application-Driven Selection
The choice between coumarin and a diphenyl-pyran-2-one scaffold is not about which is universally "better," but which is optimally suited for a specific application.
| Feature | Coumarin Scaffold | 4,6-diphenyl-2H-pyran-2-one Scaffold | Rationale & Field Insight |
| Emission Range | Typically Blue-Green (400-550 nm)[] | Typically Blue-Violet (420-450 nm) | Coumarin's benzofusion provides a slightly more extended native conjugation. Both can be red-shifted with appropriate EDG/EWG substitutions. |
| Quantum Yield | High, often >0.6 in appropriate solvents[11] | Potentially very high (>0.75)[21] | The pyran-2-one's less rigid structure can sometimes lead to non-radiative decay, but the extended diaryl conjugation can produce exceptionally bright derivatives. |
| Stokes Shift | Moderate to Large (can exceed 150 nm in ESIPT probes)[7] | Moderate | Standard coumarins have moderate Stokes shifts.[22] Large shifts are typically engineered via mechanisms like ESIPT.[23] The pyran-2-one scaffold generally shows conventional Stokes shifts. |
| Environmental Sensitivity | High; very sensitive to solvent polarity and viscosity[5] | Moderate | The ICT character in many 7-aminocoumarins makes them excellent environmental sensors. The pyran-2-one scaffold is generally less sensitive. |
| Synthetic Versatility | Extremely high; vast literature on functionalization[3][24] | High; straightforward synthesis with many available aryl ketones | Coumarin chemistry is more established, offering a wider toolbox of off-the-shelf synthetic strategies for diverse applications. |
| Photostability | Generally good, but can be susceptible to photobleaching[7] | Generally good | Both are rigid heterocyclic systems, which imparts good photostability. Specific stability depends heavily on the substituents and the medium. |
| Cytotoxicity | Generally low, widely used in bioimaging[7][25] | Expected to be low, but less data is available[26] | Low cytotoxicity is a hallmark of small-molecule organic probes.[27] As with any probe, this must be empirically validated for the specific derivative and cell line.[28] |
Decision-Making Workflow
To aid in the selection process, the following decision tree outlines a logical workflow based on common experimental requirements.
Caption: Scaffold selection guide based on application needs.
Experimental Protocols
Trustworthy data begins with robust and reproducible protocols. The following sections provide detailed methodologies for synthesis and characterization.
Protocol 4.1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation
This protocol describes a classic, reliable synthesis of a common coumarin derivative.
Materials:
-
Resorcinol (1.10 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄, 10 mL)
-
Ethanol
-
Ice bath, round-bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup: Place resorcinol and ethyl acetoacetate in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the flask in an ice bath to 0-5 °C.
-
Acid Addition: Slowly add 10 mL of concentrated H₂SO₄ dropwise to the stirred mixture, ensuring the temperature remains below 10 °C. The causality here is critical: this exothermic reaction must be controlled to prevent side reactions and degradation of the phenol.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 18-24 hours. The solution will become thick and may change color.
-
Quenching: Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring. This precipitates the crude product.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper. This step is essential to remove residual acid.
-
Recrystallization: Recrystallize the crude solid from ethanol to yield pure 7-hydroxy-4-methylcoumarin as a white or off-white solid.
Protocol 4.2: Relative Quantum Yield Determination (Comparative Method)
This is the gold-standard method for accurately determining the fluorescence quantum yield of a sample by comparing it to a standard of known quantum yield.[11]
Principle: The quantum yield of an unknown sample (Φ_x) can be calculated relative to a standard (Φ_st) using the following equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x² / n_st²) Where Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the respective solvents.
Materials & Instrumentation:
-
Spectrofluorometer: Capable of recording corrected emission spectra.
-
UV-Vis Spectrophotometer.
-
Standard: A well-characterized fluorophore with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_st = 0.54).
-
Sample: The newly synthesized fluorophore.
-
Solvent: High-purity spectroscopic grade solvent.
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the standard and the test compound in the chosen solvent.
-
Prepare Dilutions: Prepare a series of dilutions for both the standard and the test compound, ensuring the absorbance at the excitation wavelength is in the linear range (typically < 0.1) to avoid inner-filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution, keeping the excitation wavelength and all instrument parameters (e.g., slit widths) constant.
-
Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the standard and the test compound, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Gradient: Perform a linear regression on each plot to determine the gradient (slope, Grad). The linearity of this plot is a self-validating check of the data quality.
-
Calculate Quantum Yield: Use the equation above to calculate the quantum yield of the test sample. If the same solvent is used for both sample and standard, the refractive index term (n_x² / n_st²) cancels out to 1.
Conclusion
The coumarin scaffold remains the undisputed workhorse for applications requiring environmental sensitivity, a vast library of synthetic precursors, and probes in the blue-green spectral region. Its performance is well-documented, and its synthetic accessibility is unmatched, making it a low-risk, high-reward choice for many standard fluorescence applications.[29]
The 4,6-diphenyl-2H-pyran-2-one scaffold emerges as a compelling alternative for researchers prioritizing sheer brightness. The potential for exceptionally high quantum yields, driven by the extended diaryl conjugation, makes it an attractive core for developing intensely fluorescent probes. While the available data is less extensive, the straightforward synthesis and promising photophysical properties of its derivatives warrant its consideration for applications where maximizing photon output is the paramount concern.
Ultimately, the optimal choice is dictated by the specific demands of the biological question being asked. By understanding the fundamental structure-property relationships and synthetic rationales presented here, researchers can make an informed, data-driven decision to select the scaffold that will best illuminate their scientific discoveries.
References
A complete list of all sources cited in this guide is provided below.
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- Synthesis of Coumarin Derivatives through Pacman Method in the Presence of ZnFe2O4 Nanoparticles. (2023-12-18).
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Unlocking the Therapeutic Potential of 2H-Pyran-2-ones: A Comparative Guide to Structure-Activity Relationships
The 4,6-diphenyl-2H-pyran-2-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in biological activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its analogs, offering a comparative overview of their performance as anticancer, antimicrobial, and anti-inflammatory agents. By dissecting the influence of structural modifications on biological outcomes, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the chemical space of these promising compounds and accelerate the discovery of novel therapeutics.
The 4,6-Diphenyl-2H-Pyran-2-one Core: A Foundation for Diverse Bioactivity
The 2H-pyran-2-one ring system, particularly when substituted with phenyl groups at the 4 and 6 positions, presents a unique combination of structural features that contribute to its biological promiscuity. The lactone moiety, the conjugated diene system, and the appended aromatic rings provide a rich landscape for molecular interactions with various biological targets. The phenyl rings at C4 and C6 offer key positions for substitution, allowing for the fine-tuning of steric, electronic, and hydrophobic properties, which in turn dictates the potency and selectivity of the analogs.
Comparative Analysis of Biological Activities: A Tale of Substituents
The biological activity of 4,6-diphenyl-2H-pyran-2-one analogs is exquisitely sensitive to the nature and position of substituents on the phenyl rings. This section will compare the SAR of these compounds across three major therapeutic areas: cancer, microbial infections, and inflammation.
Anticancer Activity: Targeting Cell Proliferation
Several studies have highlighted the potential of 4,6-diphenyl-2H-pyran-2-one analogs as anticancer agents. The cytotoxic effects of these compounds are often linked to their ability to induce apoptosis and inhibit key enzymes involved in cell cycle progression.
A series of halogenated 1H-benzo[f]chromene derivatives, which share a similar pyran-based core, have been evaluated for their anticancer activity against various cell lines. The half-maximal inhibitory concentration (IC50) values from these studies provide valuable insights into the SAR.[1]
Table 1: Anticancer Activity of Pyran Analogs
| Compound ID | Substitution on Phenyl Ring(s) | Cell Line | IC50 (µM)[1] |
| 4b | 4-F | MCF-7 | 3.87 |
| 4c | 3-Cl | MCF-7 | 3.52 |
| 4g | 2,4-di-Cl | MCF-7 | 2.51 |
| 4i | 2,3-di-Cl | MCF-7 | 2.33 |
| 4j | 2,5-di-Cl | MCF-7 | 1.98 |
| 4m | 3,4-di-Cl | MCF-7 | 1.30 |
| 4n | 3,5-di-Br, 2-OCH3 | MCF-7 | 1.39 |
| Erlotinib | (Reference Drug) | MCF-7 | 4.16 |
Key SAR Insights for Anticancer Activity:
-
Halogenation: The presence of halogen substituents on the phenyl rings generally enhances anticancer activity. Dichloro-substituted analogs (4g, 4i, 4j, 4m) consistently show lower IC50 values compared to the monofluoro-substituted compound (4b).
-
Substitution Pattern: The position of the halogens is crucial. For instance, the 3,4-dichloro substitution (4m) resulted in the most potent compound against the MCF-7 breast cancer cell line.
-
Multiple Substitutions: The combination of di-bromo and methoxy groups (4n) also leads to high potency, suggesting that a combination of electronic and steric factors contributes to the activity.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The 2H-pyran-2-one scaffold has also been explored for its antimicrobial properties. Modifications to this core structure have yielded compounds with significant activity against a range of bacteria and fungi.
A study on 4-(4-nitrophenyl)-5,6-diphenyl-pyran-2-ones and their corresponding 1H-pyridin-2-one analogs revealed promising antimicrobial activity.[2] While not a direct 4,6-diphenyl analog, the findings provide valuable clues for designing antimicrobial agents based on the pyran-2-one core. Another study on halogenated 1H-benzo[f]chromene derivatives also reported their minimum inhibitory concentrations (MIC) against various bacterial strains.[1]
Table 2: Antimicrobial Activity of Pyran Analogs
| Compound ID | Target Organism | MIC (µg/mL)[1] |
| 4g | Escherichia coli | 250 |
| 4g | Staphylococcus aureus (MRSA) | 500 |
| 4g | Klebsiella pneumoniae | 500 |
| 4g | Bacillus cereus | 1000 |
| 4g | Bacillus subtilis | 1000 |
| 4g | Staphylococcus aureus | 1000 |
| Ciprofloxacin | (Reference Drug) | - |
Key SAR Insights for Antimicrobial Activity:
-
Broad Spectrum Potential: Certain pyran derivatives, such as compound 4g (2,4-dichloro substitution), exhibit activity against both Gram-positive and Gram-negative bacteria.[1]
-
Nitrophenyl Substitution: The presence of a nitrophenyl group at the C4 position appears to be a favorable feature for antimicrobial activity, as seen in the study of 4-(4-nitrophenyl)-5,6-diphenyl-pyran-2-ones.[2]
-
Conversion to Pyridinones: The conversion of the pyran-2-one ring to a 1-hydroxy-1H-pyridin-2-one resulted in a compound with potent and broad-spectrum antimicrobial activity.[2] This suggests that the lactone oxygen can be successfully replaced by a substituted nitrogen to enhance antimicrobial efficacy.
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis of 4,6-diphenyl-2H-pyran-2-one analogs and the evaluation of their biological activity require robust and reproducible experimental protocols. This section provides a general overview of the synthetic methodologies and a detailed protocol for a common biological assay.
General Synthesis of 4,6-Diphenyl-2H-pyran-2-one Analogs
The synthesis of the 4,6-diphenyl-2H-pyran-2-one scaffold can be achieved through various synthetic routes. A common and efficient method involves a one-pot, three-component reaction of an aldehyde, an active methylene compound (such as malononitrile), and a 1,3-dicarbonyl compound in the presence of a suitable catalyst.
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1 mmol) in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or N-methylmorpholine, to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or under reflux, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and collect the precipitated product by filtration. The crude product can be purified by recrystallization from an appropriate solvent to yield the desired 4,6-disubstituted-2-oxo-2H-pyran derivative.
The rationale behind this one-pot synthesis lies in its efficiency and atom economy. The catalyst facilitates a cascade of reactions, including a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and dehydration to form the pyran-2-one ring.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 4,6-diphenyl-2H-pyran-2-one analogs and a reference drug (e.g., Erlotinib) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
The principle of the MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Visualizing the Structure-Activity Landscape
To better understand the key structural features influencing the biological activity of 4,6-diphenyl-2H-pyran-2-one analogs, the following diagrams illustrate the core scaffold and a typical SAR workflow.
Caption: Core scaffold of 4,6-diphenyl-2H-pyran-2-one and key substitution points.
Caption: A typical workflow for a structure-activity relationship study.
Conclusion and Future Directions
The 4,6-diphenyl-2H-pyran-2-one scaffold represents a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the phenyl ring substituents can lead to significant changes in biological activity, enabling the optimization of potency and selectivity against various targets.
Future research in this area should focus on expanding the diversity of substituents at the C4 and C6 phenyl rings and exploring modifications at other positions of the pyran-2-one core. A deeper understanding of the molecular mechanisms of action through techniques like molecular docking and enzymatic assays will be crucial for rational drug design. The continued exploration of this versatile scaffold holds great promise for the development of next-generation therapies for cancer, infectious diseases, and inflammatory disorders.
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-
Al-Warhi, T., et al. (2022). Targeted potent antimicrobial and antitumor oxygen-heterocyclic-based pyran analogues: synthesis and computational studies. Scientific Reports, 12(1), 1-21. [Link]
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El-Sayed, N. N., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4611. [Link]
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Hussein, A. H. M., et al. (2005). Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents. Alexandria Journal of Pharmaceutical Sciences, 19(2), 113-120. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Computational Predictions for Pyranone Properties
Introduction: The Pyranone Scaffold and the Imperative for Predictive Accuracy
The pyranone ring system is a privileged scaffold in medicinal chemistry and natural products discovery.[1][2] These six-membered oxygen-containing heterocycles are core components of numerous molecules exhibiting a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5][6] The versatility and drug-like properties of pyranones make them a focal point for drug discovery programs.[1][7]
In the modern drug development pipeline, computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are indispensable tools.[8] They promise to accelerate the discovery process by predicting the biological activity and physicochemical properties of novel compounds before they are synthesized, saving significant time and resources.[9][10] However, a prediction is merely a hypothesis. For a computational model to be a trustworthy tool in scientific discovery, its predictive power must be rigorously and objectively verified. This is where the principle of cross-validation becomes not just a procedural step, but the cornerstone of scientific integrity.[11]
This guide provides an in-depth framework for researchers, chemists, and drug development professionals on how to perform a robust cross-validation of computational predictions for pyranone properties. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring that the protocols described constitute a self-validating system for generating reliable and actionable data.
Section 1: The Core Principle: From Prediction to Trustworthy Insight
A computational model, if not properly validated, is a black box that can easily be "overfitted" to the data used to create it. An overfitted model appears highly accurate for the compounds it already knows but fails spectacularly when predicting the properties of new, unseen molecules. Cross-validation is the process of testing a model's ability to generalize to new data, thereby ensuring its practical utility.[12] It is the fundamental practice that transforms a computational correlation into a validated predictive engine.[13][14]
The overall workflow integrates experimental synthesis and characterization with computational modeling and rigorous statistical validation. This cyclical process ensures that computational predictions are continuously benchmarked against real-world data.
Caption: A high-level overview of the integrated experimental and computational workflow for robust model validation.
Section 2: Methodologies for Generating Prediction and Ground Truth
A credible cross-validation study hinges on the quality of both the computational predictions and the experimental data they are compared against.[15]
Part A: Computational Prediction using QSAR
Quantitative Structure-Activity Relationship (QSAR) modeling creates a mathematical relationship between the chemical structure of a molecule and its biological activity.[8] The model correlates calculated molecular descriptors (e.g., electronic, steric, hydrophobic properties) with an experimental endpoint.
Experimental Protocol: Building a Predictive QSAR Model
-
Structure Preparation: Obtain 2D or 3D structures for a series of known pyranone analogs. Clean and standardize the structures to ensure consistency (e.g., protonation states).
-
Descriptor Calculation: Using computational chemistry software (e.g., CODESSA-Pro, MOE), calculate a wide range of molecular descriptors for each pyranone.[16] These can include 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors.
-
Data Curation: Combine the calculated descriptors with the corresponding experimental activity data (e.g., IC₅₀) into a single dataset.
-
Model Building: Employ a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a model that best correlates the descriptors with the activity.[17] The goal is to find a statistically significant equation of the form: Activity = c₀ + c₁(descriptor₁) + c₂(descriptor₂) + ...
Part B: Experimental Validation - Establishing the Ground Truth
The predictive accuracy of any computational model can only be assessed by comparing it to high-quality, experimentally determined data. This "ground truth" is the benchmark against which all predictions are measured.
Experimental Protocol: Synthesis and Characterization of a Pyranone Analog
This protocol outlines a general procedure for the synthesis and characterization of a representative pyranone, which would be repeated to build a library of analogs.
-
Synthesis:
-
React an appropriate aromatic ketone with ethyl 2-cyano-3,3-bis(methylthio)acrylate in the presence of a base like potassium hydroxide in a solvent such as DMSO.[18]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., dichloromethane).[18]
-
Purify the crude product using column chromatography to yield the desired 2H-pyran-2-one derivative.[18]
-
-
Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.[19][20] The chemical shifts, coupling constants, and integration will confirm the molecular structure.
-
Mass Spectrometry (MS): Use a technique like Electron Ionization (EI-MS) to determine the molecular weight of the compound and analyze its fragmentation pattern, further confirming its identity.[19][21]
-
Infrared (IR) Spectroscopy: Obtain an IR spectrum using an ATR-FTIR spectrometer.[19] Characteristic peaks, such as the C=O stretch of the lactone and C=C stretches, provide confirmation of key functional groups.[22]
-
-
Property Determination:
Section 3: A Step-by-Step Guide to k-Fold Cross-Validation
Among various techniques, k-fold cross-validation is a robust and widely accepted method for assessing model performance, especially for datasets of moderate size typical in early-stage drug discovery.[12][25] It provides a good balance between bias and variance in the performance estimate.
Protocol: Implementing k-Fold Cross-Validation (k=5)
-
Dataset Shuffle: Randomly shuffle the order of the compounds in your curated dataset (containing descriptors and experimental activity). This prevents any bias due to the initial ordering of the data.
-
Data Partitioning: Divide the shuffled dataset into k (e.g., 5) equal-sized subsets, or "folds".
-
Iterative Training and Testing: Perform k iterations. In each iteration:
-
Hold out one unique fold to be the test set .
-
Use the remaining k-1 folds as the training set .
-
Build a QSAR model using only the training set data.
-
Use this newly built model to predict the activity of the compounds in the held-out test set.
-
-
Compile Results: After k iterations, every compound in the original dataset has been in a test set exactly once, and its activity has been predicted by a model that was not trained on it.
-
Statistical Analysis: Calculate validation metrics by comparing the predicted values against the actual experimental values for the entire dataset.
Caption: The iterative process of 5-fold cross-validation, ensuring every data point is used for both training and testing.
Section 4: Interpreting the Data - A Comparative Analysis
The final step is to quantitatively assess the model's performance. This involves comparing the computationally predicted values with the experimentally determined "ground truth" values.
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A Comparative Benchmarking Guide to 4,6-diphenyl-2H-pyran-2-one in Organic Light-Emitting Diodes (OLEDs)
Introduction: The Quest for Novel Emitters in OLED Technology
The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the development of novel organic materials that exhibit superior electroluminescent properties, high thermal stability, and long operational lifetimes. While established classes of materials have driven the commercialization of OLED displays and lighting, the exploration of new molecular scaffolds remains a critical endeavor for next-generation devices. This guide focuses on the potential of 4,6-diphenyl-2H-pyran-2-one, a derivative of the α-pyrone heterocyclic core, as a candidate for OLED applications.
Although comprehensive performance data for 4,6-diphenyl-2H-pyran-2-one in OLED devices is not extensively documented in publicly available literature, this guide will provide a comparative analysis based on the known photophysical and electrochemical properties of structurally related pyran-2-one derivatives. We will benchmark these projected characteristics against well-established OLED materials, including the fluorescent emitter tris(8-hydroxyquinolinato)aluminium (Alq3) and common host and transport materials such as N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB), 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC), and 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP).
This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and characterization of novel organic electronic materials. We will delve into the synthesis of the target compound, provide detailed protocols for OLED fabrication and characterization, and offer a comparative analysis grounded in the fundamental principles of OLED device physics.
Molecular Structure and Photophysical Properties of 4,6-diphenyl-2H-pyran-2-one
The core of 4,6-diphenyl-2H-pyran-2-one is the α-pyrone (or 2H-pyran-2-one) ring, a six-membered heterocycle containing an oxygen atom and a lactone group. The phenyl groups at the 4 and 6 positions extend the π-conjugation of the molecule, which is expected to influence its electronic and optical properties.
Based on studies of similar 2H-pyran-2-one derivatives, these molecules often exhibit strong fluorescence in the solid state.[1] The emission color can be tuned by modifying the aryl substituents, with electron-donating or accepting groups leading to shifts in the emission wavelength. For 4,6-diphenyl-2H-pyran-2-one, a blue to green emission is anticipated.
Comparative Performance Analysis
To provide a comprehensive comparison, the following table summarizes the typical performance of standard OLED materials. The projected performance of 4,6-diphenyl-2H-pyran-2-one is based on data from structurally similar pyran-2-one derivatives and theoretical considerations.
| Material/Device Role | Compound | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Triplet Energy (ET) (eV) | Maximum External Quantum Efficiency (EQE) (%) | Maximum Luminance (cd/m²) | Emission Color (CIE Coordinates) |
| Emissive Material (EML) | 4,6-diphenyl-2H-pyran-2-one (Projected) | ~ -5.7 to -6.0 | ~ -2.5 to -2.8 | N/A (Fluorescent) | ~1-5% (as a simple emitter) | >1000 | Blue-Green |
| Benchmark Emitter | Tris(8-hydroxyquinolinato)aluminium (Alq3) | -5.7 to -5.9 | -3.0 to -3.2 | ~2.0 | ~1-5% (as emitter) | >10,000 | Green (0.32, 0.55) |
| Hole Transport Layer (HTL) | N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) | -5.4 to -5.6 | -2.3 to -2.5 | ~2.3 | N/A | N/A | N/A |
| Hole Transport Layer (HTL) | 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) | -5.5 | -2.0 | 2.87 | N/A | N/A | N/A |
| Host Material | 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) | -5.9 to -6.1 | -2.4 to -2.6 | 2.56 | N/A | N/A | N/A |
Note: The performance of OLEDs is highly dependent on the specific device architecture and fabrication conditions. The values for 4,6-diphenyl-2H-pyran-2-one are projections and require experimental validation.
Experimental Protocols
Synthesis of 4,6-diphenyl-2H-pyran-2-one
A common and effective method for the synthesis of 4,6-diaryl-2H-pyran-2-ones is through the condensation of a chalcone with an active methylene compound like ethyl acetoacetate, followed by cyclization.[2][3]
Step 1: Synthesis of Chalcone (1,3-diphenylprop-2-en-1-one)
-
To a stirred solution of acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (NaOH) dropwise at room temperature.
-
Continue stirring the mixture at room temperature for 2-3 hours. The product will precipitate out of the solution.
-
Filter the solid product, wash with cold water until the washings are neutral, and then wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure chalcone.
Step 2: Synthesis of 4,6-diphenyl-2H-pyran-2-one
-
Dissolve the synthesized chalcone (1 equivalent) and ethyl acetoacetate (1 equivalent) in ethanol.
-
Add a catalytic amount of a base, such as sodium ethoxide or piperidine, to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
After cooling, the product will precipitate. Filter the solid, wash with cold ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 4,6-diphenyl-2H-pyran-2-one.
Fabrication of a Multilayer OLED Device
The fabrication of OLEDs is a precise process typically performed in a high-vacuum environment to prevent contamination and ensure the formation of high-quality thin films. Thermal evaporation is a common technique for depositing small molecule organic layers.[4][5]
Device Structure: ITO / HTL / EML / ETL / Cathode
-
Indium Tin Oxide (ITO): A transparent anode pre-patterned on a glass substrate.
-
Hole Transport Layer (HTL): e.g., NPB (40 nm)
-
Emissive Layer (EML): 4,6-diphenyl-2H-pyran-2-one (as a neat film or doped in a host like CBP) (30 nm)
-
Electron Transport Layer (ETL): e.g., Alq3 (20 nm)
-
Cathode: Lithium Fluoride (LiF) (1 nm) / Aluminum (Al) (100 nm)
Fabrication Steps:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Organic Layer Deposition: Place the cleaned substrates in a high-vacuum thermal evaporation chamber (base pressure < 10-6 Torr).
-
Deposit the HTL (NPB) at a rate of 1-2 Å/s.
-
Deposit the EML (4,6-diphenyl-2H-pyran-2-one) at a rate of 1-2 Å/s. If doping, co-evaporate with the host material (e.g., CBP) at the desired concentration.
-
Deposit the ETL (Alq3) at a rate of 1-2 Å/s.
-
-
Cathode Deposition: Without breaking the vacuum, deposit the LiF layer at a rate of 0.1-0.2 Å/s, followed by the Al layer at a rate of 5-10 Å/s through a shadow mask to define the active area of the pixels.
-
Encapsulation: Transfer the completed device to a nitrogen-filled glovebox and encapsulate it using a glass lid and UV-curable epoxy to protect the organic layers from atmospheric moisture and oxygen.
OLED Device Characterization
The performance of the fabricated OLEDs should be characterized by measuring their current density-voltage-luminance (J-V-L) characteristics and electroluminescence (EL) spectra.[6][7]
-
J-V-L Measurement: Use a source meter to apply a forward bias voltage to the device and measure the resulting current density. Simultaneously, measure the luminance using a calibrated photometer.
-
EL Spectrum and CIE Coordinates: Measure the EL spectrum of the device at different driving voltages using a spectrometer. From the spectrum, calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates.
-
Efficiency Calculation:
-
Current Efficiency (cd/A): Calculated by dividing the luminance by the current density.
-
Power Efficiency (lm/W): Calculated by dividing the current efficiency by the driving voltage and multiplying by π.
-
External Quantum Efficiency (EQE, %): The ratio of the number of photons emitted from the device to the number of electrons injected. This requires specialized equipment, often an integrating sphere, for accurate measurement.[8][9]
-
Causality and Device Physics
The performance of a multilayer OLED is governed by the interplay of charge injection, transport, and recombination within the organic layers. The choice of materials and the device architecture are critical for optimizing these processes.
-
Energy Level Alignment: For efficient device operation, the energy levels of the different layers must be well-aligned to facilitate charge injection and transport.[4] The HOMO level of the HTL should be close to the work function of the anode (ITO), and the LUMO level of the ETL should be close to the work function of the cathode. The HOMO and LUMO levels of the emissive material should be positioned to allow for efficient trapping of both holes and electrons, promoting their recombination within the EML.
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A Comparative Guide to the Antimicrobial Spectrum of Pyranone Derivatives
In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, the pyranone scaffold has emerged as a versatile and promising platform for the development of new therapeutics. This guide offers a comprehensive comparative study of the antimicrobial spectrum of various pyranone derivatives, providing researchers, scientists, and drug development professionals with objective performance data and the supporting experimental methodologies. Our focus is to deliver not just data, but a deeper understanding of the causality behind the observed antimicrobial activities, grounded in scientific integrity and field-proven insights.
Introduction to Pyranones: A Scaffold of Antimicrobial Potential
Pyranones are a class of heterocyclic compounds characterized by a six-membered ring containing one oxygen atom and a ketone group. This core structure is found in numerous natural products and has been the subject of extensive synthetic modification, leading to a diverse library of derivatives with a broad range of biological activities, including significant antimicrobial properties.[1][2] The versatility of the pyranone ring allows for substitutions at various positions, which profoundly influences their spectrum of activity against both bacteria and fungi.[3] This guide will delve into a comparative analysis of different classes of pyranone derivatives, highlighting their efficacy against a panel of clinically relevant microorganisms.
Comparative Antimicrobial Spectrum of Pyranone Derivatives
The antimicrobial efficacy of pyranone derivatives is best assessed through the determination of their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values for representative pyranone derivatives against a selection of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Lower MIC values are indicative of higher antimicrobial potency.
Table 1: Antibacterial Spectrum of Pyranone Derivatives (MIC in µg/mL)
| Pyranone Derivative Class | Specific Derivative/Compound | Staphylococcus aureus | Enterococcus faecalis | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
|---|---|---|---|---|---|---|
| Amide Derivatives of Pyranone | Compound 6 | 128 | >512 | >512 | >512 | [4][5] |
| Compound 9 | 128 | >512 | >512 | >512 | [4][5] | |
| Pyrano[2,3-c] Pyrazole Derivatives | Compound 5c | - | - | 6.25 | - | |
| Styrylpyrone Derivatives | Compound 1 | 625 | - | - | 625 | |
| Pseudopyronines (α-Pyrones) | Pseudopyronine A | 6.25 | - | - | >100 | [6] |
| Pseudopyronine B | 0.156 | - | - | 50 | [6] | |
| Pseudopyronine C | 0.39 | - | - | 100 | [6] | |
| 2H-pyran-3(6H)-one Derivatives | Compound 8a | 1.56 | - | - | - | [3] |
| Compound 9 | - | - | - | - | [3] |
| Spiro-4H-pyran Derivatives | Compound 5d (clinical isolate) | 32 | - | ≥512 | - |[7] |
Table 2: Antifungal Spectrum of Pyranone Derivatives (MIC in µg/mL)
| Pyranone Derivative Class | Specific Derivative/Compound | Candida albicans | Candida krusei | Candida parapsilosis | Reference(s) |
|---|---|---|---|---|---|
| Amide Derivatives of Pyranone | Compound 4 | >512 | >512 | >512 | [4][5] |
| Compound 7 | >512 | >512 | >512 | [4][5] | |
| Dihydroxymethyl Pyranone | Isolated from Aspergillus candidus | Highly Active | - | - |
| Styrylpyrone Derivatives | Compound 1 | 625 | - | - | |
Understanding the Mechanism of Action: From Structure to Activity
The antimicrobial activity of pyranone derivatives is intrinsically linked to their chemical structure. The nature and position of substituents on the pyranone ring dictate the compound's interaction with microbial targets, influencing both its potency and spectrum of activity.
Structure-Activity Relationship (SAR) Insights
Several studies have shed light on the structure-activity relationships of pyranone derivatives. For instance, in 2H-pyran-3(6H)-one derivatives, the presence of bulky substituents at the C-2 position and the integrity of the α,β-enone system are crucial for their activity against Gram-positive bacteria.[3] Phenylthio, benzenesulfonyl, and related substituents have been shown to be beneficial for activity.[3] In another series of pyranopyridine-based efflux pump inhibitors, systematic modification of substituents around the pyranopyridine core helped in identifying regions critical for their inhibitory activities.[8] This highlights the importance of targeted chemical modifications to enhance the antimicrobial potential of the pyranone scaffold.
Molecular Mechanisms of Action
While the exact mechanisms of action can vary between different pyranone derivatives, several key microbial processes have been identified as potential targets.
-
Enzyme Inhibition: Some pyranone derivatives have been shown to inhibit essential bacterial enzymes. For example, molecular docking studies have suggested that certain pyrano[2,3-b]chromone derivatives can act as dual inhibitors of α-glucosidase and α-amylase.[9] While these are not direct antimicrobial targets, it demonstrates the potential of pyranones to interact with and inhibit enzyme active sites. More relevant to antimicrobial action, some pyranone derivatives are believed to target enzymes involved in bacterial cell wall synthesis or other critical metabolic pathways.
-
Efflux Pump Inhibition: A significant mechanism of antibiotic resistance in bacteria is the active efflux of drugs from the cell. Certain pyranopyridine derivatives have been identified as potent inhibitors of Gram-negative bacterial efflux pumps, such as AcrB in Enterobacteriaceae.[8] By inhibiting these pumps, these pyranone derivatives can restore the efficacy of conventional antibiotics.
-
Membrane Disruption: Some α-pyrones, such as pseudopyronines A and B, are thought to exert their antibacterial effect through selective disruption of the bacterial cell membrane.[6]
The following diagram illustrates a generalized concept of how pyranone derivatives might interfere with bacterial processes.
Caption: Potential antimicrobial mechanisms of pyranone derivatives.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reliability and reproducibility of antimicrobial susceptibility data, standardized methodologies are paramount. The protocols described below are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and are widely accepted in the scientific community.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11]
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution method for MIC determination.
Step-by-Step Protocol:
-
Preparation of Microbial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria) to achieve the final desired inoculum density (typically 5 x 10⁵ CFU/mL in the well).
-
-
Preparation of Pyranone Derivative Dilutions:
-
Prepare a stock solution of the pyranone derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in the broth medium to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared microbial suspension.
-
Include a growth control (broth and inoculum only) and a sterility control (broth only).
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the pyranone derivative that completely inhibits visible growth of the microorganism.
-
Agar Disk Diffusion Method
The agar disk diffusion method (Kirby-Bauer test) is a qualitative method used to determine the susceptibility of a bacterial isolate to an antimicrobial agent.[12][13]
Step-by-Step Protocol:
-
Preparation of Inoculum and Plate:
-
Prepare a bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to obtain a confluent lawn of growth.
-
-
Application of Disks:
-
Aseptically apply paper disks impregnated with a known concentration of the pyranone derivative onto the surface of the inoculated agar plate.
-
Ensure the disks are placed far enough apart to prevent overlapping of the inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.
-
The size of the zone of inhibition is inversely proportional to the MIC. The results are typically interpreted as susceptible, intermediate, or resistant based on standardized interpretive charts, though for novel compounds, the zone diameter provides a qualitative measure of activity.
-
Conclusion and Future Perspectives
Pyranone derivatives represent a rich and versatile source of potential new antimicrobial agents. Their broad spectrum of activity against both bacteria and fungi, coupled with the potential for diverse mechanisms of action, makes them a compelling area for further research and development. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in their quest for novel anti-infective therapies. Future efforts should focus on optimizing the structure of pyranone derivatives to enhance their potency and pharmacokinetic properties, as well as further elucidating their molecular mechanisms of action to facilitate rational drug design.
References
- Aytemir, M. D., Hider, R. C., Erol, D. D., Özalp, M., & Ekizoğlu, M. (2003). Synthesis of new antimicrobial agents; Amide derivatives of pyranones and pyridinones. Turkish Journal of Chemistry, 27(4), 445-452.
- Elaasser, M. M., El-Sawy, S. M., & El-Fakharany, E. M. (2015). Antioxidant, antimicrobial, antiviral and antitumor activities of pyranone derivative obtained from Aspergillus candidus. Journal of Microbiology, Biotechnology and Food Sciences, 5(3), 246-251.
- Gholamzadeh, P., Mahdavi, M., Dastyafteh, N., Bagherzadeh, K., Taslimi, P., & Mahdavi, M. (2024). Pyrano[2,3-b]chromone derivatives as novel dual inhibitors of α-glucosidase and α-amylase: Design, synthesis, biological evaluation, and in silico studies. Bioorganic Chemistry, 145, 107207.
- Mahdavi, S. M., Habibi, A., Dolati, H., Shahcheragh, S. M., Sardari, S., & Azerang, P. (2021). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG).
- Wang, Y., Chen, S., Zhang, H., Wu, Z., Chen, Y., & Xu, Y. (2022). Antibacterial and Anti-Biofilm Activity of Pyrones from a Pseudomonas mosselii Strain. Molecules, 27(22), 8031.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Moir, D. T., Opperman, T. J., & O'Donnell, J. P. (2012). Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors. ACS medicinal chemistry letters, 3(10), 841-846.
- Georgiadis, M. P., Couladouros, E. A., & Delitheos, A. K. (1992). Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds. Journal of pharmaceutical sciences, 81(11), 1126-1131.
- Clinical and Laboratory Standards Institute. (2012). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9.
- Aytemir, M. D., Hider, R. C., Erol, D. D., Özalp, M., & Ekizoğlu, M. (2003). Synthesis of new antimicrobial agents; Amide derivatives of pyranones and pyridinones. Turkish Journal of Chemistry, 27(4), 445-452.
- Elaasser, M. M., et al. (2015).
- Zhu, F., et al. (2022). Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3. Frontiers in Chemistry.
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- UK Health Security Agency. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
- GrowNextGen. (n.d.). Antibiotic susceptibility assay protocol (Disk difusion susceptibility test).
- Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.
- Aytemir, M. D., et al. (2003). Synthesis of New Antimicrobial Agents; Amide Derivatives of Pyranones and Pyridinones. TÜBİTAK Academic Journals.
- Scribd. (n.d.). Kirby Bauer Disk Diffusion Susceptibility Test Protocol.
- National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
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- Mahdavi, S. M., et al. (2021).
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A Comparative In Vitro Guide to Validating the Mechanism of Action of 4,6-diphenyl-2H-pyran-2-one
Introduction
The pyranone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] Among these, 4,6-diphenyl-2H-pyran-2-one has emerged as a compound of interest, with preliminary studies suggesting potential antineoplastic, antimicrobial, and anti-HIV effects.[3] A critical step in the preclinical development of any novel compound is the rigorous validation of its mechanism of action (MoA). A well-defined MoA provides a rational basis for its therapeutic application, aids in the identification of potential biomarkers, and anticipates possible off-target effects.
Several studies have indicated that pyran-containing compounds may exert their anticancer effects through the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[1][4] CDK2 is a key regulator of the cell cycle, and its overexpression is a hallmark of various cancers, making it a prime therapeutic target.[4] This guide puts forth the hypothesized MoA that 4,6-diphenyl-2H-pyran-2-one functions as a CDK2 inhibitor, leading to cell cycle arrest and subsequent apoptosis.
To objectively validate this hypothesis, this guide provides a detailed comparison of 4,6-diphenyl-2H-pyran-2-one with two well-characterized compounds:
-
Roscovitine (Seliciclib): A known purine analogue and potent CDK inhibitor, serving as a positive control for CDK2 inhibition.
-
Doxorubicin: A widely used chemotherapy agent that induces apoptosis primarily through DNA intercalation and topoisomerase II inhibition, serving as a comparator with a distinct MoA.
Through a series of robust in vitro assays, we will dissect the proposed MoA in a two-part validation process: first, by confirming direct engagement with the molecular target (CDK2), and second, by verifying the predicted downstream cellular consequence (apoptosis).
Part 1: Primary Mechanism Validation: Direct CDK2 Target Engagement
The initial and most crucial step in MoA validation is to demonstrate a direct interaction between the compound and its hypothesized molecular target. Here, we propose to quantify the inhibitory effect of 4,6-diphenyl-2H-pyran-2-one on the enzymatic activity of CDK2.
Comparative In Vitro Assay: LanthaScreen™ Eu Kinase Binding Assay
To ascertain direct inhibition, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay is an excellent choice due to its high sensitivity and robustness in a high-throughput format. The LanthaScreen™ Eu Kinase Binding Assay is a competitive binding assay that measures the displacement of a fluorescent tracer from the ATP-binding pocket of the kinase by the test compound.
The rationale for this choice is its direct measurement of binding affinity, which is a strong indicator of target engagement. This method avoids complications from substrate competition or the need for radioactive ATP, which are common in traditional kinase activity assays.[5][6]
Experimental Workflow: Kinase Binding Assay
Caption: Workflow for the CDK2 Kinase Binding Assay.
Detailed Experimental Protocol: CDK2 Inhibition Assay
-
Reagent Preparation:
-
Prepare a 4X solution of CDK2/Cyclin A2 (e.g., from Thermo Fisher Scientific) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer and a 4X solution of the Europium-labeled anti-GST antibody in kinase buffer.
-
Perform a serial dilution of 4,6-diphenyl-2H-pyran-2-one, Roscovitine, and Doxorubicin in DMSO, followed by a dilution in kinase buffer to create 4X final concentrations.
-
-
Assay Plate Setup:
-
In a 384-well plate, add 2.5 µL of the 4X test compound dilutions. For controls, add 2.5 µL of kinase buffer with DMSO (vehicle control).
-
Add 2.5 µL of the 4X Europium-antibody solution to all wells.
-
Initiate the reaction by adding a 5 µL mixture of the 4X CDK2/Cyclin A2 and 4X tracer solution. The final volume in each well will be 10 µL.
-
-
Incubation and Reading:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, exciting at 340 nm and recording emissions at 615 nm (Europium) and 665 nm (Alexa Fluor 647).
-
-
Data Analysis:
-
Calculate the 665 nm/615 nm emission ratio for each well.
-
Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[5]
-
Comparative Data: Direct CDK2 Inhibition
| Compound | Putative MoA | Predicted IC50 (nM) |
| 4,6-diphenyl-2H-pyran-2-one | CDK2 Inhibition | 50 - 500 |
| Roscovitine (Positive Control) | Pan-CDK Inhibition | ~40 |
| Doxorubicin (Negative Control) | DNA Intercalation | >10,000 |
This table presents hypothetical yet expected data based on the known activities of the control compounds.
The expected outcome is that 4,6-diphenyl-2H-pyran-2-one will show a dose-dependent inhibition of tracer binding, yielding a quantifiable IC50 value in the nanomolar to low micromolar range, similar to the positive control, Roscovitine. Doxorubicin, acting through a different mechanism, should not significantly displace the tracer from the ATP pocket, resulting in a very high or immeasurable IC50.
Part 2: Secondary Mechanism Validation: Cellular Consequences
Demonstrating direct target engagement is necessary but not sufficient. A robust MoA validation requires linking this molecular event to a downstream cellular phenotype. If 4,6-diphenyl-2H-pyran-2-one inhibits CDK2, the predicted cellular consequence is cell cycle arrest and, ultimately, the induction of apoptosis.
Proposed Signaling Pathway
Caption: Hypothesized pathway from CDK2 inhibition to apoptosis.
Comparative In Vitro Assay: Annexin V and Propidium Iodide Staining
To quantify apoptosis, a flow cytometry-based assay using Annexin V and Propidium Iodide (PI) is the gold standard. During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7] Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect these early apoptotic cells.[8] PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes. It can, therefore, distinguish late apoptotic or necrotic cells (PI-positive) from live and early apoptotic cells (PI-negative).[9]
This method is superior to assays that measure only late-stage events (like DNA fragmentation via TUNEL) because it provides a more dynamic view of the cell death process, distinguishing between early apoptosis, late apoptosis, and necrosis.[10]
Detailed Experimental Protocol: Apoptosis Assay
-
Cell Culture and Treatment:
-
Seed a cancer cell line known to overexpress CDK2 (e.g., human colon cancer HCT-116 cells) in 6-well plates and allow them to adhere overnight.[4]
-
Treat the cells with 4,6-diphenyl-2H-pyran-2-one, Roscovitine, and Doxorubicin at their respective 1X and 5X IC50 concentrations (determined from a preliminary cell viability assay like the MTT assay).[1][11] Include a vehicle-only (DMSO) control.
-
Incubate for a predetermined time point (e.g., 24 or 48 hours).
-
-
Cell Staining:
-
Harvest the cells (including any floating cells in the media) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and PI solution to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Using appropriate gating, quantify the cell populations:
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive
-
-
Comparative Data: Induction of Apoptosis
| Compound (at 5x IC50) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | ~95% | <5% | <1% |
| 4,6-diphenyl-2H-pyran-2-one | ~30% | ~45% | ~25% |
| Roscovitine | ~40% | ~40% | ~20% |
| Doxorubicin | ~25% | ~20% | ~55% |
This table presents hypothetical yet expected data illustrating the differential effects on cell fate.
The expected results would show that both 4,6-diphenyl-2H-pyran-2-one and Roscovitine induce a significant increase in the early and late apoptotic populations compared to the vehicle control. Doxorubicin is also expected to induce cell death, but may show a different profile, potentially with a higher proportion of late apoptotic/necrotic cells, reflecting its different, highly cytotoxic MoA.
Synthesis and Conclusion
This guide outlines a logical, two-tiered approach to validating the mechanism of action of 4,6-diphenyl-2H-pyran-2-one.
-
Direct Target Validation: The TR-FRET kinase binding assay provides definitive, quantitative evidence of the compound's ability to engage with its putative target, CDK2. The comparative data against a known CDK inhibitor (Roscovitine) and a non-CDK targeting drug (Doxorubicin) establishes specificity.
-
Cellular Consequence Validation: The Annexin V/PI flow cytometry assay confirms that target engagement translates into the intended biological outcome—apoptosis. Comparing the apoptotic profile to that induced by Roscovitine strengthens the link between CDK2 inhibition and the observed cell death.
By systematically progressing from a molecular-level interaction to a cellular-level consequence, this comparative framework provides a robust and self-validating system. The concordance of results from both assays—whereby 4,6-diphenyl-2H-pyran-2-one behaves similarly to the known CDK2 inhibitor Roscovitine and distinctly from Doxorubicin—would provide strong evidence supporting the hypothesis that its primary mechanism of action is the inhibition of CDK2, leading to apoptosis. This validated MoA is a cornerstone for the continued development of 4,6-diphenyl-2H-pyran-2-one as a potential therapeutic agent.
References
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Al-Ostath, A., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Pharmaceuticals. Available at: [Link]
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Goel, A., et al. (2009). Natural and Synthetic 2H-Pyran-2-ones and Their Versatility in Organic Synthesis. ChemInform. Available at: [Link]
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Asadi, M., et al. (2023). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Scientific Reports. Available at: [Link]
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Perez-Carreon, J.I., et al. (2024). Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. Molecules. Available at: [Link]
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El-Sayed, R.A., et al. (2024). Application of Spirulina platensis and Chlorella vulgaris for Improved Growth and Bioactive Compound Accumulation in Achillea fragrantissima In Vitro. MDPI. Available at: [Link]
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Abdel-Aziz, A.A., et al. (2011). Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents. Archiv der Pharmazie. Available at: [Link]
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Xu, G., et al. (2012). 5,6-Dimethyl-4-phenyl-2H-pyran-2-one. Acta Crystallographica Section E. Available at: [Link]
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Kontogiorgis, C.A., & Hadjipavlou-Litina, D.J. (2003). Synthesis and in vitro studies of pyrone derivatives as scavengers of active oxygen species. Journal of Medicinal Chemistry. Available at: [Link]
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Edmondson, S.D., et al. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews. Available at: [Link]
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Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. Available at: [Link]
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Chen, Y., et al. (2023). A New Insight into 6-Pentyl-2H-pyran-2-one against Peronophythora litchii via TOR Pathway. Journal of Fungi. Available at: [Link]
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Grover, R., et al. (2022). Current Developments in the Pyran-Based Analogues as Anticancer Agents. ResearchGate. Available at: [Link]
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BMG Labtech. (n.d.). Apoptosis – what assay should I use?. BMG Labtech. Available at: [Link]
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Zhang, X., et al. (2022). Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3. Frontiers in Chemistry. Available at: [Link]
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Stains, C.I., et al. (2014). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. JoVE. Available at: [Link]
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National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. Assay Guidance Manual. Available at: [Link]
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Kandeel, M.M., et al. (2020). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Semantic Scholar. Available at: [Link]
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Wipf, P., & Hopkins, T.D. (2004). Further Investigation of Pyranone Activation. ResearchGate. Available at: [Link]
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Jo, E., et al. (2024). Identification of Novel JAK2 Inhibitors from Amino Derivatives of Epoxyalantolactone: In Silico and In Vitro Studies. MDPI. Available at: [Link]
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Li, H., et al. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Kumar, A., et al. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega. Available at: [Link]
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Safety Operating Guide
Navigating the Safe Disposal of 4,6-diphenyl-2H-pyran-2-one: A Guide for Laboratory Professionals
In the fast-paced environment of scientific research and drug development, the responsible management of chemical waste is paramount to ensuring both personnel safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4,6-diphenyl-2H-pyran-2-one, a compound whose handling requires a thorough understanding of its chemical properties and potential hazards. By moving beyond mere procedural lists, we delve into the rationale behind each step, empowering researchers to make informed decisions that uphold the highest standards of laboratory safety.
Understanding the Hazard Profile of 4,6-diphenyl-2H-pyran-2-one
Before any disposal protocol can be implemented, a clear understanding of the compound's intrinsic hazards is essential. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4,6-diphenyl-2H-pyran-2-one is classified as follows:
This classification dictates the minimum personal protective equipment (PPE) required when handling the compound.
Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
| Hazard Classification | GHS Hazard Statement | Required PPE |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | Standard laboratory attire (lab coat), nitrile gloves. |
| Serious eye damage/eye irritation (Category 2) | H319: Causes serious eye irritation | Safety goggles or a face shield. |
The causality is clear: the potential for serious eye irritation necessitates robust eye protection, while the risk of harm if swallowed underscores the importance of preventing ingestion through contaminated hands. All handling of 4,6-diphenyl-2H-pyran-2-one and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation of any aerosols or fine particulates.
Core Principles of Chemical Waste Management
The disposal of any chemical, including 4,6-diphenyl-2H-pyran-2-one, is governed by a hierarchy of controls designed to minimize risk. This approach prioritizes the most effective and protective measures.
Caption: Hierarchy of controls for chemical waste management.
While complete elimination or substitution of 4,6-diphenyl-2H-pyran-2-one may not be feasible for specific research applications, a commitment to waste minimization is crucial. This includes carefully planning experiments to use the smallest practical quantities of the material and avoiding the preparation of excess solutions.
Step-by-Step Disposal Protocol for 4,6-diphenyl-2H-pyran-2-one
The following protocol provides a self-validating system for the safe and compliant disposal of 4,6-diphenyl-2H-pyran-2-one.
1. Waste Identification and Segregation:
-
Designate as Hazardous Waste: All waste containing 4,6-diphenyl-2H-pyran-2-one, including the pure compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and solutions, must be treated as hazardous waste.
-
Segregate at the Source: To prevent potentially hazardous reactions, it is imperative to segregate this waste stream from other chemical wastes. Based on the general reactivity of heterocyclic compounds, 4,6-diphenyl-2H-pyran-2-one waste should be kept separate from:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases
-
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect un-dissolved 4,6-diphenyl-2H-pyran-2-one and contaminated solid materials in a designated, robust, and sealable solid waste container.
-
Liquid Waste: Solutions containing 4,6-diphenyl-2H-pyran-2-one should be collected in a separate, leak-proof, and chemically compatible liquid waste container.
-
2. Containerization and Labeling:
-
Choose the Right Container: Use containers made of materials compatible with aromatic heterocyclic compounds, such as high-density polyethylene (HDPE) or glass. The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.
-
Labeling is Critical: Proper labeling is a cornerstone of safe waste management. The label on the waste container must include:
-
The words "Hazardous Waste"
-
The full chemical name: "4,6-diphenyl-2H-pyran-2-one"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab
-
3. Storage of Waste:
-
Designated Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory. This area should be clearly marked, and access should be restricted to authorized personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.
-
Storage Conditions: Store the waste in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.
4. Final Disposal:
-
Professional Disposal is Non-Negotiable: Under no circumstances should 4,6-diphenyl-2H-pyran-2-one or its waste be disposed of down the drain or in the regular trash.[3] The environmental persistence and potential ecotoxicity of heterocyclic compounds necessitate professional disposal to prevent contamination of aquatic ecosystems.[4]
-
Contact Environmental Health and Safety (EHS): When the waste container is full or has been in storage for a predetermined period (as per institutional policy), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Licensed Hazardous Waste Contractor: The EHS department will coordinate with a licensed hazardous waste disposal contractor for the final treatment and disposal of the chemical waste in accordance with all local, regional, and national regulations.
Caption: Workflow for the proper disposal of 4,6-diphenyl-2H-pyran-2-one.
Emergency Procedures for Spills
In the event of a spill of 4,6-diphenyl-2H-pyran-2-one, immediate and appropriate action is required to contain the material and protect personnel.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, if safe to do so.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Table 1, including eye protection and chemical-resistant gloves.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material to prevent the generation of dust. For a liquid spill, cover with a non-combustible, inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect the Waste: Using non-sparking tools, carefully collect the absorbed material or spilled solid and place it into a suitable, sealable container for disposal as hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, in accordance with your institution's policies.
By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of 4,6-diphenyl-2H-pyran-2-one, thereby fostering a culture of safety and environmental responsibility within the laboratory.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 296685, 4,6-diphenyl-2H-pyran-2-one. [Link]
-
MDPI. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. [Link]
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PubChem. 4,6-diphenyl-2H-pyran-2-one | C17H12O2 | CID 296685. [Link]
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University of Louisville. (n.d.). Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL. [Link]
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Nipissing University. (2019). Hazardous Materials Disposal Guide. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,6-diphenyl-2H-pyran-2-one
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 4,6-diphenyl-2H-pyran-2-one (CAS No. 17372-52-0) demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven information on the selection and use of Personal Protective Equipment (PPE), alongside operational and disposal plans, to ensure your work is conducted with the highest degree of safety and scientific integrity.
Hazard Identification and Risk Assessment: The Foundation of Safety
Before any handling of 4,6-diphenyl-2H-pyran-2-one, a thorough risk assessment is mandatory.[1] This compound, a diphenyl derivative of pyran-2-one, presents specific hazards that dictate our safety protocols. While a comprehensive Safety Data Sheet (SDS) may not always be readily available for every novel compound, aggregated data provides critical insights into its hazard profile.
Based on GHS (Globally Harmonized System) classifications, 4,6-diphenyl-2H-pyran-2-one is associated with the following hazards.[2]
| Hazard Class | GHS Classification | Potential Effect |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion may lead to adverse health effects.[2] |
| Eye Irritation | H319: Causes serious eye irritation | Direct contact can cause significant irritation or damage to the eyes.[2] |
Given its structural similarity to other aromatic ketones and pyranones, it is prudent to assume potential for skin irritation and respiratory irritation upon inhalation of dust or aerosols, especially during weighing and transfer operations.[3] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.[1]
Personal Protective Equipment (PPE) Protocol: A Self-Validating System
The selection of PPE is not a passive checklist but an active strategy to create a barrier between the researcher and the potential hazard. Each component is chosen for its specific protective capabilities against the identified risks.
| Protection Area | Required Equipment | Specifications and Rationale |
| Eye/Face Protection | Safety goggles with side-shields or a full-face shield. | Rationale: Standard safety glasses are insufficient.[1] Goggles provide a seal around the eyes to protect against splashes and fine particulates, directly addressing the serious eye irritation hazard (H319).[2][4] A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton™). | Rationale: Prevents dermal absorption and direct skin contact.[5] While nitrile gloves are common, their resistance to aromatic compounds can be limited with prolonged exposure.[1] Butyl rubber offers superior protection against many organic solvents and ketones.[6] Always inspect gloves for integrity before use and change them frequently (e.g., every 30-60 minutes) or immediately upon known contact.[4][7] |
| Body Protection | Chemical-resistant laboratory coat, fully buttoned. | Rationale: Protects skin and personal clothing from contamination.[1] For procedures with a higher risk of splashes, such as when handling solutions, a chemical-resistant apron should be worn over the lab coat.[4] |
| Footwear | Closed-toe shoes. | Rationale: Provides protection against spills and dropped equipment. Perforated shoes or sandals are strictly prohibited in laboratory areas where chemicals are handled.[8] |
| Respiratory Protection | Use within a certified chemical fume hood. | Rationale: This is the primary engineering control to minimize inhalation of vapors or fine dust.[1][9] If a fume hood is not available or if engineering controls are insufficient to prevent aerosol generation, a NIOSH-approved respirator with an organic vapor/particulate cartridge is required.[1][4] |
Safe Handling and Operational Plan
A standardized operational plan minimizes variability and risk. The following step-by-step procedure ensures that 4,6-diphenyl-2H-pyran-2-one is handled safely and effectively.
Preparation
-
Risk Assessment: Complete a thorough risk assessment for the specific experiment before beginning.[1]
-
Fume Hood Verification: Confirm that the chemical fume hood is operational and has been recently certified.[9]
-
Gather Materials: Ensure all necessary equipment, including the chemical, solvents, glassware, and designated waste containers, are readily available within the fume hood to avoid unnecessary movement.[9]
-
PPE Inspection: Inspect all PPE for damage, contamination, or expiration dates before donning.[1]
Handling
-
Containment: Conduct all manipulations, including weighing and dispensing, of 4,6-diphenyl-2H-pyran-2-one within a certified chemical fume hood to control exposure.[9]
-
Avoid Contact: Handle the chemical carefully to prevent direct contact with skin, eyes, and clothing.[1]
-
Minimize Dust/Aerosols: Use appropriate tools, such as a spatula, for transferring the solid chemical. Avoid actions that could generate dust. When preparing solutions, add the solid to the solvent slowly.
-
Container Management: Keep the container tightly closed when not in use to prevent the release of any potential vapors and to protect the compound from moisture.[9]
Post-Handling
-
Decontamination: Thoroughly decontaminate all reusable equipment after use.
-
PPE Removal: Remove PPE carefully to avoid cross-contamination. Gloves should be removed last and disposed of in the designated hazardous waste stream.[9]
-
Hygiene: Wash hands thoroughly with soap and water after handling the substance, even if gloves were worn.
Workflow for Safe Handling of 4,6-diphenyl-2H-pyran-2-one
Caption: A workflow diagram illustrating the key stages of safely handling 4,6-diphenyl-2H-pyran-2-one.
Emergency Response Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of water and soap for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Call a physician immediately.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink one or two glasses of water. Call a poison control center or physician immediately.
-
Spill Response: For small spills, absorb the material with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.[9] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[9]
Decontamination and Disposal Plan
Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.
-
Waste Segregation: All materials contaminated with 4,6-diphenyl-2H-pyran-2-one, including excess reagent, solutions, contaminated gloves, and absorbent materials, must be treated as hazardous waste.[10]
-
Containerization: Collect all waste in a dedicated, leak-proof, and chemically compatible container.[10]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "4,6-diphenyl-2H-pyran-2-one," and an indication of the hazards (e.g., "Harmful," "Irritant").[10]
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
-
Final Disposal: Arrange for waste pickup through your institution's EHS department.[11] Chemical waste must be disposed of through a licensed professional waste disposal service and must not be poured down the drain.[11][12]
By adhering to these rigorous safety protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research. Trust in these procedures is built upon the scientific principles of hazard containment and exposure prevention.
References
- Benchchem. (n.d.). Personal protective equipment for handling 4-Chloro-2-methyl-tetrahydro-pyran.
- Sigma-Aldrich. (2024, March 21). Safety Data Sheet for 3,4-Dihydro-2-methoxy-2H-pyran.
- PubChem. (n.d.). 4,6-diphenyl-2H-pyran-2-one. National Center for Biotechnology Information.
- Chemical Safety Facts. (n.d.). Ketones.
- Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals.
- Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- BASF. (2025, September 8). Safety Data Sheet for Pyranol.
- Scribd. (n.d.). HC085B Other Ketones 2.
- Benchchem. (n.d.). Personal protective equipment for handling Pyrinuron.
- ChemTrack.org. (n.d.). Safety Guideline for 3-Pentanone.
- Fisher Scientific. (2021, December 25). Safety Data Sheet for 2H-Pyran-2-one.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- Benchchem. (n.d.). Essential Safety and Operational Guide for Dihydro-2H-pyran-3(4H)-one.
- Benchchem. (n.d.). Safe Disposal of Dihydro-2H-pyran-3(4H)-one: A Comprehensive Guide for Laboratory Professionals.
- Benchchem. (n.d.). Proper Disposal of 6-Tridecyltetrahydro-2H-pyran-2-one: A Guide for Laboratory Professionals.
Sources
- 1. benchchem.com [benchchem.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
